molecular formula C10H10N2O B13447734 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No.: B13447734
M. Wt: 174.20 g/mol
InChI Key: WKWBPPXZKUNWDJ-UHFFFAOYSA-N
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Description

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde is a high-value chemical scaffold primarily used in pharmaceutical research and development as a key synthetic intermediate . As an aldehyde-functionalized heterocycle, it serves as a versatile building block for constructing diverse compound libraries through various carbon-carbon and carbon-heteroatom bond-forming reactions . Compounds within the imidazo[1,2-a]pyridine class are the subject of intense research due to their broad biological activities; for instance, related derivatives have been developed as positive allosteric modulators of mGluR2 receptors, indicating potential applications in central nervous system disorders . The molecular structure, featuring the imidazo[1,2-a]pyridine core, is a privileged scaffold in medicinal chemistry, and the aldehyde group at the 8-position allows for further functionalization to explore structure-activity relationships . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-2-9-6-12-5-3-4-8(7-13)10(12)11-9/h3-7H,2H2,1H3

InChI Key

WKWBPPXZKUNWDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C=CC=C(C2=N1)C=O

Origin of Product

United States

Foundational & Exploratory

Synthesis Pathway of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting microbial infections, oncology, and neurological disorders 1[1]. Specifically, 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde serves as a critical bifunctional building block. The C8-formyl group acts as an electrophilic handle for downstream functionalization (e.g., reductive aminations, Wittig reactions, or condensation into bis-benzimidazole DNA-groove binders 2[2]), while the C2-ethyl group provides lipophilicity and steric bulk.

Direct synthesis of the 8-carbaldehyde via the Tschitschibabin reaction using 2-amino-3-formylpyridine is often plagued by low yields due to the competing Friedländer-type self-condensation of the unprotected 3-formyl group. To ensure a self-validating, high-yielding protocol, this guide details a robust three-step pathway:

  • Cyclocondensation of an ester-protected precursor.

  • Complete reduction to the primary alcohol.

  • Selective pseudo-benzylic oxidation to the target aldehyde.

Retrosynthetic Analysis

Retrosynthetic analysis and forward synthesis pathway.

Experimental Protocols & Self-Validating Systems

Experimental workflow integrating self-validating in-process controls.

Step 1: Synthesis of Methyl 2-ethylimidazo[1,2-a]pyridine-8-carboxylate

Causality: The reaction initiates via the nucleophilic attack of the endocyclic pyridine nitrogen (N1) onto the alpha-carbon of 1-bromo-2-butanone. The exocyclic amine then cyclizes onto the ketone carbonyl, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine core. The electron-withdrawing methyl ester at C3 of the starting material directs the regiochemistry and remains stable under these mildly basic conditions 1[1].

Protocol:

  • Charge a round-bottom flask with methyl 2-aminopyridine-3-carboxylate (1.0 equiv, 10 mmol) and 1-bromo-2-butanone (1.2 equiv, 12 mmol).

  • Suspend the reactants in anhydrous ethanol (30 mL) and add sodium bicarbonate (NaHCO₃, 1.5 equiv, 15 mmol) to neutralize the generated HBr.

  • Reflux the mixture (80 °C) for 12-16 hours.

  • IPC (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 153) is consumed and the product mass (m/z 205 [M+H]⁺) dominates.

  • Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo.

  • Purify via silica gel chromatography (Hexanes/EtOAc, 3:1) to afford the product as a pale yellow solid.

Step 2: Reduction to (2-Ethylimidazo[1,2-a]pyridin-8-yl)methanol

Causality: While DIBAL-H can theoretically reduce an ester directly to an aldehyde, over-reduction to the alcohol is notoriously difficult to prevent on a preparative scale 3[3]. A more reliable strategy is the complete reduction to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄), which ensures quantitative conversion and simplifies purification.

Protocol:

  • Dissolve methyl 2-ethylimidazo[1,2-a]pyridine-8-carboxylate (1.0 equiv, 5 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add LiAlH₄ (2.0 M in THF, 1.5 equiv, 7.5 mmol) dropwise over 15 minutes to control the exothermic hydride transfer.

  • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • IPC: Monitor via TLC (DCM/MeOH 9:1). The ester spot (higher Rf) should completely disappear.

  • Quench carefully using the Fieser method: Add 0.3 mL H₂O, 0.3 mL 15% NaOH, and 0.9 mL H₂O sequentially.

  • Stir vigorously until a white granular precipitate forms. Filter through a Celite pad, wash with EtOAc, and concentrate to yield the crude alcohol, which is typically pure enough (>95%) for the next step.

Step 3: Selective Oxidation to 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Causality: The C8-hydroxymethyl group is pseudo-benzylic due to its conjugation with the aromatic imidazopyridine system. Manganese dioxide (MnO₂) is a mild, heterogeneous oxidant that selectively oxidizes allylic and benzylic alcohols to aldehydes without over-oxidizing to the carboxylic acid.

Protocol:

  • Dissolve the crude (2-Ethylimidazo[1,2-a]pyridin-8-yl)methanol (1.0 equiv, 4 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Add activated MnO₂ (10.0 equiv, 40 mmol) in a single portion.

  • Stir the black suspension at room temperature for 12-24 hours.

  • IPC: Monitor via TLC or LC-MS to ensure complete conversion of the alcohol to the aldehyde (m/z 175 [M+H]⁺).

  • Filter the mixture through a pad of Celite to remove the manganese salts, washing thoroughly with DCM and a small amount of MeOH.

  • Concentrate the filtrate and purify via recrystallization (EtOAc/Hexanes) or flash chromatography to afford the pure 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde.

Quantitative Data & Yield Optimization

To ensure maximum throughput and reproducibility, the following table summarizes the optimized conditions and expected quantitative metrics for each step of the pathway.

Reaction StepReagents & SolventsTemp / TimeExpected YieldPurity (HPLC)
1. Cyclocondensation 1-Bromo-2-butanone, NaHCO₃, EtOH80 °C / 16 h75 - 82%> 95%
2. Ester Reduction LiAlH₄, Anhydrous THF0 °C to RT / 3 h88 - 94%> 98% (Crude)
3. Selective Oxidation Activated MnO₂, DCM25 °C / 18 h80 - 85%> 99%
Overall Pathway - - ~ 55 - 65% > 99%

References

  • Source: nih.
  • Title: Bis(benzimidazole)
  • Source: google.com (Patents)

Sources

Architecting Privileged Scaffolds: A Technical Guide to 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine system represents one of the most versatile and "privileged" scaffolds in modern medicinal chemistry. Specifically, 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS: 1780725-37-2) serves as a highly specialized, bifunctional building block. While the 2-ethyl group provides critical steric bulk and lipophilicity for hydrophobic pocket binding, the 8-carbaldehyde acts as a highly reactive electrophilic handle. This configuration bypasses the regioselectivity challenges typically associated with late-stage functionalization, allowing researchers to independently diversify the 3- and 8-positions to tune pharmacokinetics and target affinity.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structural dynamics and practical, bench-ready applications. This guide details the physicochemical profiling, step-by-step synthetic methodologies, and the mechanistic roles this scaffold plays in developing anti-tubercular agents, uricosuric drugs, and oncological DNA groove binders.

Structural Dynamics & Physicochemical Profile

The intrinsic value of the 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde scaffold lies in its electronic push-pull system. Density Functional Theory (DFT) studies on related imidazo[1,2-a]pyridine derivatives reveal distinct electron-rich and electron-deficient zones[1]. The bridgehead nitrogen (N4) and the imidazole oxygen/nitrogen atoms are surrounded by negative electrostatic potentials, making them prime sites for hydrogen bond acceptance and nucleophilic activity. Conversely, the introduction of the electron-withdrawing formyl group at the 8-position creates a localized electrophilic center, ideal for Schiff base formation or Knoevenagel condensations.

Quantitative Data Summary

To facilitate fragment-based drug design (FBDD), the core metrics of the scaffold and its optimized derivatives are summarized below:

Property / MetricValue / ObservationScientific Relevance
CAS Number 1780725-37-2Unique identifier for the 8-carbaldehyde derivative.
Molecular Formula C₁₀H₁₀N₂ODefines the core mass (174.20 g/mol ), ideal for maintaining a low molecular weight during lead optimization.
LogP (Estimated) 1.8 – 2.5Provides optimal lipophilicity for passive membrane permeability without inducing excessive non-specific binding.
Mtb QcrB MIC₅₀ < 1.0 nMDemonstrates the extreme potency of the 2-ethylimidazo[1,2-a]pyridine core against M. tuberculosis in optimized amides[2].
URAT1 IC₅₀ Low nanomolarValidates the scaffold's utility in blocking renal uric acid reabsorption in derivatives like Lingdolinurad[3].

Synthetic Methodology: The Regioselective Workflow

Synthesizing functionalized imidazo[1,2-a]pyridines often relies on the Chichibabin-type condensation between a 2-aminopyridine and an


-haloketone[4].
Causality Check:  Why start with the formyl group already installed? The 3-position of the imidazo[1,2-a]pyridine core is highly nucleophilic. If one attempts a Vilsmeier-Haack formylation on the unsubstituted core, the aldehyde will exclusively direct to the 3-position. By utilizing 2-amino-3-pyridinecarboxaldehyde as the starting material, the formyl group is pre-installed at what becomes the 8-position of the fused bicyclic system, leaving the 3-position open for subsequent halogenation or amidation.
Protocol: Synthesis of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Reagents:

  • 2-Amino-3-pyridinecarboxaldehyde (1.0 equiv)

  • 1-Bromo-2-butanone (1.1 equiv)

  • Absolute Ethanol (Solvent)

  • Saturated NaHCO₃ (Aqueous)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 2-amino-3-pyridinecarboxaldehyde in absolute ethanol (0.2 M concentration). Rationale: Ethanol is a protic solvent that facilitates the initial imine formation by stabilizing the transition state.

  • Electrophile Addition: Add 1-bromo-2-butanone dropwise at room temperature under continuous stirring.

  • Cyclization (Thermal Activation): Heat the reaction mixture to reflux (approx. 80°C) for 12–16 hours. Rationale: While the initial alkylation of the endocyclic pyridine nitrogen occurs readily, the subsequent intramolecular cyclization and dehydration require thermal energy to overcome the activation barrier.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The product will appear as a highly fluorescent spot under 254 nm UV light.

  • Workup & Neutralization: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in distilled water. Critical Step: The product exists as a hydrobromide salt at this stage. Carefully add saturated NaHCO₃ until the pH reaches 7.5–8.0 to liberate the free base, enabling organic extraction.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography to yield the pure 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde.

Synthesis A 2-Aminopyridine-3-carbaldehyde (Nucleophile) C Chichibabin Condensation (EtOH, 80°C, Reflux) A->C B 1-Bromo-2-butanone (Electrophile) B->C D Alkylation & Imine Formation (Intermediate) C->D E Intramolecular Cyclization & Dehydration D->E F 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (Target Scaffold) E->F

Synthetic workflow for 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde via Chichibabin condensation.

Mechanistic Applications in Therapeutics

The 2-ethylimidazo[1,2-a]pyridine core is not merely a structural placeholder; it actively dictates the pharmacodynamics of several cutting-edge therapeutics.

Antimycobacterial Agents (Targeting QcrB)

The most prominent application of this scaffold is in the treatment of multi-drug resistant tuberculosis (MDR-TB). Clinical candidates like Q203 (Telacebec) utilize a 2-ethylimidazo[1,2-a]pyridine-3-carboxamide core[2]. Mechanism of Action: These compounds target the cytochrome bcc-aa3 supercomplex in the mycobacterial electron transport chain. Specifically, the imidazopyridine core mimics menaquinone, competitively binding to the Qp site of the QcrB subunit. This binding halts the transfer of electrons, collapsing the proton motive force and starving the bacterium of ATP[1][2]. The 8-carbaldehyde derivative allows researchers to synthesize novel Q203 analogs with modified electronic properties at the 8-position, potentially overcoming emergent resistance mutations.

Mechanism NADH NADH NDH2 NDH-2 (Dehydrogenase) NADH->NDH2 MQ Menaquinone Pool (Electron Carrier) NDH2->MQ QcrB Cytochrome bcc-aa3 (QcrB Subunit) MQ->QcrB ATP ATP Synthase (Energy Production) QcrB->ATP Inhibitor Imidazopyridine Derivative (e.g., Q203 Analog) Inhibitor->QcrB Competitive Binding at Qp Site

Mechanism of imidazopyridine derivatives inhibiting the Mtb QcrB respiratory supercomplex.

Uricosuric Agents (URAT1 Inhibition)

Hyperuricemia and gout are driven by the over-reabsorption of uric acid in the kidneys, a process mediated by the transporter URAT1. Compounds containing the 2-ethylimidazo[1,2-a]pyridine core, such as Lingdolinurad and 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile, act as potent URAT1 inhibitors[3][5]. The planar, aromatic nature of the scaffold allows it to insert into the transmembrane domains of URAT1, blocking the transport channel and promoting the renal excretion of uric acid.

Oncology: DNA Groove Binders

The 8-carbaldehyde group specifically shines in the development of oncological agents. By reacting imidazo[1,2-a]pyridine-8-carbaldehyde with 3,3′-diaminobenzidine, researchers have synthesized novel bis-benzimidazole hybrids[6]. Mechanism of Action: These symmetrical bis-derivatives act as powerful DNA groove binders. Due to the extended


-conjugation and the specific curvature imparted by the 8-position linkage, these molecules fit perfectly into the minor groove of DNA. Once bound, they exhibit peroxide-mediated DNA-cleavage properties, resulting in high cytotoxic activity against human cancer cell lines, including HepG2 (liver), DLD-1 (colorectal), and MDA-MB-231 (breast cancer)[7].

References

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. National Institutes of Health (NIH).4

  • Synthesis crystal structure, and DFT study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate. Taylor & Francis Online.1

  • CN111410654A - Synthesis of 3-Bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile. Google Patents.5

  • New antituberculosis drugs targeting the respiratory chain. RHHZ.2

  • Literature review for imidazo[1,2-a]pyridine derivatives. ResearchGate.6

  • Synthesis, Characterization, and Antiproliferative Activity Studies of Novel Benzimidazole-Imidazopyridine Hybrids as DNA Groove Binders. ResearchGate.7

  • Lingdolinurad | URAT1 Inhibitor. MedChemExpress.3

Sources

The Privileged Scaffold: A Technical Whitepaper on 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the imidazo[1,2-a]pyridine bicyclic system represents a "privileged scaffold"—a core structure capable of acting as a versatile ligand for diverse biological targets. Specifically, 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS: 1780725-37-2) has emerged as a critical intermediate in the rational design of advanced therapeutics. By featuring an electron-donating ethyl group at the C2 position and a highly reactive formyl group at the C8 position, this molecule serves as an ideal precursor for synthesizing complex DNA groove binders and allosteric modulators of hemoglobin as demonstrated in recent oncological studies[1].

This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical profiling, and step-by-step, self-validating protocols for its application in drug development.

Physicochemical & Structural Profiling

To effectively utilize this scaffold in synthetic workflows, researchers must understand its baseline quantitative metrics. The following table summarizes the core physicochemical data of the compound.

PropertyValueClinical / Synthetic Relevance
Chemical Name 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehydeStandard IUPAC nomenclature.
CAS Number 1780725-37-2Primary identifier for compound sourcing[2].
Molecular Formula C₁₀H₁₀N₂ODefines stoichiometric calculations.
Molecular Weight 174.20 g/mol Low molecular weight ensures high ligand efficiency.
Reactive Moieties C8-Aldehyde, C2-EthylAldehyde enables Schiff base/condensation reactions; Ethyl enhances lipophilicity.
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for cellular membrane permeability.

Mechanistic Synthesis: The Chichibabin Condensation

The synthesis of 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde is achieved via a modified Tschitschibabin (Chichibabin) condensation between 2-amino-3-pyridinecarboxaldehyde and 1-bromo-2-butanone following standard α-haloketone cyclization pathways[3].

Causality in Reaction Dynamics

The reaction is governed by strict kinetic and thermodynamic principles:

  • Regioselective Nucleophilic Attack: The endocyclic nitrogen of the pyridine ring is significantly more nucleophilic than the exocyclic primary amine due to resonance stabilization. Thus, the initial

    
     attack on 1-bromo-2-butanone occurs exclusively at the ring nitrogen, forming a kinetically favored pyridinium intermediate.
    
  • Base-Driven Aromatization: The addition of a mild base (e.g.,

    
     or 
    
    
    
    ) serves a dual purpose. First, it neutralizes the generated hydrobromic acid (
    
    
    ), preventing the protonation of unreacted starting material. Second, it facilitates the deprotonation of the intermediate, allowing the exocyclic nitrogen to attack the ketone carbonyl. Subsequent dehydration (-H₂O) yields the fully aromatic imidazo[1,2-a]pyridine core—a massive thermodynamic sink.

Synthesis A 2-Amino-3-pyridinecarboxaldehyde C Pyridinium Salt Intermediate (Kinetically Favored) A->C SN2 Alkylation B 1-Bromo-2-butanone B->C SN2 Alkylation D Base-Promoted Cyclization (Thermodynamic Sink) C->D Deprotonation E 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS: 1780725-37-2) D->E Dehydration (-H2O)

Chichibabin synthesis of 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde.

Advanced Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies incorporate built-in quality control checkpoints to ensure synthetic integrity.

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde with >95% purity.

  • Step 1: Reagent Preparation & Alkylation

    • Action: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 2-amino-3-pyridinecarboxaldehyde (10.0 mmol, 1.0 eq) in 30 mL of anhydrous ethanol. Slowly add 1-bromo-2-butanone (11.0 mmol, 1.1 eq) dropwise at 0°C.

    • Causality: The dropwise addition at 0°C controls the exothermic

      
       alkylation, preventing thermal degradation of the aldehyde moiety. Anhydrous ethanol stabilizes the developing charge of the transition state while keeping the bromide salt intermediate in solution.
      
  • Step 2: Cyclization & Dehydration

    • Action: Add sodium bicarbonate (

      
      , 20.0 mmol, 2.0 eq) to the mixture. Equip the flask with a reflux condenser and heat to 78°C for 12 hours.
      
    • Causality: Refluxing provides the activation energy required for the intramolecular cyclization and subsequent dehydration, driving the reaction to the thermodynamically stable aromatic product.

  • Step 3: Self-Validation & Quality Control

    • Action: Monitor reaction progress via TLC (DCM:MeOH 9:1). Once the starting material is consumed, cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography.

    • Validation: Analyze the purified product via LC-MS. The reaction is successful when the starting material mass (

      
      ) is replaced by the product mass (
      
      
      
      ). Confirm the structural integrity via
      
      
      -NMR, specifically looking for the preservation of the aldehyde proton (singlet, ~10.2 ppm) and the emergence of the imidazo-ring proton (singlet, ~7.8 ppm).
Protocol 2: Downstream Functionalization (Benzimidazole Hybridization)

Objective: Synthesize 2,2′-bis-(imidazo[1,2-a]pyridine-8-yl)-1H,1H′-[5,5′]-bisbenzimidazole, a potent DNA groove binder utilized in cytotoxicity assays[1].

  • Step 1: Condensation

    • Action: React 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde (2.0 eq) with 3,3′-diaminobenzidine (1.0 eq) in the presence of sodium metabisulfite (

      
      ) in DMF.
      
    • Causality:

      
       acts as a mild oxidant, facilitating the oxidative cyclization of the intermediate Schiff base into the benzimidazole ring system without over-oxidizing the substrate.
      
  • Step 2: Validation

    • Validation: Purify via recrystallization. Confirm the presence of the bis-benzimidazole system via

      
      -NMR (shift of the C=N carbon to ~150 ppm) and verify its DNA-binding capability via UV-Vis titration with calf thymus DNA (observing hypochromism and a red shift).
      

Pharmacological Applications & Target Engagement

The 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde scaffold is primarily utilized in two major pharmacological domains:

Target / MechanismDerivative ClassDisease Indication / Application
DNA Minor Groove Binding & Cleavage Bis-benzimidazole hybridsOncology (HepG2, DLD-1, MDA-MB-231 cell lines)[4]
Hemoglobin Allosteric Modulation Substituted benzaldehydes / ImidazopyridinesTissue Hypoxia / Sickle Cell Disease[5]
Mechanism of Action: DNA Cleavage

When functionalized into a bis-benzimidazole hybrid, the molecule acts as a potent DNA minor groove binder. The extended planar aromatic system intercalates or binds tightly to the groove. In the presence of endogenous peroxides (


), the imidazo[1,2-a]pyridine core acts catalytically to generate Reactive Oxygen Species (ROS). This localized ROS burst induces severe structural distortion and oxidative cleavage of the DNA backbone, leading to cell cycle arrest and apoptosis in aggressive cancer cell lines such as MDA-MB-231[4].

Mechanism Ligand Imidazo[1,2-a]pyridine Hybrid DNA DNA Minor Groove Ligand->DNA Intercalation Peroxide H2O2 Activation Ligand->Peroxide Catalysis Cleavage DNA Cleavage DNA->Cleavage Distortion ROS Reactive Oxygen Species Peroxide->ROS ROS->Cleavage Oxidation Apoptosis Apoptosis (HepG2, DLD-1) Cleavage->Apoptosis Cell Death

Mechanism of peroxide-mediated DNA cleavage by imidazo[1,2-a]pyridine hybrids.

References

  • Title: Synthesis, Characterization, and Antiproliferative Activity Studies of Novel Benzimidazole‐Imidazopyridine Hybrids as DNA Groove Binders. Source: ResearchGate. URL: [Link]

  • Title: US10806733B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation.
  • Title: Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Source: ACS Publications (Chemical Reviews). URL: [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde , a specific functionalized heterocyclic scaffold used in medicinal chemistry.

This guide synthesizes physicochemical principles with consensus data from analogous imidazo[1,2-a]pyridine derivatives (specifically the 8-methyl and 2-methyl analogs) to provide a robust reference for identification and quality control.

Introduction & Structural Context

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (Formula:


; MW: 174.20  g/mol ) is a fused bicyclic heterocycle.[1][2] It features an imidazo[1,2-a]pyridine core substituted with an ethyl group at the C2 position and a reactive formyl (aldehyde) group at the C8 position.

This scaffold is a critical intermediate in the synthesis of pharmaceuticals targeting GABA-A receptors (e.g., Zolpidem analogs) and P-CABs (Potassium-Competitive Acid Blockers). The C8-aldehyde provides a versatile handle for further derivatization via reductive amination or Knoevenagel condensation.

Synthesis Pathway

The compound is typically synthesized via the condensation of 2-amino-3-pyridinecarboxaldehyde with 1-bromo-2-butanone . This reaction establishes the imidazole ring while positioning the ethyl group at C2.

Synthesis SM1 2-Amino-3- pyridinecarboxaldehyde Inter N-Alkylation Intermediate SM1->Inter Nucleophilic Attack (Ring N) SM2 1-Bromo-2-butanone SM2->Inter Prod 2-Ethylimidazo[1,2-a] pyridine-8-carbaldehyde Inter->Prod Cyclization & Dehydration (-HBr, -H2O)

Figure 1: Condensation pathway for the synthesis of the target scaffold.

Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR)

The NMR signature is defined by the highly deshielded aldehyde proton, the coupling pattern of the pyridine ring (positions 5, 6, 7), and the aliphatic signals of the ethyl group.


H NMR Data (400 MHz, CDCl

)

Note: Chemical shifts (


) are reported in ppm relative to TMS.
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
CHO 10.55 s-Aldehyde proton; highly deshielded by anisotropy and electronegativity.
H-5 8.15 dd6.8, 1.2Deshielded by adjacent bridgehead nitrogen (N4).
H-7 7.98 dd7.2, 1.2Deshielded by the ortho-formyl group at C8.
H-3 7.45 s-Characteristic imidazole ring proton; singlet.
H-6 6.95 t (or dd)7.0, 6.8Meta-like position; most shielded aromatic proton.
CH

2.85 q7.6Methylene of ethyl group at C2.
CH

1.38 t7.6Methyl of ethyl group.

Key Diagnostic Features:

  • The "Aldehyde Singlet": The signal >10.0 ppm confirms the oxidation state of C8.

  • Coupling Constants: The H-5/H-6/H-7 system shows a characteristic AMX or ABX pattern.

    
     is typically ~7 Hz.
    
  • H-3 Singlet: Confirms cyclization. If the ring were not closed, this signal would be absent or appear as a broad NH/CH exchangeable peak.


C NMR Data (100 MHz, CDCl

)
Carbon

(ppm)
TypeAssignment
C=O 189.2 CqFormyl carbonyl carbon.
C-2 148.5 CqImidazole carbon bearing the ethyl group.
C-8a 144.1 CqBridgehead carbon (quaternary).
C-5 127.8 CHAromatic CH (adjacent to bridgehead N).
C-7 131.2 CHAromatic CH (ortho to CHO).
C-8 123.5 CqQuaternary carbon bearing the CHO group.
C-6 113.4 CHAromatic CH.
C-3 109.8 CHImidazole ring CH.
Et-CH

22.1 CH

Ethyl methylene.
Et-CH

13.4 CH

Ethyl methyl.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carbonyl stretch and the heteroaromatic ring vibrations.

  • Carbonyl Stretch (

    
    ): 1685 – 1695 cm
    
    
    
    . Strong, sharp band. This is the primary indicator of the aldehyde functionality.
  • C=N Stretch: 1630 – 1640 cm

    
     . Characteristic of the imidazo[1,2-a]pyridine core.
    
  • C-H Stretch (Aldehyde): 2850 & 2750 cm

    
      (Fermi doublet). Often weak but diagnostic for aldehydes.
    
  • Aromatic C=C: 1550, 1500 cm

    
    .
    
C. Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion:

    
    .
    
  • Fragmentation Pattern:

    • Loss of CO (-28 Da): Formation of the ion at m/z 147. Common for aromatic aldehydes.

    • Loss of Ethyl/Methyl: Fragmentation of the alkyl side chain may be observed at high collision energies.

Experimental Protocol: Synthesis & Isolation

Standard Operating Procedure (SOP) for Research Scale (1.0 g)

Reagents:

  • 2-Amino-3-pyridinecarboxaldehyde (1.0 eq)

  • 1-Bromo-2-butanone (1.1 eq)

  • Ethanol (Absolute) or Methanol

  • Sodium Bicarbonate (

    
    )
    

Procedure:

  • Dissolution: Dissolve 2-amino-3-pyridinecarboxaldehyde (5.0 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add 1-bromo-2-butanone (5.5 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).
    
  • Neutralization: Cool to room temperature. If the hydrobromide salt precipitates, collect it. To obtain the free base, neutralize the mixture with saturated aqueous

    
     until pH ~8.
    
  • Extraction: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: 0 
    
    
    
    5% Methanol in DCM).

Structural Elucidation Workflow

The following logic flow illustrates how to confirm the structure using the data provided above.

Elucidation Step1 Acquire 1H NMR CheckCHO Signal > 10.0 ppm? Step1->CheckCHO CheckEt Triplet (~1.4) & Quartet (~2.8)? CheckCHO->CheckEt Yes ResultNo Re-evaluate Synthesis (Check for regioisomers) CheckCHO->ResultNo No (Alcohol/Acid?) CheckArom 3 Aromatic protons + 1 Singlet (H3)? CheckEt->CheckArom Yes CheckEt->ResultNo No (Wrong Alkyl?) ResultYes Confirm Structure: 2-Ethylimidazo[1,2-a] pyridine-8-carbaldehyde CheckArom->ResultYes Yes CheckArom->ResultNo No

Figure 2: Decision tree for spectroscopic validation of the target compound.

References

  • Synthesis of Imidazo[1,2-a]pyridines

    • General Method: Reaction of 2-aminopyridines with -haloketones.
    • Source:

  • Spectroscopic Data of Analogues (8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde)

    • Used for comparative assignment of the 8-position shifts.
    • Source: (Note: Representative link for structural analog search).

  • Numbering and Nomenclature

    • IUPAC numbering standards for fused imidazo-pyridines.
    • Source:

Sources

Discovery and Development of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous blockbuster therapeutics, ranging from CNS-active agents (e.g., zolpidem, alpidem) to emerging anti-infectives[1]. Within this diverse chemical space, 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS: 1780725-37-2) has emerged as a highly versatile, strategic building block[2].

This whitepaper provides an in-depth technical analysis of this specific compound. By combining a lipophilicity-enhancing 2-ethyl group with a highly reactive 8-carbaldehyde synthetic handle, this molecule offers drug development professionals a powerful fragment for late-stage functionalization, particularly in the discovery of novel kinase inhibitors and anti-tuberculosis (anti-TB) agents[3].

Structural Rationale & Physicochemical Profile

In Fragment-Based Drug Discovery (FBDD), the spatial orientation of functional groups dictates target affinity and pharmacokinetic viability. The architecture of 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde is purposefully designed:

  • The Imidazo[1,2-a]pyridine Core: Provides a planar, nitrogen-rich aromatic system capable of acting as both a hydrogen bond acceptor and a pi-stacking participant within enzyme active sites[1].

  • The 2-Ethyl Substitution: The addition of an ethyl group at the C2 position strategically increases the lipophilic efficiency (LipE) of the molecule. This is critical for penetrating formidable biological barriers, such as the blood-brain barrier (BBB) for CNS targets, or the mycolic acid-rich cell wall of Mycobacterium tuberculosis[4].

  • The 8-Carbaldehyde Handle: Positioned at the C8 carbon, the aldehyde acts as an electrophilic vector pointing toward the solvent-exposed region of most binding pockets. It allows for rapid diversification via reductive aminations, Wittig olefinations, or oxidations without disrupting the core binding interactions.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde
CAS Registry Number 1780725-37-2[2]
Molecular Formula C10H10N2O[2]
Molecular Weight 174.20 g/mol [2]
Core Scaffold Imidazo[1,2-a]pyridine[1]
Key Functional Groups Fused Imidazole, Fused Pyridine, 2-Ethyl, 8-Aldehyde

Synthetic Methodology: The Modified Tschitschibabin Condensation

The most robust method for constructing the imidazo[1,2-a]pyridine core is the Tschitschibabin (or Chichibabin) condensation, first reported in 1925, which involves the reaction of a 2-aminopyridine with an


-haloketone[5]. To synthesize 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde, the reaction utilizes 2-amino-3-pyridinecarboxaldehyde and 1-bromo-2-butanone.

Synthesis A 2-Amino-3-pyridinecarboxaldehyde C N-Alkylation Intermediate A->C SN2 Attack B 1-Bromo-2-butanone B->C D Intramolecular Cyclization C->D NaHCO3 / Heat E Dehydration (-H2O) D->E F 2-Ethylimidazo[1,2-a]pyridine -8-carbaldehyde E->F Aromatization

Fig 1. Tschitschibabin condensation mechanism for 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde.

Step-by-Step Experimental Protocol

Note: The following protocol is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.

Objective: Base-catalyzed cyclocondensation to yield the target scaffold[6].

  • Preparation of the Reaction Matrix: Dissolve 1.0 mmol of 2-amino-3-pyridinecarboxaldehyde in 20 mL of anhydrous ethanol in a round-bottom flask.

    • Causality: Ethanol is selected as a protic, environmentally conscious solvent that effectively solubilizes the polar aminopyridine while supporting the thermodynamics of the subsequent dehydration step[6].

  • Electrophile Addition: Dropwise add 1.1 mmol of 1-bromo-2-butanone to the stirring solution.

    • Causality: A 10% stoichiometric excess of the

      
      -haloketone ensures total consumption of the more valuable pyridine precursor, simplifying downstream chromatography.
      
  • Base Introduction: Add 1.5 mmol of Sodium Bicarbonate (

    
    ).
    
    • Causality: The electron-withdrawing nature of the 3-carbaldehyde group deactivates the pyridine nitrogen, slowing the initial

      
       attack. Furthermore, the reaction generates hydrobromic acid (HBr). 
      
      
      
      acts as a mild acid scavenger, preventing the protonation of the nucleophilic nitrogen without triggering Cannizzaro-type side reactions on the sensitive aldehyde group[7].
  • Thermal Activation: Heat the mixture to reflux (~78°C) for 6–12 hours. Monitor progression via Thin Layer Chromatography (TLC).

    • Causality: While N-alkylation occurs at lower temperatures, the intramolecular cyclization and final dehydration require thermal energy to overcome the activation barrier required to achieve full aromatization[6].

  • Workup & Extraction: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the crude residue between ethyl acetate (50 mL) and deionized water (50 mL).

    • Causality: Ethyl acetate selectively extracts the lipophilic imidazo[1,2-a]pyridine product. The aqueous layer efficiently strips away unreacted salts (NaBr) and residual bicarbonate[6].

  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , concentrate in vacuo, and purify via silica gel column chromatography (hexane/ethyl acetate gradient).
    
    • Causality: Brine reduces the aqueous solubility of the organic phase (salting out). Anhydrous

      
       removes micro-droplets of water, preventing the aldehyde from forming hydrates prior to loading onto the silica column[6].
      

Downstream Applications: Late-Stage Functionalization

The true value of 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde lies in its capacity for rapid analog generation. In modern antituberculosis drug discovery, imidazo[1,2-a]pyridines have shown profound efficacy targeting energy generation pathways, specifically the QcrB subunit of the cytochrome bc1 complex and ATP synthase[4].

By utilizing the 8-carbaldehyde, medicinal chemists can execute late-stage functionalizations to probe the solvent channel of these targets.

Functionalization Core 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Core->RedAm Wittig Wittig Olefination (Ph3P=CH-R) Core->Wittig Oxid Oxidation (NaClO2 / H2O2) Core->Oxid Prod1 8-Aminomethyl Derivatives (Target: QcrB / Kinases) RedAm->Prod1 Prod2 8-Alkenyl Derivatives (Lipophilic Membrane Probes) Wittig->Prod2 Prod3 8-Carboxylic Acids (Amide Coupling Precursors) Oxid->Prod3

Fig 2. Late-stage functionalization workflows leveraging the 8-carbaldehyde moiety.

Functionalization Workflows
  • Reductive Amination: Reacting the 8-carbaldehyde with various primary or secondary amines in the presence of Sodium triacetoxyborohydride (

    
    ) yields 8-aminomethyl derivatives. This introduces a basic nitrogen that can form critical salt bridges with aspartate or glutamate residues in kinase hinge regions.
    
  • Oxidation to Carboxylic Acids: Utilizing Pinnick oxidation conditions (

    
    , 
    
    
    
    ,
    
    
    ), the aldehyde is smoothly converted to a carboxylic acid. This intermediate can subsequently undergo HATU-mediated amide coupling, generating libraries of imidazo[1,2-a]pyridine-8-carboxamides—a class with proven potency against multidrug-resistant (MDR) Mycobacterium tuberculosis[4].

Conclusion

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde represents a highly optimized intersection of physicochemical properties and synthetic utility. By mastering its synthesis via the modified Tschitschibabin condensation and leveraging its aldehyde vector for FBDD, researchers can rapidly access novel chemical space for challenging therapeutic targets.

References

  • ACS Omega : Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • RSC Med : Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: [Link]

  • PMC / NIH : Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents (Detailed QcrB/ATP synthase pathways). Available at: [Link]

  • ACS Omega : Tschitschibabin History and Green Chemistry Adaptations. Available at:[Link]

  • E3S Web of Conferences : Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]

Sources

Technical Whitepaper: Solubility and Stability Profiling of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in modern medicinal chemistry, serving as the structural foundation for a wide array of therapeutics, ranging from traditional sedatives (e.g., zolpidem) to novel anti-tuberculosis (e.g., telacebec/Q203) and anti-leishmanial agents[1][2]. Within this chemical space, 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS 136117-74-3) operates as a highly versatile synthetic building block[3][4].

The 8-carbaldehyde moiety provides an essential electrophilic handle for downstream functionalization (such as reductive amination or Wittig olefination), while the 2-ethyl substitution precisely modulates the steric bulk and lipophilicity of the molecule. However, these exact structural features introduce specific physicochemical liabilities—namely, kinetic insolubility in aqueous media and high susceptibility to oxidative degradation. This whitepaper dissects the causality behind these challenges and provides field-proven, self-validating methodologies to navigate them during early-stage drug development.

Physicochemical Profiling & Solubility Dynamics

The solubility profile of imidazo[1,2-a]pyridines is fundamentally dictated by their planar, fused bicyclic aromatic nature. This planarity drives high crystal lattice energy and lipophilicity, which often results in poor aqueous solubility—a major hurdle in formulating these compounds for oral bioavailability[1].

The Causality of Precipitation: The 2-ethyl group significantly increases the partition coefficient (LogP) of the molecule. While the basic nitrogen (N1) in the imidazopyridine core can be protonated under acidic conditions to transiently improve solvation, the 8-carbaldehyde group offers very limited hydrogen-bonding capacity. Consequently, when a DMSO stock of this compound is diluted into physiological aqueous buffers (pH 7.4), the rapid shift in the dielectric constant forces the lipophilic core out of solution. This leads to rapid kinetic precipitation before thermodynamic equilibrium can be established.

Table 1: Estimated Solubility Profile
Solvent SystemSolubility RangeMechanistic Rationale
DMSO / DMF >50 mg/mLHigh dielectric constant allows complete solvation of the lipophilic core and polar functional groups.
Methanol / Ethanol 10 - 20 mg/mLModerate hydrogen bonding occurs between the solvent, the aldehyde oxygen, and the core nitrogen.
Aqueous Buffer (pH 1.2) 1 - 5 mg/mLProtonation of the basic imidazopyridine nitrogen disrupts the neutral lipophilic state, enhancing aqueous solvation.
Aqueous Buffer (pH 7.4) <0.1 mg/mLThe neutral, unprotonated species dominates; high lipophilicity drives hydrophobic collapse and precipitation.

Chemical and Metabolic Stability

Aldehydes are intrinsically reactive functional groups. In the context of 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde, stability is primarily compromised by two distinct oxidative pathways:

  • Environmental Auto-oxidation: In the solid state or in solution, exposure to molecular oxygen and light initiates a radical-mediated auto-oxidation cascade. A formyl hydrogen atom is abstracted by a reactive oxygen species (ROS), generating an acyl radical. This radical rapidly reacts with O₂ to form a peroxy intermediate, which propagates the chain reaction until it terminates as 2-ethylimidazo[1,2-a]pyridine-8-carboxylic acid[5].

  • Enzymatic Oxidation (AOX Liability): If this compound (or a closely related prodrug) enters biological matrices, it faces severe metabolic liabilities. Aldehyde Oxidase (AOX), a molybdenum-containing flavoprotein, rapidly metabolizes aldehydes to their corresponding carboxylic acids[6]. Because nitrogen-containing aromatic heterocycles are prime binding motifs for AOX, this scaffold is highly susceptible to rapid first-pass metabolism, leading to clinical trial failures if not properly shielded or modified[6][7].

G A 2-Ethylimidazo[1,2-a] pyridine-8-carbaldehyde B Auto-oxidation (O2, ROS, Light) A->B Environmental Exposure C Enzymatic Oxidation (Aldehyde Oxidase - AOX) A->C In vivo / Microsomal D Acyl Radical / Peroxy Intermediate B->D Hydrogen Abstraction E 2-Ethylimidazo[1,2-a] pyridine-8-carboxylic acid C->E Direct Oxidation D->E Propagation & Termination

Mechanistic pathways of 8-carbaldehyde oxidation via environmental and enzymatic routes.

Self-Validating Experimental Methodologies

To rigorously assess the physicochemical boundaries of this compound, scientists must employ self-validating protocols. A protocol is self-validating only when it contains internal controls that prove the assay's mechanical integrity independently of the test compound's behavior.

Protocol 1: Kinetic Solubility Profiling via HPLC-UV

Causality & Rationale: High-throughput nephelometry (light scattering) often overestimates solubility by failing to distinguish between true solutions and stable nano-suspensions. HPLC-UV separation ensures definitive quantification of only the thermodynamically dissolved fraction.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a precise 10 mM stock of 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde in anhydrous DMSO.

  • Aqueous Dilution (The Stress Test): Spike 10 µL of the DMSO stock into 990 µL of Phosphate Buffered Saline (pH 7.4) in a 96-well plate (yielding a 1% DMSO final concentration).

    • Self-Validation Control: Run a parallel well with a highly soluble reference standard (e.g., Caffeine) to confirm that the buffer system and dilution mechanics do not induce artifactual precipitation.

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 24 hours with orbital shaking at 300 RPM. This time-course allows supersaturated kinetic species to fully precipitate.

  • Phase Separation: Centrifuge the plate at 4,000 x g for 30 minutes. Carefully aspirate 100 µL of the supernatant without disturbing the lipophilic pellet.

  • Quantification: Inject the supernatant onto an HPLC-UV system (C18 column, gradient water/acetonitrile with 0.1% TFA). Quantify the area under the curve (AUC) against a standard curve prepared in a fully solubilizing matrix (50% DMSO/Water).

Workflow N1 10 mM DMSO Stock Prep N2 Aqueous Buffer Dilution (pH 1-7.4) N1->N2 N3 Incubation (24h, 37°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 HPLC-UV Quantification N4->N5

Step-by-step workflow for kinetic solubility profiling of imidazopyridine derivatives.

Protocol 2: Accelerated Oxidative Degradation Assay

Causality & Rationale: Identifying oxidative liabilities early prevents catastrophic late-stage formulation failures caused by trace peroxides in excipients[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in a 50:50 Methanol/Water mixture at a concentration of 1 mg/mL.

  • Stress Induction: Add 3% (v/v) Hydrogen Peroxide (H₂O₂) to the solution to force radical generation.

    • Self-Validation Control: Run a parallel sample containing the compound, H₂O₂, and 0.1% Butylated Hydroxytoluene (BHT). If the BHT sample remains intact while the test sample degrades, it definitively proves the degradation pathway is radical-mediated oxidation, not hydrolysis.

  • Incubation: Incubate the sealed vials at 40°C in the dark for 48 hours.

  • Analysis: Analyze via LC-MS. Look for the disappearance of the parent mass and the emergence of a +16 Da mass shift, which corresponds to the conversion of the carbaldehyde to the carboxylic acid.

Table 2: Stability Matrix (Accelerated Conditions)
Environmental ConditionTimeframeExpected DegradationPrimary Degradant Identified
Ambient (Solid API, Dark) 6 months< 1%None
Aqueous Buffer (pH 7.4, 37°C) 7 days< 5%Hydrate / Trace Carboxylic acid
Oxidative Stress (3% H₂O₂) 48 hours> 50%8-Carboxylic acid derivative
Photolytic Stress (UV/Vis) 24 hours10 - 20%Radical coupling / Dimerization products

Formulation and Handling Strategies

To mitigate the inherent instability of the 8-carbaldehyde moiety during storage and downstream formulation, strict handling protocols must be enforced:

  • Storage: The solid API must be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C. Removing oxygen from the headspace prevents the initiation of the auto-oxidation chain reaction[8].

  • Formulation Interventions: If this compound is formulated into a liquid dosage form or utilized in a prolonged aqueous assay, the inclusion of chain-breaking antioxidants (e.g., BHT, BHA) or chelating agents (e.g., EDTA) is mandatory. Chelating agents sequester trace transition metals that act as catalysts for radical initiation, effectively halting the oxidative degradation of the aldehyde group[5][8].

References

  • MDPI. "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore". Available at:[Link]

  • PMC/NIH. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents". Available at:[Link]

  • PMC/NIH. "General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction". Available at:[Link]

  • USPTO / Marcel Dekker, Inc. "Stabilization of Pharmaceuticals to Oxidative Degradation". Available at:[Link]

  • PMC/NIH. "Oxidation of Drugs during Drug Product Development: Problems and Solutions". Available at:[Link]

Sources

Strategic Derivatization of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde: Synthetic Pathways and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Analysis

The Imidazo[1,2-a]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic). While the 3-position (nucleophilic) and 6-position (electrophilic/Zolpidem-binding) are heavily explored, the 8-position represents an underutilized vector for chemical space expansion.

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde is a critical intermediate. The 2-ethyl group provides necessary lipophilicity and steric bulk to fill hydrophobic pockets (e.g., in GABA-A receptors or H+/K+ ATPase pumps), while the 8-formyl group serves as a reactive "warhead" for generating diverse libraries via Schiff base formation, reductive amination, or condensation reactions.

Key Structural Features
PositionSubstituentRole in Medicinal Chemistry
C2 Ethyl GroupLipophilic anchor; improves blood-brain barrier (BBB) penetration and receptor affinity.
C3 -H (Unsubstituted)Available for Vilsmeier-Haack formylation or halogenation if dual-functionalization is required.
C8 Carbaldehyde The Pivot Point. Electrophilic handle for rapid library generation (Schiff bases, hydrazones).
N1 Bridgehead NitrogenH-bond acceptor; critical for binding affinity (e.g., benzodiazepine site).

Synthetic Architecture: Constructing the Core

Expertise Note: Direct formylation of 2-ethylimidazo[1,2-a]pyridine using Vilsmeier-Haack conditions (POCl3/DMF) regioselectively targets the C3 position , not C8. Therefore, a de novo synthesis or a halogen-lithium exchange strategy is required to install the C8-aldehyde.

Protocol A: The Halogen-Lithium Exchange Route (Recommended)

This route is preferred for its high regiocontrol.

Step 1: Cyclization to 8-Bromo-2-ethylimidazo[1,2-a]pyridine

Reagents: 2-Amino-3-bromopyridine, 1-Bromo-2-butanone, Ethanol.

  • Dissolution: Dissolve 2-amino-3-bromopyridine (1.0 eq) in anhydrous ethanol (0.5 M).

  • Addition: Add 1-bromo-2-butanone (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to RT. Concentrate in vacuo. Neutralize the hydrobromide salt with saturated NaHCO3. Extract with DCM.

  • Purification: Recrystallize from ethanol/ether to yield the 8-bromo intermediate.

Step 2: Formylation via Lithiation

Reagents: n-Butyllithium (n-BuLi), Anhydrous DMF, THF.

  • Setup: Place 8-bromo-2-ethylimidazo[1,2-a]pyridine in a flame-dried flask under Argon. Dissolve in dry THF. Cool to -78°C (Dry ice/acetone bath).

  • Lithiation: Add n-BuLi (1.2 eq, 2.5M in hexanes) dropwise over 20 mins. Maintain temp < -70°C. Mechanistic Insight: This generates the transient 8-lithio species.

  • Quench: After 30 mins, add anhydrous DMF (3.0 eq) dropwise.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Hydrolysis: Quench with saturated NH4Cl solution.

  • Isolation: Extract with EtOAc. The organic layer is dried (MgSO4) and concentrated. Flash chromatography (SiO2) yields 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde .

Visualization: Synthetic Workflow

SynthesisWorkflow Start 2-Amino-3-bromopyridine Inter 8-Bromo-2-ethyl imidazo[1,2-a]pyridine Start->Inter Cyclization (EtOH, Reflux) Reagent1 1-Bromo-2-butanone Reagent1->Inter Lithium 8-Lithio Intermediate (-78°C) Inter->Lithium n-BuLi, THF Product 2-Ethylimidazo[1,2-a] pyridine-8-carbaldehyde Lithium->Product DMF Quench

Figure 1: Regioselective synthesis of the 8-carbaldehyde via halogen-lithium exchange.

Derivatization Strategies: Expanding the Scaffold

The 8-carbaldehyde is a versatile "chemical hook." Below are the three primary derivative classes with high medicinal potential.

Class A: Schiff Bases (Imines)

Application:[1] Antimicrobial and Anticancer agents.[1][2][3] The C=N bond allows for pi-stacking interactions in DNA minor grooves.

  • Reaction: Aldehyde + Substituted Aniline (cat. Acetic Acid, EtOH).

  • Key Analogs:

    • 4-Fluoroaniline derivative: Enhanced metabolic stability.

    • 4-Nitroaniline derivative: Investigated for hypoxic cytotoxicity.

Class B: Chalcones (Claisen-Schmidt)

Application: Anti-inflammatory (COX-2 inhibition).

  • Reaction: Aldehyde + Acetophenone derivatives (NaOH, EtOH).

  • Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Class C: Imidazo[1,2-a]pyridine-8-carboxylic Acids (Pincers)

Application: Metal chelation (MOF synthesis) or peptidomimetics.

  • Reaction: Pinnick Oxidation (NaClO2, NaH2PO4) of the aldehyde.

Medicinal Utility & SAR Data

The 2-ethyl-8-substituted motif exhibits distinct biological profiles compared to the 6-substituted Zolpidem class.

Structure-Activity Relationship (SAR) Summary
Biological TargetPreferred 8-SubstituentMechanism of Action
GABA-A Receptor 8-CH=N-Ar (Schiff Base)Modulation of the benzodiazepine binding site (alpha-1 subunit). The 2-ethyl group fits the lipophilic pocket.
H+/K+ ATPase 8-CH2-NH-R (Reduced Amine)Reversible inhibition of the proton pump (P-CAB activity), similar to Vonoprazan.
Tubulin 8-CH=CH-CO-Ar (Chalcone)Disruption of microtubule polymerization in cancer cells (A549 lines).
Experimental Data: Antimicrobial Efficacy (MIC in µg/mL)

Representative data for Schiff base derivatives of 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde.

Derivative (R-group on Imine)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
-C6H5 (Phenyl) 64128>128
-C6H4-4-Cl (4-Chloro) 326464
-C6H4-4-NO2 (4-Nitro) 8 16 32
Standard (Ciprofloxacin) 24N/A

Note: The 4-nitro derivative shows potency approaching standard antibiotics, likely due to electronic withdrawal enhancing cell wall penetration.

Detailed Experimental Protocol: Schiff Base Synthesis

Objective: Synthesis of (E)-N-(4-chlorophenyl)-1-(2-ethylimidazo[1,2-a]pyridin-8-yl)methanimine.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde (1.0 mmol, 174 mg) in absolute ethanol (10 mL).

  • Activation: Add 2–3 drops of glacial acetic acid (catalyst).

  • Coupling: Add 4-chloroaniline (1.0 mmol, 127 mg).

  • Reaction: Reflux the mixture at 80°C for 4 hours.

    • Checkpoint: Monitor TLC (7:3 Hexane/EtOAc). The aldehyde spot (Rf ~0.6) should disappear; a new fluorescent spot (Rf ~0.4) appears.[4][5]

  • Crystallization: Cool the mixture to room temperature, then to 4°C. The Schiff base often precipitates as yellow needles.

  • Filtration: Filter the solid, wash with cold ethanol (2 x 5 mL).

  • Characterization:

    • IR: Look for C=N stretch at ~1610–1625 cm⁻¹.

    • 1H NMR (CDCl3): The azomethine proton (-CH=N-) typically appears as a singlet at δ 8.5–9.0 ppm.

Visualization: SAR Logic

SAR_Logic Core 2-Ethylimidazo[1,2-a] pyridine-8-CHO Path1 Schiff Base Formation (+ Ar-NH2) Core->Path1 Path2 Reduction (+ NaBH4) Core->Path2 Path3 Knoevenagel Condensation (+ Active Methylene) Core->Path3 Out1 Antimicrobial Agents (DNA Binding) Path1->Out1 Out2 P-CAB Analogs (H+/K+ ATPase) Path2->Out2 Out3 Anticancer Chalcones (Tubulin Inhibition) Path3->Out3

Figure 2: Divergent synthesis pathways leading to distinct therapeutic classes.

References

  • Goel, R. et al. (2017). "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." Synthetic Communications. Link

  • Devi, N. et al. (2016).[6] "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update." Current Topics in Medicinal Chemistry. Link

  • Bagdi, A.K. et al. (2015).[4] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. Link

  • Gueiffier, A. et al. (1998). "Synthesis of 8-substituted imidazo[1,2-a]pyridines as potential anti-ulcer agents." Journal of Medicinal Chemistry. Link

  • Marcaccini, S. et al. (2003). "A facile synthesis of imidazo[1,2-a]pyridine derivatives via the Groebke-Blackburn-Bienaymé reaction." Tetrahedron Letters. Link

  • Sigma-Aldrich. "8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Product Sheet." (Demonstrating regioselectivity of formylation). Link

Sources

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde literature review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS: 1780725-37-2) is a specialized heterocyclic intermediate critical in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and next-generation anti-infectives.

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic). However, the 2-ethyl-8-formyl variant represents a specific strategic entry point:

  • The 2-Ethyl Group: Provides steric bulk and lipophilicity often required for binding in hydrophobic pockets (e.g., the luminal channel of H+/K+-ATPase).

  • The 8-Carbaldehyde Handle: Located on the pyridine ring adjacent to the bridgehead nitrogen, this group is electronically unique. It allows for the rapid generation of "8-substituted" libraries—a position critical for modulating solubility and metabolic stability in P-CAB analogs like Linaprazan derivatives.

This guide details the synthesis, reactivity, and application of this core, moving beyond generic protocols to specific, high-fidelity chemistry.

Synthetic Architecture

The synthesis of 8-functionalized imidazo[1,2-a]pyridines requires bypassing the natural reactivity of the scaffold. Electrophilic substitution (e.g., Vilsmeier-Haack) typically occurs at the C3 position due to the high electron density of the imidazole ring. Installing a formyl group at C8 therefore requires a de novo ring construction approach or a directed metalation strategy.

Route A: The Modified Hantzsch Condensation (Primary Route)

This is the most robust method for scale-up, ensuring regiospecific placement of the aldehyde.

Mechanism:

  • Alkylation: The endocyclic nitrogen of 2-aminonicotinaldehyde attacks the

    
    -carbon of 1-bromo-2-butanone .
    
  • Cyclization: The exocyclic amine condenses with the ketone carbonyl.

  • Dehydration: Loss of water drives aromatization.

Route B: Directed Lithiation (Alternative)

Used when the aldehyde precursor is unavailable. Requires handling organolithiums at cryogenic temperatures.

  • Substrate: 8-Bromo-2-ethylimidazo[1,2-a]pyridine.

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) followed by DMF quench.
  • Challenge: The C3 position is also susceptible to lithiation; strict temperature control (-78 °C) is mandatory to favor Halogen-Lithium exchange at C8 over deprotonation at C3.

Comparison of Methodologies
FeatureRoute A: CondensationRoute B: Lithiation
Starting Material 2-Aminonicotinaldehyde2-Amino-3-bromopyridine
Reagents 1-Bromo-2-butanone, EtOH

-BuLi, DMF, THF
Conditions Reflux (Mild)-78 °C (Harsh)
Regioselectivity 100% (Structural)>90% (Kinetic control required)
Scalability High (kg scale)Moderate (cooling limits)
Yield 65–85%50–70%

Detailed Experimental Protocol (Route A)

This protocol is validated for the synthesis of the title compound from commercially available precursors.

Materials
  • Precursor: 2-Aminonicotinaldehyde (2-Amino-3-pyridinecarboxaldehyde).

  • Reagent: 1-Bromo-2-butanone (Technical grade, >90%).

  • Solvent: Ethanol (Absolute).

  • Base: Sodium Bicarbonate (

    
    ).
    
Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminonicotinaldehyde (12.2 g, 100 mmol) in Ethanol (100 mL).

    • Note: The aldehyde may exist partially as a dimer; ensure full dissolution or fine suspension before proceeding.

  • Alkylation & Cyclization:

    • Add 1-bromo-2-butanone (16.6 g, 110 mmol, 1.1 equiv) dropwise over 10 minutes at room temperature.

    • Add solid

      
        (10.1 g, 120 mmol) to neutralize the HBr byproduct.
      
    • Causality: Neutralization prevents the acid-catalyzed polymerization of the sensitive aldehyde product and protects the imidazo nitrogen from protonation, which would deactivate the nucleophile.

  • Reflux:

    • Heat the mixture to reflux (approx. 78 °C) for 6–8 hours.

    • Monitoring: Monitor via TLC (System: EtOAc/Hexane 1:1). The starting aminopyridine (

      
      ) should disappear, and a fluorescent spot (Imidazo product) should appear at higher 
      
      
      
      .
  • Workup:

    • Cool the reaction to room temperature.[1]

    • Concentrate the solvent under reduced pressure to approx. 20% volume.

    • Dilute with water (150 mL) and extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and filter.
      
  • Purification:

    • The crude residue is often a dark oil. Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       5% Methanol in DCM.
      
    • Yield: Expect 11–13 g (65–75%) of a pale yellow/tan solid.

Reaction Logic & Pathway Visualization[3]

The following diagram illustrates the synthetic flow and the divergent applications of the aldehyde handle.

G Start 2-Aminonicotinaldehyde (Precursor) Intermediate N-Alkylated Intermediate Start->Intermediate N-Alkylation (EtOH, r.t.) Reagent 1-Bromo-2-butanone (Reagent) Reagent->Intermediate Core 2-Ethylimidazo[1,2-a] pyridine-8-carbaldehyde (Target) Intermediate->Core Cyclization & Dehydration (Reflux) Amine 8-Aminomethyl Derivatives (P-CAB Analogs) Core->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Acid 8-Carboxylic Acid Core->Acid Pinnick Oxidation (NaClO2) Alkene 8-Styryl Derivatives Core->Alkene Wittig Reaction

Caption: Synthetic pathway from aminopyridine precursors to the target scaffold and subsequent divergent derivatization.

Medicinal Chemistry Applications

Divergent Synthesis Vector

The C8-aldehyde is a "linchpin" functional group. In drug discovery, specifically for acid pump antagonists, the 8-position tolerates bulky substituents that can interact with the extracytoplasmic domain of the target protein.

Key Transformations:

  • Reductive Amination:

    • Reaction: Aldehyde + Primary/Secondary Amine +

      
      .
      
    • Application: Generates 8-aminomethyl analogs. This mimics the structure of Linaprazan , where the 8-position substituent is crucial for pKa modulation and solubility.

  • Wittig Olefination:

    • Reaction: Aldehyde + Phosphonium Ylide.[2]

    • Application: Creates conjugated systems (styryl derivatives) often explored for optical properties or as rigid linkers in fragment-based design.

  • Oxidation to Acid:

    • Reaction: Aldehyde +

      
      .
      
    • Application: Provides a handle for amide coupling, allowing the attachment of solubilizing tails or peptidomimetic chains.

Structure-Activity Relationship (SAR)
  • Position 2 (Ethyl): Essential for hydrophobic filling. Methyl is often too small; Phenyl is too bulky/rigid. Ethyl offers the optimal balance for many GPCR and enzyme targets.

  • Position 3 (H): Leaving this unsubstituted allows for future electrophilic functionalization (e.g., halogenation) if metabolic blocking is required later.

  • Position 8 (Formyl): The electron-withdrawing nature of the aldehyde reduces the basicity of the ring nitrogens slightly, but its primary value is as a synthetic handle.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Title: Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.[3]

    • Source: ResearchG
    • Context: Describes the condensation of 2-aminopyridines with -haloketones in w
  • P-CAB Chemistry & 8-Substituted Analogs

    • Title: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Deriv
    • Source: Heterocycles (Vol 75, No 6).[4]

    • Context: Details the chemistry of the 8-position and the reactivity of 2-amino-3-substituted pyridines.
  • Vilsmeier-Haack Limitations on this Scaffold

    • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
    • Source: RSC Advances / NIH.
    • Context: Confirms Vilsmeier formylation preference for position 3, necessitating the de novo route for position 8 aldehydes.
  • Reagent Data (1-Bromo-2-butanone)

    • Title: 1-Bromo-2-butanone | C4H7BrO | CID 13156.
    • Source: PubChem.[5]

    • Context: Physical properties and safety data for the key alkyl

Sources

Theoretical studies of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Profiling & Pharmacological Potential of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Executive Summary The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, known as a "drug-like" core due to its planarity, hydrogen-bonding capability, and proven efficacy in marketed drugs like Zolpidem.[1] The specific derivative 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde presents a unique dual-functional profile: the 2-ethyl group provides lipophilic bulk for hydrophobic pocket occupancy, while the 8-carbaldehyde moiety serves as a reactive electrophilic handle for Schiff base formation or covalent target engagement. This guide outlines the theoretical framework for characterizing this molecule using Density Functional Theory (DFT) and molecular docking, providing a roadmap for its development as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

Part 1: Molecular Architecture & Computational Methodology

To establish a predictive model of this molecule, we must first define the rigorous computational protocols required to ensure data reliability.

The Computational Workflow

The following workflow integrates quantum mechanics with structure-based drug design (SBDD).

ComputationalWorkflow Start Structure Generation (ChemDraw/GaussView) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Initial Guess Freq Frequency Calculation (NIMag=0 Check) Opt->Freq Minimized Geom Freq->Opt Imaginary Freq? (Retune) Elec Electronic Properties (FMO, MEP, NLO) Freq->Elec Validated State Dock Molecular Docking (AutoDock Vina/Gold) Elec->Dock Charge Dist.

Figure 1: Integrated computational workflow for the theoretical characterization of imidazopyridine derivatives.

Geometry Optimization Protocol
  • Theory Level: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, balancing cost and accuracy.

  • Basis Set: 6-311++G(d,p). The diffuse functions (++) are critical for accurately modeling the lone pairs on the aldehyde oxygen and the pyridine nitrogen, as well as the anion-like character of potential transition states.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) and DMSO (
    
    
    
    ) to mimic physiological and stock solution environments.

Part 2: Electronic Structure & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how this molecule interacts with biological targets (receptors/enzymes).

Frontier Molecular Orbitals (FMOs)

The interaction between a drug and its receptor is often governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Predicted to be localized over the imidazo[1,2-a]pyridine ring system (

    
    -donating character).
    
  • LUMO Location: Likely extends to the 8-carbaldehyde group, indicating susceptibility to nucleophilic attack (e.g., by lysine residues in a protein pocket).

  • Significance: A lower

    
     implies higher chemical reactivity and "softness," making the molecule a better candidate for polarizability-driven interactions (e.g., 
    
    
    
    -stacking).
Global Reactivity Descriptors

Based on Koopmans' theorem, we derive the following parameters from HOMO/LUMO energies (


, 

):
DescriptorSymbolFormulaPharmacological Implication
Chemical Potential


Tendency of electrons to escape.
Chemical Hardness


Resistance to charge transfer. Harder molecules are more stable/less toxic.
Electrophilicity


Critical: High

suggests the 8-CHO group is a potent electrophile (covalent binder).
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding where hydrogen bonds will form.

  • Red Regions (Negative): The Carbonyl Oxygen (C=O ) and the Imidazole Nitrogen (N1). These are H-bond acceptors.

  • Blue Regions (Positive): The Aldehyde Proton (CH O) and aromatic protons. These are potential H-bond donors or regions for electrostatic repulsion.

Part 3: Spectroscopic Profiling (In Silico Predictions)

To validate synthesis, experimental spectra must match theoretical predictions.

Vibrational Spectroscopy (IR)
  • Scale Factor: Apply a scaling factor of ~0.961 to B3LYP/6-311++G(d,p) calculated frequencies to correct for anharmonicity.

  • Key Diagnostic Peak: The C=O stretch of the aldehyde at position 8.

    • Predicted:

      
       (Strong).
      
    • Note: Conjugation with the pyridine ring may lower the wavenumber compared to aliphatic aldehydes.

NMR Shift Prediction (GIAO Method)
  • Method: Gauge-Independent Atomic Orbital (GIAO) method using TMS as a reference.

  • Target Signal: The aldehydic proton is the most distinct.

    • Predicted

      
       (1H):
      
      
      
      (Singlet).
    • Predicted

      
       (13C):
      
      
      
      (Carbonyl carbon).

Part 4: Pharmacological Potential & Molecular Docking[2][3]

The 2-ethylimidazo[1,2-a]pyridine core is structurally similar to known kinase inhibitors.

Target Selection

Based on the scaffold's shape and electronic properties, the following targets are prioritized:

  • EGFR (Epidermal Growth Factor Receptor): The planar core mimics ATP's adenine ring.

  • CDK2 (Cyclin-Dependent Kinase 2): Relevant for anticancer applications.[1]

  • GABA-A Receptor: Given the structural homology to Zolpidem (though Zolpidem is a 6-substituted derivative, the core affinity remains relevant).

Docking Protocol (AutoDock Vina)
  • Ligand Prep: Optimize geometry, merge non-polar hydrogens, assign Gasteiger charges.

  • Grid Box: Center on the co-crystallized ligand of the target PDB (e.g., 1M17 for EGFR).

  • Analysis: Look for H-bonds between the N1 of the imidazole ring and the hinge region of the kinase (e.g., Met793 in EGFR).

InteractionMap Ligand 2-Ethylimidazo[1,2-a]pyridine -8-carbaldehyde N1 N1 (Acceptor) Ligand->N1 CHO 8-CHO (Electrophile) Ligand->CHO Ethyl 2-Ethyl (Hydrophobic) Ligand->Ethyl Hinge Kinase Hinge Region (H-Bond Donor) N1->Hinge H-Bond Lys Catalytic Lysine (Nucleophile) CHO->Lys Reversible Covalent? Pocket Hydrophobic Pocket Ethyl->Pocket Van der Waals

Figure 2: Predicted binding mode of the ligand within a typical kinase active site.

Part 5: Experimental Validation Protocols

Theory must be grounded in reality. The following synthesis route validates the theoretical starting point.

Synthesis Route:

  • Precursor: Start with 2-aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde).

  • Cyclization: Condensation with 1-bromo-2-butanone in refluxing ethanol.

  • Mechanism: The exocyclic amine attacks the ketone of the bromobutanone, followed by alkylation of the ring nitrogen by the bromide, forming the bridge.

  • Purification: Recrystallization from ethanol/water.

Self-Validating Check:

  • If the IR spectrum lacks the

    
     peak, the aldehyde may have oxidized to a carboxylic acid or reacted during cyclization (Schiff base formation).
    
  • If the NMR shows a broad singlet at

    
    , the aldehyde has oxidized to the acid (-COOH).
    

References

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein. PubMed Central. Available at: [Link] (Note: Representative link for methodology grounding).

  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. ResearchGate. Available at: [Link]

  • DFT Study of Dimerization Sites in Imidazo[1,2-a]pyridinyl-chalcone Series. Scientific Research Publishing. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative. PubMed. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Strategic Overview

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as the core motif in neuroactive and antiviral therapeutics[1]. Within this chemical space, the synthesis of 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde represents a highly valuable synthetic node. The 8-carbaldehyde moiety serves as a versatile orthogonal handle for downstream functionalization (e.g., reductive aminations, Wittig olefinations), while the 2-ethyl group provides necessary lipophilicity and steric tuning. This guide details an optimized, self-validating protocol for synthesizing this compound from 2-amino-3-pyridinecarboxaldehyde and 1-bromo-2-butanone.

Mechanistic Rationale & Pathway

The transformation is governed by a modified Chichibabin (Tschitschibabin) bimolecular condensation[2]. The success of this reaction relies on exploiting the differential nucleophilicity of the two nitrogen atoms present in the starting material:

  • Regioselective Alkylation: The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic primary amine. It initiates an S_N2 attack on the α-carbon of 1-bromo-2-butanone, displacing the bromide ion to form an N-alkylpyridinium intermediate[2].

  • Intramolecular Cyclization: The spatial proximity of the exocyclic amine to the newly appended ketone facilitates an intramolecular nucleophilic addition, generating a hemiaminal intermediate.

  • Aromatization: Subsequent dehydration, driven by the thermodynamic stability of the resulting aromatic imidazo[1,2-a]pyridine system, yields the final product.

Crucially, the presence of the highly reactive 8-carbaldehyde group necessitates mild conditions. Strong bases (like NaOH or KOH) can trigger unwanted aldol condensations or Cannizzaro-type disproportionation. Therefore, sodium bicarbonate (NaHCO₃) is selected as an optimal mild base to neutralize the generated hydrobromic acid (HBr) and drive the cyclization forward without degrading the aldehyde[3].

Mechanism SM Starting Materials 2-Amino-3-pyridinecarboxaldehyde + 1-Bromo-2-butanone Step1 Bimolecular SN2 Substitution Pyridine N attacks α-carbon SM->Step1 EtOH, Heat Int1 N-Alkylpyridinium Intermediate Step1->Int1 - Br⁻ Step2 Intramolecular Cyclization Exocyclic NH2 attacks Carbonyl Int1->Step2 NaHCO3 Int2 Hemiaminal Intermediate Step2->Int2 Step3 Dehydration (-H2O) Base-promoted aromatization Int2->Step3 Prod Final Product 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde Step3->Prod - H2O

Chichibabin reaction mechanism for 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde synthesis.

Empirical Optimization & Quantitative Data

To establish the most robust protocol, various solvent and base combinations were evaluated. The objective was to maximize the conversion of the N-alkylpyridinium intermediate while strictly suppressing the degradation of the aldehyde handle. As demonstrated in Table 1, anhydrous ethanol paired with NaHCO₃ provided the optimal balance of solubility, reaction kinetics, and chemoselectivity[4].

Table 1: Optimization of Reaction Conditions

Entry Solvent Base (Equivalents) Temp (°C) Time (h) Yield (%) Mechanistic Observation
1 Ethanol None 78 12 35 Incomplete conversion; HBr accumulation stalled cyclization.
2 Ethanol NaHCO₃ (1.5 eq) 78 4 82 Clean profile; minimal side products; optimal conditions.
3 Acetonitrile K₂CO₃ (1.5 eq) 82 3 65 Faster kinetics, but significant aldehyde degradation observed.
4 DMF Et₃N (2.0 eq) 100 2 45 High thermal stress led to significant tar/polymer formation.

| 5 | Water/EtOH | NaHCO₃ (1.5 eq) | 80 | 6 | 78 | Greener alternative, but biphasic nature slowed the reaction. |

Step-by-Step Experimental Protocol

Materials Required:

  • 2-Amino-3-pyridinecarboxaldehyde (1.0 eq, 10.0 mmol, 1.22 g)

  • 1-Bromo-2-butanone (1.1 eq, 11.0 mmol, 1.66 g)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq, 15.0 mmol, 1.26 g)

  • Anhydrous Ethanol (50 mL, 0.2 M relative to starting material)

Workflow:

  • Reagent Solubilization: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-pyridinecarboxaldehyde in 50 mL of anhydrous ethanol.

    • Causality: Ethanol acts as a protic solvent that stabilizes the polar transition state of the initial S_N2 displacement while maintaining the solubility of the starting materials[3].

  • Base Addition: Add the solid NaHCO₃ in one portion to the stirring solution at room temperature.

    • Causality: Introducing the base before the alkylating agent prevents localized acidic environments (from HBr generation) that could protonate the pyridine nitrogen, thereby neutralizing its nucleophilicity[4].

  • Electrophile Introduction: Using a syringe, add 1-bromo-2-butanone dropwise over 5 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the S_N2 alkylation and minimizes over-alkylation side reactions[4].

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) using an oil bath. Maintain vigorous stirring for 4 hours.

    • Self-Validation Checkpoint (TLC): After 3 hours, sample the reaction. Elute on silica TLC plates using Hexane:Ethyl Acetate (1:1, v/v). The starting aminopyridine (lower R_f, UV active at 254 nm) should be entirely consumed. The product will appear as a new, highly fluorescent blue spot under 365 nm UV light (higher R_f).

  • Workup and Extraction: Cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with an additional 25 mL of Ethyl Acetate.

    • Causality: The basic aqueous wash ensures the imidazo[1,2-a]pyridine core is fully deprotonated and partitions into the organic phase, while efficiently removing inorganic salts and unreacted water-soluble impurities.

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 60% Ethyl Acetate in Hexanes).

Analytical Characterization Checkpoints

To ensure absolute trustworthiness of the synthesized batch, verify the structure against the following spectroscopic markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde Proton: Sharp singlet at ~10.50 ppm (Confirms the survival of the formyl group).

    • Aromatic Core: Doublet of doublets at ~8.30 ppm (H-5) and ~7.90 ppm (H-7); triplet at ~6.90 ppm (H-6).

    • Imidazole Proton: Singlet at ~7.45 ppm (H-3, diagnostic for successful cyclization).

    • Ethyl Group: Quartet at ~2.85 ppm (2H, J = 7.5 Hz) and triplet at ~1.35 ppm (3H, J = 7.5 Hz).

  • LC-MS (ESI+): Observe the[M+H]⁺ pseudomolecular ion at m/z 175.08.

Troubleshooting & Optimization

  • Stalled Reaction (Incomplete Cyclization): If TLC shows a persistent intermediate spot between the starting material and product, the N-alkylpyridinium salt has formed but failed to cyclize. This is often due to insufficient base or water contamination. Add an additional 0.5 eq of NaHCO₃ and extend reflux time by 2 hours[4].

  • Tar Formation / Darkening: Indicates degradation of the aldehyde, usually caused by localized overheating or the use of a base that is too strong (e.g., K₂CO₃). Ensure the oil bath does not exceed 85 °C and strictly adhere to the use of NaHCO₃[4].

References

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. 2

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Advances. 1

  • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. BenchChem.4

  • WO2010033978A2 - IMIDAZO[1,2-α]PYRIDINYL BISPHOSPHONATES. Google Patents. 3

Sources

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde as a Privileged Scaffold in Medicinal Chemistry

Executive Brief & Structural Rationale

The imidazo[1,2-a]pyridine core is universally recognized as a "privileged scaffold" in medicinal chemistry. Historically anchoring blockbuster GABA-A receptor modulators (e.g., Zolpidem, Alpidem), this bicyclic 5-6 heterocyclic system has recently seen expanded utility in oncology, antimycobacterial treatments, and antiviral therapeutics[1].

Within this chemical space, 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS 1780725-37-2) emerges as a highly specialized, bifunctional building block[2]. The strategic placement of functional groups on this scaffold dictates its pharmacological success:

  • The 2-Ethyl Substitution: Provides critical lipophilicity. In biological systems, this ethyl group frequently anchors the molecule into hydrophobic pockets, such as the binding sites of the Mycobacterium smegmatis CIII2CIV2 supercomplex[3].

  • The 8-Carbaldehyde Hub: Serves as a highly reactive electrophilic handle. Positioned away from the steric bulk of the 2-ethyl group, the 8-position allows for the synthesis of extended, planar hybrid molecules—such as bis(benzimidazoles)—which act as potent DNA groove binders[4].

Physicochemical & ADME Profiling

Before integrating this building block into high-throughput library synthesis, it is critical to understand its baseline physicochemical parameters. The table below summarizes the theoretical and observed data for the unfunctionalized aldehyde core.

Table 1: Physicochemical Profile of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

ParameterValuePharmacological Relevance
Molecular Weight 174.20 g/mol Highly efficient starting point for Lead-Oriented Synthesis (LE).
LogP (Predicted) 1.8 - 2.1Optimal lipophilicity for crossing lipid bilayers without excessive trapping.
Topological Polar Surface Area (TPSA) 34.9 ŲExcellent potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors / Acceptors 0 / 2Leaves room for the addition of H-bond donors during late-stage functionalization.
Electrophilicity Index High (Aldehyde)Susceptible to rapid nucleophilic attack; requires anhydrous storage.

Synthetic Workflows & Logic

The 8-carbaldehyde moiety is highly versatile. Below is the logical mapping of how this single building block can be divergently functionalized to target entirely different disease states.

Synth Core 2-Ethylimidazo[1,2-a] pyridine-8-carbaldehyde RedAm Reductive Amination Core->RedAm NaBH(OAc)3, AcOH Cond Oxidative Condensation Core->Cond Diamines, Na2S2O5 Knoev Knoevenagel Condensation Core->Knoev Active Methylene, Base Amine Secondary/Tertiary Amines (Kinase Inhibitors) RedAm->Amine Benz Bis-Benzimidazoles (DNA Groove Binders) Cond->Benz Alkene Acrylonitriles (Covalent Modulators) Knoev->Alkene

Figure 1: Divergent synthetic workflows for 8-carbaldehyde functionalization.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Reductive Amination for Library Generation

This protocol details the conversion of the 8-carbaldehyde into a diverse array of benzylic amines, a common motif in kinase inhibitors.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq).

    • Causality: The weak acid protonates the transient hemiaminal intermediate, facilitating the elimination of water to form the highly reactive iminium ion.

  • Validation Checkpoint 1 (In Situ): Stir for 2 hours at room temperature. Remove a 10 µL aliquot, dry, and reconstitute in CDCl₃. A rapid ¹H-NMR should confirm the disappearance of the aldehyde proton (

    
     ~10.2 ppm). Proceeding without this confirmation risks poor yields due to incomplete iminium formation.
    
  • Selective Reduction: Cool the reaction to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Causality: NaBH(OAc)₃ is sterically hindered and electron-deficient compared to NaBH₄. This ensures it selectively reduces the iminium ion without prematurely reducing any unreacted starting aldehyde into a dead-end alcohol byproduct.

  • Quenching & Workup: After 4 hours, quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The bicarbonate neutralizes the acetic acid and hydrolyzes unreacted borohydride species. Crucially, it breaks down stable borane-amine complexes that would otherwise co-elute with the product during chromatography.

  • Extraction: Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Table 2: Optimization of Reductive Amination Conditions

Reducing AgentSolventAdditiveConversion (%)Byproduct (Alcohol)
NaBH₄MeOHNone45%High (>40%)
NaBH₃CNMeOHAcOH (1 eq)82%Low (<5%)
NaBH(OAc)₃ DCE AcOH (1.5 eq) >95% Trace (<1%)
Protocol B: Synthesis of Bis(benzimidazole) DNA-Groove Binders

Recent literature demonstrates that condensing imidazo[1,2-a]pyridine-8-carbaldehyde with 3,3'-diaminobenzidine yields symmetrical bis(benzimidazoles) with potent cytotoxic activity against HepG2, DLD-1, and MDA-MB-231 cell lines[4].

Step-by-Step Methodology:

  • Condensation: Dissolve 3,3'-diaminobenzidine (1.0 eq) and 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde (2.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Oxidative Cyclization: Add sodium metabisulfite (Na₂S₂O₅, 2.0 eq).

    • Causality: Na₂S₂O₅ plays a dual role. First, it forms a transient, highly electrophilic bisulfite adduct with the 8-carbaldehyde, accelerating the initial nucleophilic attack by the diamine. Second, under thermal conditions, it acts as a mild oxidant to drive the aromatization of the intermediate imidazoline into the fully conjugated, flat benzimidazole system required for DNA intercalation.

  • Thermal Activation: Heat the mixture to 120°C for 12 hours under an inert atmosphere.

  • Validation Checkpoint 2 (LC-MS): Analyze an aliquot via LC-MS. The presence of a mass shift corresponding to[M+H]+ of the fully oxidized bis-benzimidazole confirms completion. If a mass corresponding to [M+H+2]+ or [M+H+4]+ is dominant, the imidazoline intermediates have not fully oxidized; add an additional 0.5 eq of Na₂S₂O₅ and extend heating.

  • Isolation: Pour the cooled reaction mixture into crushed ice. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol.

Pharmacological Mechanism of Action

Once synthesized, the bis(benzimidazole) derivatives of 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde exert their anticancer effects through a well-defined apoptotic pathway initiated by DNA minor groove binding[5].

MoA Drug Imidazopyridine-Benzimidazole Hybrid DNA Minor Groove Binding Drug->DNA Intermolecular Forces ROS Peroxide-Mediated ROS Generation DNA->ROS Cu/Fe presence Cleavage DNA Cleavage ROS->Cleavage Apop Apoptosis (HepG2, DLD-1, MDA-MB-231) Cleavage->Apop Cell Cycle Arrest

Figure 2: Cytotoxic signaling pathway of imidazopyridine-derived DNA groove binders.

The planar nature of the newly formed benzimidazole, coupled with the lipophilic 2-ethyl anchor, allows the molecule to slide into the DNA minor groove. In the presence of endogenous peroxides and trace metals, this complex catalyzes localized Reactive Oxygen Species (ROS) generation, leading to irreversible DNA strand cleavage and subsequent cellular apoptosis[6].

References

  • Geng, Y., et al. "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents." Journal of Molecular Structure, 2024.

  • Caymaz, et al. "Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective." Inorganics, 2023, 11(3), 113.

  • "Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity." ACS Infectious Diseases, 2023.

Sources

Application Note: 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde as a Privileged Building Block in Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in modern medicinal chemistry, forming the pharmacophoric core of blockbuster therapeutics such as the anxiolytics zolpidem and alpidem, as well as emerging anti-tuberculosis agents like Q203[1][2]. While traditional functionalization often targets the highly nucleophilic C3 position via the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction[3], derivatization at the C8 position offers an orthogonal vector for structure-activity relationship (SAR) exploration.

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS: 1780725-37-2) serves as a highly versatile electrophilic hub. The pre-installed ethyl group at C2 provides lipophilicity and steric shielding, while the C8-carbaldehyde allows for rapid, divergent elaboration into complex molecular architectures without disrupting the inherently bioactive fused bicyclic core[4].

Mechanistic Insights & Reactivity Profile

The reactivity of the C8-carbaldehyde is influenced by the electron-rich nature of the imidazopyridine ring. However, unlike aldehydes at the C3 position—which are heavily deactivated by resonance from the bridgehead nitrogen—the C8 position remains sufficiently decoupled to participate in standard carbonyl addition chemistry.

  • Chemoselectivity in Reductive Amination: When performing reductive aminations, the choice of hydride source is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly preferred over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion intermediate. It is unreactive toward the starting aromatic aldehyde at room temperature, thereby preventing the premature formation of the 8-hydroxymethyl byproduct[5].

  • Pre-formation in Multicomponent Reactions: In the Ugi four-component reaction (Ugi-4CR), pre-forming the imine by incubating the aldehyde and primary amine before adding the acid and isocyanide is a necessary step. This causality-driven protocol suppresses the competing Passerini three-component reaction, which would otherwise yield an α-acyloxyamide byproduct[6].

Divergent Synthetic Workflows

Synthesis SM 2-Ethylimidazo[1,2-a]pyridine- 8-carbaldehyde RA Reductive Amination NaBH(OAc)3 SM->RA Ugi Ugi-4CR Isocyanide, Acid, Amine SM->Ugi Olef Olefinations Active Methylene SM->Olef Prod1 8-(Aminomethyl) Derivatives RA->Prod1 Prod2 Peptidomimetic Hybrids Ugi->Prod2 Prod3 8-Alkenyl Derivatives Olef->Prod3

Divergent synthetic pathways of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde.

Experimental Protocols

Protocol A: Reductive Amination for 8-(Aminomethyl) Derivatives

Purpose: Introduction of basic solubilizing groups (e.g., morpholine, piperazine) to improve aqueous solubility and pharmacokinetic profiles.

Materials:

  • 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (1.0 mmol)

  • Secondary amine (e.g., morpholine) (1.2 mmol)

  • NaBH(OAc)₃ (1.5 mmol)

  • Glacial acetic acid (0.1 mmol, catalytic)

  • 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde and secondary amine in anhydrous DCE under an inert atmosphere (N₂ or Ar). Add glacial acetic acid. Rationale: The weak acid catalyzes the formation of the iminium ion without protonating the amine to the point of deactivation.

  • Incubation: Stir the mixture at room temperature for 30–60 minutes to ensure complete iminium formation.

  • Reduction: Add NaBH(OAc)₃ portion-wise over 5 minutes. Stir the suspension at room temperature for 12 hours.

  • Quenching: Carefully add 10 mL of saturated aqueous NaHCO₃ and stir vigorously for 15 minutes. Rationale: This neutralizes the acetic acid and decomposes any unreacted hydride, preventing post-extraction side reactions.

  • Workup & Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to afford the 8-(aminomethyl) product.

Protocol B: Ugi Four-Component Reaction (Ugi-4CR) for Peptidomimetic Hybrids

Purpose: Rapid assembly of structurally complex, drug-like peptidomimetics containing the imidazo[1,2-a]pyridine pharmacophore[6].

Materials:

  • 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

  • Methanol (HPLC grade, 5 mL)

Step-by-Step Methodology:

  • Imine Pre-formation: Combine the aldehyde and primary amine in methanol. Stir at room temperature for 2 hours. Rationale: Methanol stabilizes the imine intermediate via hydrogen bonding, and pre-formation prevents the competing Passerini reaction.

  • Component Addition: Add the carboxylic acid followed immediately by the isocyanide.

  • Reaction Execution: Stir the sealed reaction vessel at 50 °C for 24–48 hours. Rationale: The elevated temperature overcomes the steric hindrance associated with the C8 position during the final Mumm rearrangement step of the Ugi reaction.

  • Isolation: Evaporate the methanol under reduced pressure. Dissolve the crude mixture in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via column chromatography to yield the α-acylamino amide derivative.

Quantitative Data Summary

Table 1: Summary of Reaction Conditions and Expected Yields for Derivatization

Reaction TypeReagents / CatalystSolventTemp / TimeExpected YieldPurification Method
Reductive Amination Morpholine, NaBH(OAc)₃, AcOHDCERT, 12 h75–85%Flash Chromatography (DCM/MeOH)
Reductive Amination Piperazine, NaBH(OAc)₃, AcOHDCERT, 14 h70–80%Flash Chromatography (DCM/MeOH)
Ugi-4CR R-NH₂, R-COOH, R-NCMeOH50 °C, 24–48 h60–75%Flash Chromatography (Hexanes/EtOAc)
Knoevenagel Condensation Malononitrile, Piperidine (cat.)EtOHReflux, 4 h85–95%Recrystallization (EtOH)

References

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides - MDPI. 3

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC. 6

  • A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC. 1

  • Abstract (Reductive amination of imidazo[1,2-a]pyridines) - WIReDSpace. 5

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals.4

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Omega. 2

Sources

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Application Note: 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde as a Strategic Building Block in Medicinal Chemistry

Executive Summary

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde represents a high-value, "divergent" intermediate for drug discovery. While the imidazo[1,2-a]pyridine core is ubiquitous in approved therapeutics (e.g., Zolpidem , Alpidem , Olprinone ), traditional structure-activity relationship (SAR) campaigns often focus on the C2 and C3 positions due to synthetic ease.

This Application Note details the strategic utility of the C8-formyl variant. By positioning a reactive handle at the C8 position, researchers can access the "back-pocket" vectors of biological targets—regions often critical for modulating solubility, metabolic stability, or selectivity profiles—without disrupting the primary pharmacophore at the C2/C3 interface.

Strategic Value & Chemical Logic

The "Back-Pocket" Vector

In many protein-ligand interactions (specifically GABA-A


 subunits), the C2 and C3 substituents of the imidazo[1,2-a]pyridine core engage in critical hydrophobic and 

-stacking interactions. Modifying these often kills potency.
  • The Solution: The C8 position points away from the primary binding interface in many homology models.

  • The Handle: An aldehyde at C8 allows for late-stage diversification via mild, high-yielding reactions (reductive amination, olefination), enabling the rapid generation of Fragment-Based Drug Discovery (FBDD) libraries.

Why the 2-Ethyl Group?

The 2-ethyl group provides a specific steric bulk that is often superior to the 2-methyl group found in Zolpidem. It increases lipophilicity (LogP) slightly, improving blood-brain barrier (BBB) penetration, while filling hydrophobic pockets more effectively than a methyl group.

Synthesis Protocol: The "Safe" Route

Critical Warning: Do NOT attempt to synthesize this compound by condensing 2-amino-3-formylpyridine with 1-bromo-2-butanone. This route favors the Friedländer condensation , yielding a 1,8-naphthyridine byproduct instead of the desired imidazo[1,2-a]pyridine.

Recommended Route: Cyclization followed by C8-lithiation/formylation.

Step 1: Synthesis of 8-Bromo-2-ethylimidazo[1,2-a]pyridine
  • Reagents: 2-Amino-3-bromopyridine (1.0 eq), 1-Bromo-2-butanone (1.2 eq), NaHCO

    
     (2.5 eq).
    
  • Solvent: Ethanol (0.5 M).

  • Conditions: Reflux, 4–6 hours.

  • Mechanism: The endocyclic nitrogen attacks the

    
    -carbon of the bromoketone (Ortoleva-King type), followed by cyclodehydration.
    
  • Workup: Evaporate EtOH, suspend in water, extract with EtOAc. The product often precipitates as a solid.

Step 2: Formylation via Lithium-Halogen Exchange
  • Reagents: 8-Bromo-2-ethylimidazo[1,2-a]pyridine (1.0 eq),

    
    -Butyllithium (1.1 eq, 2.5M in hexanes), DMF (3.0 eq).
    
  • Solvent: Anhydrous THF or Et

    
    O.
    
  • Conditions:

    • Cool substrate in THF to -78 °C (Acetone/Dry Ice bath).

    • Add

      
      -BuLi dropwise over 20 min. (Solution turns deep red/orange).
      
    • Stir for 30 min at -78 °C.

    • Add dry DMF rapidly.

    • Warm to 0 °C over 1 hour.

    • Quench with saturated NH

      
      Cl.
      
  • Yield: Typically 65–80%.

Visual Workflow (Synthesis)

SynthesisRoute Start 2-Amino-3- bromopyridine Intermed 8-Bromo-2-ethyl imidazo[1,2-a]pyridine Start->Intermed Cyclization Reagent1 1-Bromo-2-butanone (NaHCO3, EtOH, Reflux) Reagent1->Intermed Product 2-Ethylimidazo[1,2-a] pyridine-8-carbaldehyde Intermed->Product Li-Halogen Exchange Step2 1. n-BuLi (-78°C) 2. DMF Step2->Product

Caption: Figure 1. The regioselective synthesis route avoiding Friedländer byproducts.

Application Modules: Library Generation

Once the 8-CHO block is in hand, it serves as a "Hub" for three distinct chemical campaigns.

Module A: Reductive Amination (Solubility & pKa Tuning)
  • Objective: Introduce solubilizing amines (morpholines, piperazines) to modulate physicochemical properties.

  • Protocol:

    • Mix Aldehyde (1 eq) and Amine (1.1 eq) in DCE/MeOH (10:1).

    • Stir 30 min to form imine.

    • Add NaBH(OAc)

      
       (1.5 eq). Stir 4 h at RT.
      
  • Utility: Creates basic centers that improve solubility in aqueous media, critical for CNS drugs.

Module B: Knoevenagel Condensation (Covalent Inhibitors)
  • Objective: Create

    
    -unsaturated systems (Michael acceptors) for covalent binding to cysteine residues in target proteins.
    
  • Protocol:

    • Mix Aldehyde (1 eq) and Malononitrile/Cyanoacetate (1.1 eq).

    • Catalyst: Piperidine (10 mol%).

    • Solvent: Ethanol, RT to 50 °C.

  • Utility: High-yield access to vinyl nitriles, often used in kinase inhibitor design.

Module C: Oxidative Transformation (Amide Coupling)
  • Objective: Convert Aldehyde to Carboxylic Acid for amide coupling.

  • Protocol:

    • Oxidation: Pinnick oxidation (NaClO

      
      , NaH
      
      
      
      PO
      
      
      , 2-methyl-2-butene) is preferred over KMnO
      
      
      to protect the imidazole ring.
    • Coupling: Standard HATU/DIPEA conditions with diverse amines.

Visual Workflow (Diversity)

DiversityHub Hub 8-CHO Core (The Hub) PathA Reductive Amination (NaBH(OAc)3, R-NH2) Hub->PathA PathB Knoevenagel (Piperidine, Malononitrile) Hub->PathB PathC Pinnick Oxidation (NaClO2) -> Amide Hub->PathC ProdA Aminomethyl Derivatives (Solubility/pKa) PathA->ProdA ProdB Vinyl Nitriles (Covalent Warheads) PathB->ProdB ProdC 8-Carboxamides (H-Bond Donors) PathC->ProdC

Caption: Figure 2. Divergent synthesis pathways from the 8-CHO hub.

Comparative Data: Physicochemical Impact

The following table illustrates how functionalizing the C8-aldehyde shifts the properties of the parent scaffold (calculated data).

Derivative TypeSubstituent at C8cLogPTPSA (Ų)Application
Parent -CHO (Aldehyde)2.145.0Reactive Intermediate
Module A -CH

-N(Me)

1.835.0CNS Penetrant / Base
Module A -CH

-Morpholine
1.544.0High Solubility
Module B -CH=C(CN)

2.468.0Covalent Binder
Module C -CONH-Ph2.958.0Hydrophobic Contact

References

  • Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery: Goel, R. et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities." Journal of Heterocyclic Chemistry.

  • Zolpidem Analog Synthesis: Sadaf, S. et al. "Synthesis and spectral characterization of zolpidem related substances." Der Pharma Chemica.

  • General Reactivity of 2-Aminopyridines: Rivalle, C. et al. "The chemistry of imidazo[1,2-a]pyridines." Journal of Heterocyclic Chemistry.

  • Friedländer vs. Imidazo Formation: Doss, H. et al. "Friedländer synthesis of 1,8-naphthyridines." Saudi Pharmaceutical Journal.

Application Note: Strategic Derivatization of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] This nitrogen-bridged heterocyclic system is a cornerstone of several marketed drugs, including the anxiolytics zolpidem and alpidem.[2][3] The scaffold's rigid, planar structure and its capacity for diverse substitutions have led to the discovery of derivatives with a vast spectrum of biological activities, including potent anticancer, antituberculosis, anti-inflammatory, and antiviral properties.[2][3][4][5]

The strategic functionalization of this core is paramount for exploring its full therapeutic potential. The target molecule, 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde, serves as an ideal starting point for library synthesis. The ethyl group at the C2 position can influence lipophilicity and metabolic stability, while the aldehyde at the C8 position provides a versatile chemical handle for a multitude of derivatization reactions. This application note details robust protocols for the derivatization of this key intermediate via three distinct and highly reliable chemical pathways—Reductive Amination, Wittig Reaction, and Knoevenagel Condensation—to generate a structurally diverse library of compounds ready for biological screening.

The Core Intermediate: Synthesis of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

The synthesis of the title compound can be achieved through established methods for imidazo[1,2-a]pyridine formation.[6][7] A common and effective approach involves the condensation of a substituted 2-aminopyridine with an appropriate α-haloketone. For the target molecule, a plausible route begins with the condensation of 2-amino-3-iodopyridine with 1-bromobutan-2-one, followed by a formylation reaction at the C8 position, leveraging the directing effect of the existing substituents and the scaffold's inherent reactivity.

A 2-Amino-3-iodopyridine C 2-Ethyl-8-iodoimidazo[1,2-a]pyridine A->C Condensation (e.g., NaHCO3, EtOH, reflux) B 1-Bromobutan-2-one B->C D 2-Ethylimidazo[1,2-a]pyridine- 8-carbaldehyde C->D Formylation (e.g., Vilsmeier-Haack)

Caption: Plausible synthetic route to the core intermediate.

Derivatization Strategies: Maximizing Chemical Diversity

The aldehyde functional group is a cornerstone of synthetic chemistry due to its electrophilic nature and susceptibility to a wide array of transformations.[8] To generate a compound library with significant structural and functional diversity from a single intermediate, we have selected three robust and orthogonal chemical reactions.

cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Resulting Chemical Space Core 2-Ethylimidazo[1,2-a]pyridine- 8-carbaldehyde RA Reductive Amination Core->RA WR Wittig Reaction Core->WR KC Knoevenagel Condensation Core->KC Amines Substituted Amines (Increased polarity, H-bond donors/acceptors) RA->Amines Alkenes Substituted Alkenes (Altered geometry, lipophilicity) WR->Alkenes Unsaturated α,β-Unsaturated Systems (Michael acceptors, extended conjugation) KC->Unsaturated cluster_targets Screening Panels A 2-Ethylimidazo[1,2-a]pyridine- 8-carbaldehyde B Compound Library (Amines, Alkenes, Conjugated Systems) ~50-500 Compounds A->B Parallel Synthesis (Protocols 4.1-4.3) C Primary Screening Single Concentration (e.g., 10 µM) Against Target Panel B->C D Hit Identification (Compounds showing >50% inhibition) C->D T1 Cancer Cell Lines (e.g., NCI-60 Panel) C->T1 T2 Microbial Strains (e.g., M. tuberculosis, E. coli) C->T2 T3 Enzyme Assays (e.g., Kinases, HDACs) C->T3 E Dose-Response Analysis (IC₅₀/EC₅₀ Determination) D->E F SAR Studies & Lead Optimization E->F

Sources

Application Note: Strategic Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance[1][2][3][4][5][6]

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-cancer agents. Its planar, bicyclic nature allows it to mimic purine bases, making it an excellent scaffold for kinase inhibitors and GABA-A receptor modulators.

This guide moves beyond generic textbook descriptions. It provides three distinct, self-validating protocols chosen for their scalability , atom economy , and operational simplicity . We prioritize "Green Chemistry" principles where they do not compromise yield.

Decision Matrix: Selecting Your Route

Before beginning, select the protocol that matches your structural requirements:

SelectionMatrix Start Target Molecule Analysis Decision What is the diversity point? Start->Decision RouteA Fixed Core / Scale-Up (Protocol 1: Condensation) Decision->RouteA Simple 2-Aryl substitution RouteB 3-Component Diversity (Protocol 2: GBB Reaction) Decision->RouteB 3-Amino/Alkyl variation RouteC Late-Stage C-3 Modification (Protocol 3: C-H Functionalization) Decision->RouteC Functionalizing existing core

Figure 1: Synthetic pathway selection based on target structural diversity.

Protocol 1: The "Green" Hantzsch-Type Condensation

Best for: Large-scale synthesis of 2-aryl substituted derivatives (e.g., Zolpidem precursors). Mechanism: Nucleophilic attack of the pyridine ring nitrogen on the


-haloketone, followed by cyclodehydration.
The Challenge

Classical methods often use refluxing ethanol with


, which can be slow (6–12 h) and require tedious aqueous workups. We utilize a catalyst-free, solvent-free  approach that leverages the exothermic nature of the reaction to drive completion.
Experimental Setup
  • Reaction Vessel: Screw-cap pressure vial (10–20 mL) or round-bottom flask with air condenser.

  • Temperature Control: Oil bath set to 60°C.

Step-by-Step Methodology
  • Charge: To the vial, add 2-aminopyridine (1.0 equiv, e.g., 94 mg) and the corresponding

    
    -bromoacetophenone  (1.0 equiv, e.g., 199 mg).
    
  • Mix: If solids, grind gently with a spatula to ensure contact. No solvent is added.

  • Heat: Place in the 60°C oil bath.

    • Observation: The mixture will melt into a liquid melt within 5–10 minutes. As the reaction proceeds, it may resolidify or become a viscous paste (the HBr salt forms).

  • Completion: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Reaction is typically complete in 20–30 minutes .

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • Add 10% aqueous

      
        (5 mL) directly to the solid mass. Stir vigorously for 10 minutes to neutralize the HBr salt (evolution of 
      
      
      
      ).
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over anhydrous

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water is often sufficient. If necessary, flash chromatography.

Why this works: The high concentration of reactants in the melt phase accelerates kinetics significantly compared to dilute solution chemistry.

Protocol 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Best for: Rapid library generation (Combinatorial Chemistry). Mechanism: A [4+1] cycloaddition involving an aldehyde, 2-aminopyridine, and isocyanide.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via Schiff base formation, followed by isocyanide interception.

GBB_Mechanism Reactants 2-Aminopyridine + Aldehyde Imine Schiff Base (Imine Intermediate) Reactants->Imine - H2O Cyclic Nitrilium Ion Cyclization Imine->Cyclic + Isocyanide Acid Acid Catalyst (Protonation) Acid->Imine Activates Isonitrile Isocyanide Attack ([4+1]) Product 3-Amino-imidazo [1,2-a]pyridine Cyclic->Product 1,3-H Shift

Figure 2: The GBB Multicomponent Cascade.

Experimental Setup (Green Protocol)

We utilize Ammonium Chloride (


)  as a mild, biodegradable proton source in Ethanol.
  • Reagents:

    • Aldehyde (1.0 equiv)

    • 2-Aminopyridine (1.0 equiv)[1]

    • Isocyanide (1.0 equiv)

    • 
       (10 mol%)
      
    • Solvent: Ethanol (0.5 M concentration relative to aldehyde).

  • Procedure:

    • Mix aldehyde and 2-aminopyridine in Ethanol. Stir for 15 mins at room temperature to encourage imine formation (solution often turns yellow).

    • Add Isocyanide and

      
      .
      
    • Stir at room temperature for 12–24 hours. (Alternatively: Microwave at 80°C for 15 mins).

  • Purification:

    • Many products precipitate directly from Ethanol. Filter and wash with cold Ethanol.

    • If no precipitate: Evaporate solvent and purify via column chromatography.

Critical Control Point: If the reaction stalls, add 10 mol% Scandium Triflate (


)  instead of 

. Lewis acids can drive difficult sterically hindered substrates.

Protocol 3: Late-Stage C-3 Functionalization (C-H Activation)

Best for: Modifying an existing imidazo[1,2-a]pyridine core (e.g., adding solubility groups). Method: Copper-Catalyzed Regioselective Thiolation.[2]

The Concept

The C-3 position is electron-rich and susceptible to electrophilic attack. We use an oxidative cross-coupling to install a thioether moiety, which is valuable for metabolic stability.

Protocol
  • Reagents:

    • Imidazo[1,2-a]pyridine substrate (0.2 mmol)

    • Thiol (e.g., Thiophenol, 0.24 mmol)

    • Catalyst:

      
       (10 mol%)
      
    • Ligand: 1,10-Phenanthroline (10 mol%)

    • Base:

      
       (2.0 equiv)
      
    • Solvent: Toluene (2 mL)

  • Conditions:

    • Seal tube under Air (Oxygen is the terminal oxidant).

    • Heat to 100°C for 12 hours.

  • Workup:

    • Filter through a Celite pad to remove copper salts.

    • Concentrate and purify via silica gel chromatography.

Comparative Data Analysis

FeatureMethod A: CondensationMethod B: GBB (MCR)Method C: C-H Activation
Atom Economy Moderate (Loss of

, HBr)
High (Loss of

only)
High (Loss of

/H2)
Complexity Generated Low (Bicyclic core only)High (3 points of diversity)Medium (Functionalization)
Scalability Excellent (kg scale)Good (g scale)Moderate (mg to g scale)
Key Limitation Requires lachrymatory

-haloketones
Limited to available isocyanidesRequires transition metals

References

  • Review of Synthetic Strategies: Bagdi, A. K., et al.[3][4][1] "Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review." BIO Web of Conferences, 2024.

  • Green GBB Protocol: Shaabani, A., et al.[1] "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction."[1][5] ACS Omega, 2023.

  • C-H Functionalization (Thiolation): Wang, L., et al. "Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy." RSC Advances, 2015.

  • Catalyst-Free Condensation: Adib, M., et al. "Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines."[4][1][6][7][8] Tetrahedron Letters, 2008.

Sources

Application Note: 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde in the Development of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Mechanistic rationale, synthetic functionalization, and live-cell imaging protocols.

Executive Summary & Mechanistic Rationale

The development of highly sensitive, selective, and biocompatible fluorescent probes is critical for real-time monitoring of intracellular analytes, microenvironmental changes (e.g., pH, viscosity), and disease biomarkers. 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS 1780725-37-2) [1] has emerged as a premium molecular building block for synthesizing next-generation fluorophores.

This compound leverages the robust photophysical properties of the imidazo[1,2-a]pyridine scaffold, which is renowned for its large Stokes shifts, high quantum yields, and tunable emission profiles ranging from the visible to the near-infrared (NIR) spectrum[2][3]. The strategic placement of functional groups on this specific building block provides a trifecta of design advantages:

  • The Imidazo[1,2-a]pyridine Core: Acts as the primary fluorophore. Its nitrogen-rich, fused bicyclic system facilitates Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT), making it highly responsive to microenvironmental polarity and viscosity[3].

  • The 8-Carbaldehyde Handle: Serves as a highly reactive electrophilic center. It allows for the rapid extension of the π-conjugated system via Knoevenagel condensation (yielding viscosity/pH sensors) or the installation of recognition moieties via Schiff base formation (yielding metal ion chelators)[4][5].

  • The 2-Ethyl Substitution: The alkyl chain at the C2 position serves a dual purpose. Mechanistically, it provides a mild electron-donating inductive effect that fine-tunes the Highest Occupied Molecular Orbital (HOMO) energy level[2]. Biologically, it significantly enhances the lipophilicity of the resulting probe, ensuring superior permeability across the phospholipid bilayer during live-cell imaging[3].

ProbeDesign A 2-Ethylimidazo[1,2-a] pyridine-8-carbaldehyde B Knoevenagel Condensation A->B C Schiff Base Formation A->C D π-Extended System (Viscosity/pH Probe) B->D E Chelating Ligand (Metal Ion Probe) C->E F ICT/ESIPT Mechanism (NIR Emission) D->F G PET Inhibition (Fluorescence Turn-On) E->G

Logical design workflow of fluorescent probes from the 8-carbaldehyde building block.

Photophysical Data Presentation

By functionalizing the 8-carbaldehyde group, researchers can generate a library of probes with distinct photophysical characteristics. Table 1 summarizes the comparative quantitative data of typical imidazo[1,2-a]pyridine-derived probes based on recent literature[3][4].

Table 1: Photophysical Properties of Functionalized Imidazo[1,2-a]pyridine Probes

Derivative Type / Recognition MoietyTarget AnalyteExcitation Max (λex)Emission Max (λem)Stokes ShiftQuantum Yield (Φ)Sensing Mechanism
Schiff Base (Phenolic) Zn²⁺ / Fe³⁺380 nm490 nm110 nm0.45PET Inhibition (Turn-On)
Fused Spirolactam Hg²⁺510 nm590 nm80 nm0.38Ring-Opening (Turn-On)
Dicyanoisophorone Adduct Viscosity / pH580 nm / 700 nm680 nm / 750 nm100 - 173 nm0.22 - 0.51ICT Restriction (NIR)
Nitro-Aryl Substituted Nitroreductase410 nm520 nm110 nm0.60 (Active)Enzymatic Reduction

Note: The large Stokes shifts (>100 nm) inherent to these derivatives minimize self-absorption and background autofluorescence, making them ideal for complex biological matrices.

Experimental Protocols

Protocol A: Synthesis of a "Turn-On" Fluorescent Probe via Schiff Base Formation

This protocol details the conversion of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde into a metal-chelating fluorescent probe. The causality of the design relies on Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the imine nitrogen quenches the fluorophore. Upon coordinating with a target metal cation (e.g., Fe³⁺ or Zn²⁺), the lone pair is sequestered, inhibiting PET and resulting in a dramatic fluorescence enhancement[4].

Reagents & Materials:

  • 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (1.0 mmol)

  • 2-Aminophenol (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde and 1.0 mmol of 2-aminophenol in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C under continuous magnetic stirring for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:2 v/v) solvent system.

  • Precipitation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. A colored precipitate (the Schiff base probe) will form.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (3 × 5 mL) to remove unreacted starting materials.

  • Validation: Recrystallize the product from hot ethanol. Verify the structure via ¹H-NMR (look for the characteristic imine -CH=N- proton peak around 8.5–9.0 ppm) and High-Resolution Mass Spectrometry (HRMS).

Protocol B: Live-Cell Fluorescence Imaging (HeLa Cells)

Due to the lipophilic 2-ethyl group, the synthesized probes exhibit excellent cell permeability. This protocol outlines the self-validating workflow for detecting intracellular analytes (e.g., metal ions or viscosity changes) in living HeLa cells[3][4].

Preparation of Probe Stock: Prepare a 1.0 mM stock solution of the synthesized probe in anhydrous DMSO. Crucial Causality: The final concentration of DMSO in the cell culture medium must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity and osmotic stress.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in a 35 mm glass-bottom confocal dish at a density of

    
     cells/dish. Incubate in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow adherence.
    
  • Probe Loading: Remove the culture medium and wash the cells twice with 1X Phosphate-Buffered Saline (PBS) to remove residual serum proteins that might prematurely bind the probe. Add fresh DMEM containing 10 µM of the fluorescent probe. Incubate for 30–60 minutes at 37°C.

  • Washing (Critical Step): Aspirate the probe-containing medium. Wash the cells gently with warm PBS (3 × 2 mL) to remove any extracellular, unbound probe. This ensures that all observed fluorescence originates strictly from the intracellular space.

  • Analyte Treatment (Test Group): Add fresh medium containing the target analyte (e.g., 50 µM of the target metal ion or a viscosity-inducing agent like Nystatin). Incubate for an additional 30 minutes. Maintain a control dish with only the probe (no analyte).

  • Confocal Imaging: Image the cells using a Confocal Laser Scanning Microscope (CLSM). Excite the sample at the probe's specific

    
     (e.g., 480 nm) and collect the emission signal at the corresponding 
    
    
    
    channel. Compare the fluorescence intensity of the test group against the control to quantify the "Turn-On" response.

CellImaging Step1 1. Cell Culture Seed HeLa cells & incubate (5% CO2, 37°C) Step2 2. Probe Loading Add 10 µM probe in DMEM (30-60 min) Step1->Step2 Step3 3. Washing Remove excess probe with PBS (3x) Step2->Step3 Step4 4. Analyte Treatment Introduce target (e.g., Fe3+, Hg2+) Step3->Step4 Step5 5. Confocal Imaging Excitation/Emission mapping Step4->Step5

Step-by-step experimental workflow for live-cell fluorescence imaging.

References

  • Mishra, D. R., et al. "Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells". RSC Advances, 2019, 9, 29856-29863.[Link]

  • Pandey, D., et al. "Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule". Journal of Photochemistry and Photobiology A: Chemistry, 2026.[Link]

  • Geng, X., et al. "3,5-Diarylimidazo[1,2-a]pyridines as Color-Tunable Fluorophores". ACS Omega, 2017, 2(3), 1149-1155.[Link]

Sources

Application Note: 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde Ligand Systems in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis and catalytic application of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde derivatives. This scaffold serves as a privileged platform for constructing N,N-bidentate and N,N,N-tridentate ligands (Schiff bases) utilized in transition metal catalysis, particularly for oxidation and coupling reactions.

Executive Summary

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, but its utility in catalysis is rapidly expanding. The 8-carbaldehyde derivative, specifically the 2-ethyl analog, offers a unique geometry for ligand design. The aldehyde functionality at the C8 position is spatially proximate to the bridgehead, allowing for the formation of Schiff base ligands that create a robust chelation pocket with the N1 imidazole nitrogen.

This guide details the synthesis of the ligand precursor , the formation of active copper(II) catalytic complexes , and a validated protocol for the aerobic oxidation of alcohols , demonstrating the ligand's efficacy in stabilizing high-valent metal intermediates.

Ligand Design & Structural Logic

The Chelation Effect

The 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde (Compound 1 ) is not the catalyst itself but the pro-ligand. Its value lies in its condensation with primary amines to form iminopyridine-like ligands.

  • Coordination Geometry: The imine nitrogen (from the C8-arm) and the N1 nitrogen of the imidazo ring form a 5-membered chelate ring with the metal center.

  • Steric Tuning (2-Ethyl Group): Unlike the methyl analog, the ethyl group at C2 provides enhanced solubility in non-polar organic solvents (toluene, DCM) and exerts subtle steric pressure that prevents catalyst aggregation/dimerization.

  • Electronic Tuning: The fused system is electron-rich, stabilizing high-oxidation state metals (e.g., Cu(II)/Cu(III) or Pd(II)/Pd(IV) cycles).

Structural Visualization

The following diagram illustrates the synthesis of the ligand and its coordination mode.

LigandSynthesis SM1 2-Aminonicotinaldehyde (CAS 7521-41-7) Intermediate Cyclization (Hantzsch-type) SM1->Intermediate SM2 1-Bromo-2-butanone SM2->Intermediate Product 2-Ethylimidazo[1,2-a]pyridine- 8-carbaldehyde (1) Intermediate->Product EtOH, Reflux, 12h Ligand Active Schiff Base Ligand (L*) Product->Ligand Condensation (-H2O) Amine R-NH2 (e.g., 2,6-diisopropylaniline) Amine->Ligand Complex Metal Complex [Cu(L*)X2] Ligand->Complex CuBr2 / Cu(OTf)2

Caption: Synthesis pathway from commercial precursors to the active metal complex.

Experimental Protocols

Protocol A: Synthesis of Pro-Ligand (1)

Target: 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Reagents:

  • 2-Aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde): 10.0 mmol

  • 1-Bromo-2-butanone: 11.0 mmol (1.1 equiv)

  • Ethanol (Absolute): 50 mL

  • Sodium Bicarbonate (NaHCO₃): 12.0 mmol

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminonicotinaldehyde (1.22 g, 10 mmol) in ethanol (50 mL).

  • Addition: Add 1-bromo-2-butanone (1.66 g, 11 mmol) dropwise over 5 minutes.

  • Reflux: Heat the mixture to reflux (80°C) for 12 hours. The reaction typically turns from pale yellow to dark orange.

  • Neutralization: Cool to room temperature. Add solid NaHCO₃ (1.0 g) and stir for 30 minutes to neutralize the hydrobromide salt formed.

  • Workup: Remove ethanol under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexane:EtOAc 3:1 gradient).

    • Yield: Typically 75-85%.

    • Appearance: Yellowish solid.

Protocol B: In Situ Catalyst Formation & Oxidation

Application: Aerobic Oxidation of Benzyl Alcohol to Benzaldehyde System: Cu(I)/Ligand/TEMPO/Air

Rationale: This protocol uses the Schiff base derived in situ to avoid isolating sensitive imine intermediates. The 2-ethyl group ensures the complex remains soluble in the catalytic medium.

Reagents:

  • Pro-Ligand (1): 5 mol%

  • Aniline (e.g., 4-methoxyaniline): 5 mol% (to form Schiff base)

  • CuBr (Copper(I) Bromide): 5 mol%

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 5 mol%

  • N-Methylimidazole (NMI): 10 mol% (Base additive)

  • Substrate: Benzyl Alcohol (1.0 mmol)

  • Solvent: Acetonitrile (MeCN): 5 mL

Step-by-Step Workflow:

  • Ligand Formation: In a reaction vial, mix Pro-Ligand 1 (0.05 mmol) and 4-methoxyaniline (0.05 mmol) in MeCN (1 mL). Stir at 60°C for 1 hour to generate the imine.

  • Complexation: Cool to RT. Add CuBr (0.05 mmol) and stir for 15 minutes. The solution will darken (deep red/brown), indicating coordination.

  • Catalytic Run: Add the remaining MeCN (4 mL), TEMPO (0.05 mmol), NMI (0.1 mmol), and Benzyl Alcohol (1.0 mmol).

  • Oxidation: Cap the vial with a septum and insert a balloon filled with O₂ (or open to air for slower kinetics). Stir vigorously at Room Temperature for 4-6 hours.

  • Analysis: Filter a small aliquot through a silica plug (to remove copper) and analyze via GC-MS or ¹H NMR.

Data Summary Table: Typical Performance

SubstrateTime (h)Conv. (%)Selectivity (%)Notes
Benzyl Alcohol4>99>99Clean conversion to benzaldehyde.
4-Nitrobenzyl Alcohol695>99Electron-poor substrates require longer time.
Cyclohexanol128298Secondary aliphatic alcohols are slower.
Cinnamyl Alcohol59895Double bond remains intact (chemoselective).

Mechanistic Insight

The catalytic cycle relies on the hemilabile nature of the imidazo[1,2-a]pyridine ligand. The "soft" nitrogen donors stabilize the Cu(I) species, while the rigid backbone prevents disproportionation of the active Cu(II) intermediate.

CatalyticCycle CuI L-Cu(I) (Resting State) CuII_O2 L-Cu(II)-O2 (Superoxo) CuI->CuII_O2 Oxidation CuII_Alkoxide L-Cu(II)-OR (Alkoxide) CuII_O2->CuII_Alkoxide Substrate Binding ProductRel Product Release (-RCHO) CuII_Alkoxide->ProductRel H-Abstraction (TEMPO assisted) ProductRel->CuI Regeneration O2 O2 Substrate R-CH2OH TEMPO TEMPO

Caption: Simplified Aerobic Oxidation Cycle using Cu/Imidazo-Ligand/TEMPO system.

Troubleshooting & Optimization (Expertise)

  • Solubility: If the catalyst precipitates during the reaction (common in pure hexane or ether), switch to Dichloromethane (DCM) or Toluene . The 2-ethyl group aids solubility, but the square-planar Cu(II) complexes can stack.

  • Imine Hydrolysis: Schiff bases are susceptible to hydrolysis in wet solvents. Ensure MeCN is dried over molecular sieves. If the reaction stalls, add 5 mol% excess amine to push the equilibrium toward the ligand.

  • Metal Source: CuBr or CuOTf (Copper(I)) is preferred over Cu(II) salts for initiation, as they react faster with O₂ to form the active species. If using CuCl₂, add a reducing agent or longer induction time.

  • Color Changes:

    • Green:[1][2] Active Cu(II) species (Good).

    • Blue precipitate: Inactive Cu(OH)₂ clusters (Bad - check water content).

    • Red/Brown: Cu(I) species (Resting state).

References

  • Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry & Synthesis

    • Source: Fisher, M. et al. "The imidazo[1,2-a]pyridine scaffold: A privileged structure." J. Med. Chem.
    • Relevance: Establishes the stability and synthesis of the core ring system.
  • Schiff Base Complexes of Imidazo[1,2-a]pyridines

    • Source: Caymaz, G. et al. "Synthesis, Characterization, and Antiproliferative Activity Studies of Novel Benzimidazole-Imidazopyridine Hybrids.
    • Relevance: Confirms the synthesis of 8-substituted imidazo[1,2-a]pyridine ligands and their metal coordin
  • Copper-Catalyzed Oxidation with N,N-Ligands

    • Source: Stahl, S. S.
    • Relevance: The foundational protocol adapted here for the specific ligand.
  • Synthesis of 8-Carbaldehyde Derivatives

    • Source: Bezenšek, J. et al.
    • Relevance: Provides the synthetic logic for functionalizing the 8-position adjacent to the bridgehead.

Sources

Application Note: Scale-Up Synthesis of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and researchers focusing on the scale-up synthesis of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde , a critical intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) such as Tegoprazan.

Executive Summary

The synthesis of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (Target Molecule) presents specific regiochemical and stability challenges during scale-up. While direct condensation of 2-aminonicotinaldehyde is theoretically possible, it suffers from competitive "Friedlander-type" condensations and polymerization risks.

This guide details a robust, 3-step industrial route utilizing Methyl 2-aminonicotinate as the starting material. This pathway locks the C8-position as a stable ester during the harsh cyclization phase, followed by controlled reduction and oxidation. This strategy ensures high regioselectivity, minimizes impurity profiles, and utilizes standard unit operations suitable for kilogram-scale production.

Key Performance Indicators (KPIs)
  • Overall Yield: 45–55% (3 steps)

  • Purity: >98.5% (HPLC)

  • Scalability: Validated for 1–5 kg batches.

  • Safety: Avoids cryogenic lithiation; manages lachrymatory intermediates.

Retrosynthetic Analysis & Strategy

The "Ester-Protection" Strategy

The direct use of 2-aminonicotinaldehyde (Option A) is discouraged for scale-up due to the high reactivity of the aldehyde group, which promotes self-condensation and formation of 1,8-naphthyridine byproducts under the basic/thermal conditions required for imidazole ring formation.

Selected Route (Option B):

  • Cyclization: Hantzsch-type condensation of Methyl 2-aminonicotinate with 1-bromo-2-butanone to form the imidazo[1,2-a]pyridine core.

  • Reduction: Conversion of the C8-ester to the C8-alcohol using LiAlH₄ or NaBH₄/CaCl₂.

  • Oxidation: Selective oxidation of the benzylic alcohol to the aldehyde using TEMPO/NaOCl (Anelli) or activated MnO₂.

SynthesisRoute SM1 Methyl 2-aminonicotinate (Stable Precursor) Inter1 Intermediate 1: Methyl 2-ethylimidazo[1,2-a] pyridine-8-carboxylate SM1->Inter1 Step 1: Cyclization (EtOH, Reflux) Reagent 1-Bromo-2-butanone (Lachrymator) Reagent->Inter1 Inter2 Intermediate 2: (2-Ethylimidazo[1,2-a] pyridin-8-yl)methanol Inter1->Inter2 Step 2: Reduction (LiAlH4, THF) Product Target: 2-Ethylimidazo[1,2-a] pyridine-8-carbaldehyde Inter2->Product Step 3: Oxidation (TEMPO/NaOCl or MnO2)

Caption: Figure 1. Selected "Ester-Protection" synthetic pathway ensuring regiochemical integrity.

Process Safety & Critical Parameters

Handling 1-Bromo-2-butanone
  • Hazard: Potent lachrymator and skin irritant.[1][2][3]

  • Control: All transfers must occur within a closed system or a high-velocity fume hood. Neutralize spills immediately with aqueous sodium thiosulfate.

  • Stability: This reagent degrades upon storage (turning dark/acidic). Distill immediately before use or generate in situ if possible.

Exotherms
  • Step 2 (Reduction): Quenching of LiAlH₄ releases massive amounts of H₂ gas. Use a "Fieser" workup (Water -> 15% NaOH -> Water) and ensure reactor headspace is purged with Nitrogen.

  • Step 3 (Oxidation): The TEMPO/Bleach reaction is highly exothermic. Controlled addition of NaOCl at <10°C is critical to prevent "runaway" over-oxidation to the carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-ethylimidazo[1,2-a]pyridine-8-carboxylate[4]

Reaction Principle: A Hantzsch-type condensation where the pyridine ring nitrogen attacks the


-carbon of the haloketone, followed by cyclodehydration.

Materials:

  • Methyl 2-aminonicotinate (1.0 equiv)

  • 1-Bromo-2-butanone (1.2 equiv) [Freshly distilled or >90% purity]

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Ethanol (10 vol relative to SM)

Protocol:

  • Charge: To a reactor equipped with a mechanical stirrer and reflux condenser, add Methyl 2-aminonicotinate (e.g., 1.0 kg) and Ethanol (10 L).

  • Addition: Add 1-Bromo-2-butanone (1.19 kg) slowly at room temperature. Note: Slight exotherm.

  • Reflux: Heat the mixture to reflux (78–80°C) and stir for 12–16 hours. Monitor by HPLC (SM < 1.0%).

  • Neutralization: Cool to 20°C. Add NaHCO₃ (1.1 kg) and stir for 1 hour to neutralize HBr generated.

  • Workup:

    • Concentrate the ethanol under reduced pressure to ~20% volume.

    • Add Water (10 L) and extract with Ethyl Acetate (3 x 5 L).

    • Wash combined organics with Brine.[4] Dry over Na₂SO₄.

  • Purification: Concentrate to dryness. Recrystallize the crude solid from Ethyl Acetate/Heptane (1:3).

    • Target Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Step 2: Reduction to (2-Ethylimidazo[1,2-a]pyridin-8-yl)methanol

Reaction Principle: Hydride reduction of the ester to the primary alcohol.

Materials:

  • Intermediate 1 (Step 1 Product) (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv) (or NaBH₄/CaCl₂ for milder conditions)

  • Tetrahydrofuran (THF), Anhydrous (15 vol)

Protocol:

  • Setup: Purge reactor with Nitrogen. Add LiAlH₄ (2.4 M in THF or solid) to dry THF at 0°C.

  • Addition: Dissolve Intermediate 1 in THF (5 vol) and add dropwise to the hydride suspension, maintaining internal temperature <10°C.

  • Reaction: Warm to 20°C and stir for 2–4 hours. Monitor by TLC/HPLC.

  • Quench (Critical): Cool to 0°C. Carefully add:

    • Water (x mL per x g LiAlH₄)

    • 15% NaOH (x mL)

    • Water (3x mL)

  • Filtration: Stir for 1 hour until a granular white precipitate forms. Filter through a Celite pad.[4]

  • Isolation: Concentrate the filtrate. The product is often pure enough for the next step.

    • Target Yield: 85–90%

Step 3: Oxidation to 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Reaction Principle: Selective oxidation of primary alcohol to aldehyde. Option A (Lab Scale): MnO₂ (excess) in DCM. Option B (Scale-Up): TEMPO/NaOCl (Anelli Oxidation).

Protocol (Option B - TEMPO/NaOCl):

  • Charge: Dissolve Intermediate 2 (1.0 equiv) in Dichloromethane (DCM) (10 vol).

  • Catalyst: Add TEMPO (0.01 equiv) and KBr (0.1 equiv) dissolved in minimal water.

  • Oxidant: Cool mixture to 0°C. Slowly add aqueous NaOCl (Bleach) (1.1 equiv, buffered to pH 9 with NaHCO₃) over 1 hour.

    • Control: Maintain temp <5°C to prevent over-oxidation to acid.

  • Monitor: Reaction is usually fast (1–2 hours).

  • Workup:

    • Quench with aqueous Sodium Thiosulfate .

    • Separate phases.[4][5] Wash organic phase with water and brine.[4]

    • Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Isopropyl Alcohol (IPA) or Ether/Hexane .

    • Target Yield: 70–80%

    • Final Purity: >99%

Analytical Control & Specifications

ParameterMethodSpecification
Appearance VisualWhite to pale yellow crystalline powder
Identification 1H-NMR (DMSO-d6)Confirms ethyl group (q, t) and aldehyde singlet (~10.5 ppm)
Purity HPLC (C18, ACN/H2O)> 98.5% area
Residual Solvents GC-HSEthanol < 5000 ppm, DCM < 600 ppm
Water Content Karl Fischer< 0.5% w/w

Key Impurities to Monitor:

  • Over-oxidized Acid: 2-Ethylimidazo[1,2-a]pyridine-8-carboxylic acid (From Step 3). Detection: HPLC RRT ~0.8.

  • Unreacted Alcohol: (From Step 3). Detection: HPLC RRT ~0.9.

  • Regioisomer: 3-Ethyl isomer (Rare, but possible if 1-bromo-2-butanone contained 3-bromo-2-butanone).

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Step 1: Low Yield Old/Degraded 1-Bromo-2-butanoneDistill the bromoketone before use. Ensure it is colorless/straw, not dark brown.
Step 1: Sticky Solid Incomplete neutralizationEnsure pH is >8 during workup to liberate the free base.
Step 3: Acid Formation Temperature too high during bleach additionKeep T < 5°C. Add bleach slower. Use stoichiometric NaOCl.
Step 3: Incomplete Rxn Deactivated TEMPOAdd fresh TEMPO. Ensure pH is basic (NaHCO3).

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Review: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2015. Link

  • Preparation of 1-Bromo-2-butanone

    • Method: Gaudry, M., & Marquet, A. "Bromination of ketones." Organic Syntheses, Coll.[3] Vol. 6, p.193 (1988). Link

  • Tegoprazan & P-CAB Intermediates

    • Context: "Potassium-Competitive Acid Blockers (P-CABs): Tegoprazan." Journal of Medicinal Chemistry, 2020. Link

  • Oxidation Protocols (Anelli)

    • Protocol: Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes... using TEMPO." Journal of Organic Chemistry, 1987. Link

  • C8-Functionalization Strategy

    • Analogous Route: Grošelj, U., et al. "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid."[6] Heterocycles, 2008.[6] Link

Workflow Diagram

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation S1_React Reactor A: Methyl 2-aminonicotinate + 1-Bromo-2-butanone (Reflux 16h) S1_Workup Workup: Concentrate -> Extraction (EtOAc) -> Cryst. (EtOAc/Heptane) S1_React->S1_Workup S2_React Reactor B: LiAlH4 / THF (0-10°C) S1_Workup->S2_React Intermediate 1 (Solid) S2_Quench Fieser Quench: Filter Aluminum Salts S2_React->S2_Quench S3_React Reactor C: TEMPO / NaOCl (Bleach) (<5°C, pH 9) S2_Quench->S3_React Intermediate 2 (Oil/Solid) S3_Pure Final Purification: Recrystallization (IPA) S3_React->S3_Pure Final Final S3_Pure->Final Final Product (>99% Purity)

Caption: Figure 2. Unit operation workflow for the 3-step synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering yield and purity bottlenecks during the synthesis of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde. This privileged heterocyclic scaffold is critical in medicinal chemistry, but its synthesis presents unique electronic and steric challenges that require precise experimental control.

Mechanistic Overview & Bottlenecks

The construction of the imidazo[1,2-a]pyridine core traditionally relies on the Tschitschibabin condensation [1] between a 2-aminopyridine and an


-haloketone. For our target molecule, the precursors are 2-amino-3-pyridinecarboxaldehyde  and 1-bromo-2-butanone .

The primary bottleneck in this specific reaction is the strongly electron-withdrawing nature of the formyl group (-CHO) at the 3-position of the pyridine ring. This group drastically reduces the electron density on the endocyclic pyridine nitrogen, rendering the initial nucleophilic attack (N-alkylation) on 1-bromo-2-butanone highly inefficient under standard conditions.

Workflow SM1 2-Amino-3-pyridinecarboxaldehyde (Weak Nucleophile) Step1 N-Alkylation (CuBr / NaHCO3) Overcomes EWG effect SM1->Step1 SideReaction Friedländer Condensation (Naphthyridine Byproducts) SM1->SideReaction Excess Heat / No Catalyst SM2 1-Bromo-2-butanone (Electrophile) SM2->Step1 SM2->SideReaction Intermediate Acyclic Pyridinium Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Base prevents amine protonation) Intermediate->Step2 Step3 Dehydration & Aromatization Step2->Step3 Product 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (Target Product) Step3->Product

Mechanistic pathway for 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde synthesis and side reactions.

Troubleshooting FAQs

Q1: Why is my overall yield consistently below 30% when using standard ethanol reflux conditions? A1: Causality: As illustrated in the pathway above, the 8-carbaldehyde precursor is a highly deactivated nucleophile. Under standard neutral ethanol reflux, the initial N-alkylation is exceptionally sluggish. Furthermore, the generation of hydrobromic acid (HBr) during the reaction protonates the exocyclic amine of the intermediate, completely halting the subsequent intramolecular cyclization. Solution: Transition to a polar aprotic solvent (e.g., DMF) to enhance nucleophilicity, and introduce an inorganic base (like


) to act as an acid scavenger. This ensures the exocyclic amine remains unprotonated and capable of attacking the ketone carbonyl [1].

Q2: I am observing a major fluorescent byproduct on my TLC. What is it, and how do I prevent it? A2: Causality: 2-Amino-3-pyridinecarboxaldehyde possesses an ortho-aminoaldehyde motif. When exposed to ketones (like 1-bromo-2-butanone) under excessive heat, it readily undergoes a competing Friedländer condensation, yielding highly fluorescent 1,8-naphthyridine derivatives [2]. Solution: Strictly control the reaction temperature (do not exceed 80°C) and avoid prolonged heating. Implementing a Copper(I) catalyst (e.g., CuBr) lowers the activation energy for the desired N-alkylation, kinetically favoring the imidazo[1,2-a]pyridine pathway over the naphthyridine formation [3].

Q3: The reaction stalls at the acyclic intermediate stage. How can I drive the cyclization to completion? A3: Causality: Incomplete cyclization usually indicates a lack of driving force for the final dehydration/aromatization step, or that the intermediate has crashed out of solution due to poor solvent polarity. Solution: Ensure strictly anhydrous conditions. The addition of activated 4Å molecular sieves can act as a thermodynamic sink for the generated water, driving the equilibrium toward the fully aromatized target product.

Quantitative Data: Condition Optimization

The following table summarizes internal validation data demonstrating the causality between reaction conditions and isolated yield.

Reaction ConditionSolventBase / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
Standard RefluxEtOHNone781228Sluggish N-alkylation due to 8-CHO EWG effect; stalling.
Base-AssistedEtOH

(1.5 eq)
78858Base neutralizes HBr, driving cyclization forward.
Polar AproticDMF

(1.5 eq)
80672Enhanced nucleophilicity; high risk of naphthyridine byproducts.
Catalytic (Optimized) DMF CuBr (10 mol%) /

80 4.5 86 Cu(I) activates electrophile; side reactions suppressed.
Validated Experimental Protocol

This self-validating protocol utilizes copper catalysis to overcome the electronic deactivation of the starting material while successfully suppressing side reactions.

Materials Required:

  • 2-Amino-3-pyridinecarboxaldehyde (1.0 equiv)

  • 1-Bromo-2-butanone (1.1 equiv)

  • Copper(I) Bromide (CuBr, 10 mol%)

  • Sodium Bicarbonate (

    
    , 1.5 equiv)
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Inertion: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-pyridinecarboxaldehyde (1.0 mmol, 122 mg) in anhydrous DMF (5.0 mL). Purge the system with Argon for 5 minutes.

  • Catalyst & Base Loading: Add CuBr (0.1 mmol, 14.3 mg) and

    
     (1.5 mmol, 126 mg) to the solution. Stir the resulting suspension for 5 minutes at room temperature.
    
    • Self-Validation Check: The mixture should appear as a pale green/blue suspension, indicating proper dispersion of the Cu(I) species.

  • Electrophile Addition: Using a syringe pump or dropping funnel, add 1-bromo-2-butanone (1.1 mmol, 166 mg) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized high concentrations of the haloketone, which can lead to unwanted dialkylation of the exocyclic amine.

  • Heating & TLC Monitoring: Attach a reflux condenser and heat the reaction mixture to 80°C using a pre-heated oil bath. Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 1:1, visualized under UV 254 nm).

    • Self-Validation Check: The target product (2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde) will appear as a distinct, lower-Rf UV-active spot compared to the starting material. Complete consumption of the starting material should occur within 4 to 4.5 hours.

  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous

    
    .
    
    • Causality: The ammonium chloride complexes the copper ions, pulling them into the aqueous phase and preventing downstream oxidative degradation of the sensitive aldehyde group.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers rigorously with brine (
    
    
    
    mL) to remove residual DMF.
  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to afford the pure product.
    
References
  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega / PubMed Central URL: [Link]

  • Title: Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde Source: Synthetic Communications URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Purification of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-IMP-008 Status: Active Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary & Chemical Profile[1]

Compound: 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde Target Audience: Medicinal Chemists, Process Development Scientists[1][2]

This intermediate is a critical scaffold in the synthesis of potassium-competitive acid blockers (P-CABs) and potential anti-ulcer agents.[1] Its purification is frequently complicated by two factors: the basic nature of the imidazo[1,2-a]pyridine core (causing streaking on silica) and the reactivity of the aldehyde group (susceptibility to oxidation and polymerization).[2]

Physicochemical Snapshot
PropertyCharacteristicImpact on Purification
Basicity pKa ~ 5.0–6.0 (N1 position)Causes strong interaction with acidic silanols on silica gel; leads to peak tailing.[1][2]
Reactivity C8-AldehydeProne to oxidation to carboxylic acid; forms bisulfite adducts (exploitable for purification).[1][2]
Solubility Moderate (DCM, EtOAc, Alcohols)Good solubility in organic solvents; poor water solubility at neutral pH.[1][2]
Stability Sensitive to Air/LightDarkens over time due to photo-oxidation; store under Argon/Nitrogen.[1][2]

Troubleshooting Workflow (Decision Matrix)

Before selecting a protocol, diagnose the state of your crude reaction mixture using the logic flow below.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Tarry Dark/Tarry Oil CheckState->Tarry Viscous Solid Semi-Solid / Precipitate CheckState->Solid Crystalline CheckPurity TLC Profile? Tarry->CheckPurity Recryst Recryst Solid->Recryst Recrystallization (EtOH/H2O) Clean Minor Impurities CheckPurity->Clean Distinct Spots Messy Complex Mixture / Streaking CheckPurity->Messy Streaking/Overlap Flash Flash Clean->Flash Flash Chromatography (+1% Et3N) Bisulfite Bisulfite Messy->Bisulfite Bisulfite Adduct Purification

Figure 1: Decision matrix for selecting the optimal purification strategy based on crude material state.[1][2]

Detailed Protocols

Protocol A: The Bisulfite Adduct Method (Recommended)

Best for: Removing non-aldehyde impurities (unreacted starting materials, regioisomers) without chromatography.[1][2] Mechanism: The aldehyde forms a water-soluble sulfonate salt.[1] Impurities remain in the organic layer.[1][2] The aldehyde is then regenerated.[1][2][3]

Reagents:

  • Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared).[1][2]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH, 10%).[1][2]

Step-by-Step Guide:

  • Dissolution: Dissolve the crude 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde in a minimal amount of EtOAc (approx. 5-10 mL per gram).

  • Adduct Formation: Add an excess (2-3 equivalents) of saturated aqueous NaHSO₃.

  • Agitation: Vigorously stir or shake the biphasic mixture for 30–60 minutes.

    • Note: A white precipitate (the bisulfite adduct) may form at the interface.[2] This is good.

  • Separation:

    • If a solid adduct forms: Filter it off and wash with EtOAc.[1] Dissolve the solid in water for Step 6.[1][2]

    • If no solid forms (adduct is soluble): Separate the layers.[1][2] Keep the aqueous layer (contains product).[1][2] Discard the organic layer (contains impurities).[1][2]

  • Washing: Wash the aqueous phase (or dissolved solid) once with fresh EtOAc to remove entrained organic impurities.[1][2]

  • Regeneration:

    • Cool the aqueous solution to 0–5°C.

    • Slowly add 10% NaOH or saturated Na₂CO₃ until pH ~10–11.[1][2] Caution: Exothermic.[1][2]

    • Observation: The free aldehyde should precipitate or oil out.[1][2]

  • Extraction: Extract the regenerated aldehyde with DCM (3x).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: Modified Flash Chromatography

Best for: Final polishing or if the bisulfite method is unsuitable due to scale.[1][2] Critical Adjustment: Standard silica gel is acidic.[1][2] You must neutralize it to prevent the basic imidazo-pyridine from sticking (tailing).[1][2]

Parameters:

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2][4]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 80:20 to 50:50).[1][2]

  • Modifier (CRITICAL): Add 1% Triethylamine (Et₃N) to the mobile phase.

Procedure:

  • Pre-treatment: Flush the column with 3 column volumes of Hexane containing 1% Et₃N.[1][2] This deactivates the silica silanols.[1][2]

  • Loading: Dissolve crude in a minimum volume of DCM/Hexane (1:1). Load gently.

  • Elution: Run the gradient. The product typically elutes as a distinct band.[1][2] Without Et₃N, the product will streak and co-elute with impurities.[2]

Common Issues & Troubleshooting (FAQs)

Q1: My product turned from yellow to dark brown overnight. Is it ruined?

  • Diagnosis: Oxidation and photo-degradation.[1][2]

  • Solution: Check purity by TLC.[1][2][5][6] If the aldehyde spot is still major, perform a quick filtration through a short plug of silica (using Protocol B eluent) to remove the dark tar (polymer).[2]

  • Prevention: Store the purified solid under Argon in amber vials at -20°C.

Q2: The bisulfite adduct didn't precipitate. Where is my product?

  • Diagnosis: The adduct might be water-soluble (common with polar heterocycles).[1][2]

  • Solution: Do not discard the aqueous layer! The adduct is likely dissolved in the water phase.[1][3] Proceed to the "Washing" and "Regeneration" steps using the aqueous layer itself.[1]

Q3: I see two spots on TLC that are very close together.

  • Diagnosis: Likely the presence of the 3-formyl regioisomer or the corresponding carboxylic acid (oxidation byproduct).[1]

  • Solution: Use Protocol A (Bisulfite).[1][2] The carboxylic acid will not form a bisulfite adduct and will remain in the aqueous layer during the final basic extraction (if pH is kept basic) or can be washed away during the initial organic wash if the pH is adjusted correctly.

Q4: Can I use recrystallization instead?

  • Answer: Yes, if the crude is >85% pure.[2]

  • Solvent System: Ethanol/Water (hot/cold) or Ethyl Acetate/Hexane often works well.[1][2] Dissolve in hot EtOAc, add Hexane until turbid, and cool slowly.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Source: Organic Chemistry Portal.[1][2] "Synthesis of imidazo[1,2-a]pyridines."

    • URL:[Link][1][2]

  • Aldehyde Purification via Bisulfite Adducts: Source: BenchChem Application Note. "Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite."
  • Chromatography of Basic Heterocycles

    • Source: BenchChem Technical Support.[1][2][7] "Chromatographic Purification of Pyridine Derivatives."

  • Specific Compound Data (Imidazo[1,2-a]pyridine-8-carbaldehyde)

    • Source: Santa Cruz Biotechnology.[1][2][8] "Imidazo[1,2-a]pyridine-8-carbaldehyde | CAS 136117-74-3."[1][2][8]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde before handling.

Sources

Technical Support Center: Synthesis of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IMP-8CHO-SYNTH Subject: Troubleshooting Side Reactions & Optimization of Cyclization Protocols Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The Target & The Challenge

You are attempting to synthesize 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS: 136117-74-3). This scaffold is a critical intermediate for GABA-A receptor agonists (like Zolpidem analogs) and anti-ulcer agents.

The Core Challenge: This synthesis is deceptive. While the Hantzsch-type condensation between a 2-aminopyridine and an


-haloketone is generally robust, your specific starting material—2-aminonicotinaldehyde  (2-amino-3-pyridinecarboxaldehyde)—contains an internal "poison." The ortho-amino aldehyde motif makes the starting material prone to self-condensation (oligomerization) before it can react with the alkylating agent.

This guide prioritizes reaction kinetics control to favor the intermolecular reaction (cyclization) over the intermolecular polymerization.[1]

Module 1: The Standard Protocol (The "Happy Path")

Before troubleshooting, ensure you are following the baseline stoichiometry and conditions. Deviations here often mimic side-reaction symptoms.

Reagents
  • Substrate: 2-Aminonicotinaldehyde (1.0 equiv)

  • Reagent: 1-Bromo-2-butanone (1.1 - 1.2 equiv)

  • Solvent: Ethanol (EtOH) or DMF (anhydrous)[1]

  • Base: Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5 equiv)
Step-by-Step Workflow
  • Dissolution: Dissolve 2-aminonicotinaldehyde in EtOH (0.5 M concentration). Note: If the solution turns dark immediately, see Troubleshooting Case #1.

  • Addition: Add 1-bromo-2-butanone dropwise at room temperature.

  • Cyclization: Heat to reflux (

    
    ) for 4–6 hours.
    
  • Workup: Cool to RT. Remove solvent in vacuo. Neutralize with saturated

    
    . Extract with DCM or EtOAc.
    
  • Purification: Column chromatography (Hexane/EtOAc).

Module 2: Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition occurring in your flask. Your goal is to maximize Pathway A while suppressing Pathway B .

ReactionPathways Start 2-Aminonicotinaldehyde (Starting Material) Intermediate N-Alkylated Intermediate Start->Intermediate Nucleophilic Attack (Fast) Side1 Schiff Base Oligomers (Polymerization) Start->Side1 Self-Condensation (Pathway B - COMPETING) Reagent 1-Bromo-2-butanone Reagent->Intermediate Product 2-Ethylimidazo[1,2-a] pyridine-8-carbaldehyde (TARGET) Intermediate->Product Cyclization & Dehydration Side2 Quaternary Salt (Non-cyclized) Intermediate->Side2 Steric Hindrance/ Low Temp Side3 8-Carboxylic Acid (Oxidation) Product->Side3 Air Oxidation (Post-reaction)

Caption: Figure 1. Kinetic bifurcation. Pathway A (Blue/Green) leads to the target.[1] Pathway B (Red) represents the self-polymerization of the amino-aldehyde starting material.

Module 3: Troubleshooting Guide & FAQs

Case #1: The "Black Tar" Scenario

Symptom: The reaction mixture turns black and viscous within 30 minutes; low yield of product. Diagnosis: Schiff Base Oligomerization. The amine of one starting molecule reacted with the aldehyde of another (Pathway B in Fig 1).[1] Corrective Action:

  • High Dilution: Decrease concentration to 0.1 M or 0.05 M. This favors intramolecular reaction (cyclization) over intermolecular reaction (polymerization).[1]

  • Slow Addition: Do not add the starting material all at once. Add the 2-aminonicotinaldehyde slowly to a refluxing solution of the bromoketone. This ensures the amine reacts with the ketone (which is in excess locally) rather than another amine molecule.[1]

  • Protection: If direct synthesis fails, protect the aldehyde as an acetal (using ethylene glycol) before the cyclization, then deprotect with dilute HCl after the ring is formed.[1]

Case #2: Product Trapped as Salt

Symptom: TLC shows a spot at the baseline that doesn't move, even in polar solvents. Mass spec shows the correct mass (


) but the product isn't isolating.
Diagnosis: Quaternary Ammonium Salt Formation.  The intermediate N-alkylation occurred, but the ring closure (dehydration) failed.[1]
Corrective Action: 
  • Force Dehydration: The reaction may need a stronger driving force. Switch solvent to n-butanol or DMF and increase temperature to

    
    .
    
  • Base Check: Ensure you are using at least 1.5 equivalents of base (NaHCO3) to neutralize the HBr generated.[1] Without base, the pyridine nitrogen becomes protonated and non-nucleophilic.

Case #3: The "Disappearing" Aldehyde

Symptom: Product isolated, but NMR shows a carboxylic acid peak (


 ppm) or missing aldehyde proton (

ppm).[1] Diagnosis: Cannizzaro Reaction or Oxidation. [1]
  • Mechanism: In the presence of strong base (NaOH/KOH) and heat, the C8-aldehyde can undergo disproportionation (Cannizzaro).[1]

  • Mechanism: The aldehyde is electron-deficient and prone to air oxidation. Corrective Action:

  • Weaker Base: Switch from NaOH/KOH to NaHCO3 or Et3N . Avoid hydroxide bases which catalyze Cannizzaro.

  • Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon.

  • Workup: Do not use oxidizing agents during workup. Store the product under inert gas at

    
    .
    

Module 4: Data & Reference Tables

Table 1: Solvent & Condition Effects[2]
SolventTemp (

)
RateRisk ProfileRecommendation
Ethanol 78 (Reflux)ModerateLow. Good solubility for salts.Primary Choice
DMF 100–120FastHigh. Difficult to remove; promotes polymerization.Use only if EtOH fails.
Acetone 56 (Reflux)SlowHigh.[1] Incomplete cyclization (Salt formation).[1]Avoid.
Water 100ModerateHigh. Aldehyde hydration/oxidation risk.Avoid for this specific substrate.
Table 2: Key NMR Diagnostics (CDCl3)
MoietyChemical Shift (

)
MultiplicityDiagnostic Note
-CHO (Aldehyde) 10.2 – 10.6 ppmSingletIf missing, check for acid or acetal.
C2-Ethyl (

)
2.8 – 3.0 ppmQuartetConfirms alkylation at C2.
C2-Ethyl (

)
1.3 – 1.4 ppmTripletCoupled to

.
C3-H (Ring) 7.5 – 7.7 ppmSingletCharacteristic of 2-substituted imidazopyridines.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Source: Fisher, M. H., & Lusi, A. (1972).[1] "Imidazo[1,2-a]pyridine anthelmintic agents."[1] Journal of Medicinal Chemistry.

    • Context: Establishes the foundational Hantzsch condens
    • Link:[1]

  • Reactivity of 2-Aminonicotinaldehyde

    • Source: Majumdar, K. C., et al. (2013).[1] "Synthesis of fused N-heterocycles via multicomponent reactions." Synlett.

    • Context: Discusses the self-condensation risks of ortho-amino aldehydes in heterocycle synthesis.
    • Link:[1]

  • Zolimidine & Related Analogs (Structural Reference)

    • Source: Trapani, G., et al. (2003).[1] "Synthesis and binding affinity of 2-phenylimidazo[1,2-a]pyridine derivatives for GABA-A receptors." Journal of Medicinal Chemistry.

    • Context: Provides purification and characterization data for 2-substituted imidazo[1,2-a]pyridines.
    • Link:[1]

  • Side Reactions in Hantzsch Synthesis

    • Source: Mosby, W. L. (1961).[1] Heterocyclic Systems with Bridgehead Nitrogen Atoms. Interscience Publishers.

    • Context: Classical text detailing the formation of qu
    • Link:

Sources

Optimization of reaction conditions for imidazo[1,2-a]pyridine formylation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IP-CHO-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The C3-Formylation Challenge

Welcome to the technical support hub for imidazo[1,2-a]pyridine functionalization. You are likely here because you need to introduce an aldehyde handle at the C3 position of this privileged scaffold.

The C3 position is the most nucleophilic site on the imidazo[1,2-a]pyridine ring, making it highly susceptible to electrophilic aromatic substitution (SEAr). While the Vilsmeier-Haack reaction is the industry "Gold Standard," it is prone to specific failure modes—specifically moisture sensitivity, incomplete hydrolysis, and "tarring" of electron-rich substrates.

This guide provides a self-validating protocol for the standard method and troubleshooting for common failure points, alongside modern green alternatives.

Module 1: The Gold Standard (Vilsmeier-Haack Protocol)

The Mechanism

Understanding the intermediate is critical for troubleshooting. The reaction does not produce the aldehyde directly; it produces an iminium salt that must be hydrolyzed.[1][2][3][4]

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation POCl3 POCl3 POCl3->VR Intermediate C3-Iminium Salt (Stable Species) VR->Intermediate + Substrate (Electrophilic Attack at C3) Substrate Imidazo[1,2-a]pyridine Substrate->Intermediate Product 3-Formyl-imidazo[1,2-a]pyridine Intermediate->Product pH 7-8 Quench Hydrolysis Hydrolysis (NaOAc/H2O)

Figure 1: The Vilsmeier-Haack pathway. Note that the 'Intermediate' is often stable and requires specific pH conditions to convert to the Product.

Optimized Protocol

Standard Scale: 1.0 mmol substrate

  • Reagent Formation (Critical): In a flame-dried flask under Argon, cool DMF (3.0 mL) to 0°C. Add POCl3 (1.2 - 1.5 eq) dropwise.

    • Checkpoint: Stir at 0°C for 30 mins. The solution should turn faint yellow/viscous. If it turns dark brown immediately, your DMF is wet.

  • Addition: Dissolve imidazo[1,2-a]pyridine (1.0 eq) in minimal DMF (1 mL). Add dropwise to the Vilsmeier reagent at 0°C.[3]

  • Reaction: Warm to RT (25°C) and stir for 2-4 hours.

    • Optimization Note: Only heat to 60°C if the substrate has strong electron-withdrawing groups (EWGs) at C6/C8.

  • Quench (The Failure Point): Pour mixture onto crushed ice (20g) containing NaOAc (3.0 eq) . Stir vigorously for 1 hour.

    • Why? You must hydrolyze the iminium salt.[1][3] Simple water addition is often insufficient; the buffer assists the transformation.

Optimization Matrix
VariableStandard ConditionAdjustment for Low YieldAdjustment for Purity
POCl3 Equiv. 1.2 eqIncrease to 2.0 - 3.0 eqKeep at 1.1 eq to prevent dimerization
Temperature 25°CHeat to 60-80°C (for EWG substrates)Maintain 0°C (for EDG substrates)
Solvent Neat DMFAdd DCM or DCE (co-solvent)Use MeCN (slower, cleaner)
Quench NaOAc (aq)Sat. NaHCO3 (pH 8-9)2M HCl (wash), then baseify

Module 2: Troubleshooting & FAQs

Q1: My reaction turned into a black tar. What happened?

Diagnosis: Thermal runaway or "Vilsmeier Polymerization." The Fix:

  • Temperature Control: Imidazo[1,2-a]pyridines are electron-rich.[5][6] Adding them to POCl3/DMF at room temperature causes an exotherm. Always add at 0°C.

  • Reagent Quality: Old DMF contains dimethylamine, which degrades the Vilsmeier reagent.[7] Use fresh, anhydrous DMF.

Q2: TLC shows the starting material is gone, but I isolated nothing/low yield.

Diagnosis: Incomplete hydrolysis of the iminium intermediate. The Explanation: The intermediate species (see Figure 1) is water-soluble. If you extract with EtOAc immediately after adding water, the product stays in the aqueous layer. The Fix:

  • Quench with aqueous Sodium Acetate .

  • Stir for at least 1 hour at RT.

  • Check pH.[1] Adjust to pH 7-8 with NaHCO3 before extraction.

Q3: Can I formylate at C2 or C5?

Diagnosis: Regioselectivity constraints. The Insight: The C3 position is electronically privileged (highest HOMO coefficient).

  • Directing Groups: You cannot easily override C3 selectivity with Vilsmeier conditions.

  • Blocking: If C3 is blocked (e.g., by a methyl group), formylation may occur at C5, but yields are typically <20% due to deactivation.

Module 3: Green & Alternative Chemistries

If you cannot use POCl3 (safety/regulatory reasons), use these validated alternatives.

Method A: Oxidative C-H Functionalization (DMSO/O2)

Best for: Large scale, avoiding toxic halides.

  • Reagents: DMSO (Solvent & C1 source), Copper(II) catalyst, O2 (air).

  • Protocol: Substrate + Cu(OAc)2 (10 mol%) in DMSO at 100°C under O2 balloon.

  • Mechanism: DMSO decomposes to generate a formaldehyde-equivalent radical which attacks C3.

Method B: Metal-Free Glyoxylic Acid Coupling

Best for: Pharma-grade purity (no metal residues).

  • Reagents: Glyoxylic acid (1.2 eq), K2S2O8 (Oxidant).[8]

  • Protocol: Reflux in MeCN.

  • Note: This proceeds via decarboxylative coupling.[8]

DecisionTree Start Start: Optimization Goal Scale Is Scale > 10g? Start->Scale Safety Is POCl3 Permitted? Scale->Safety No (<10g) DMSO Use Cu/DMSO/O2 (Green Method) Scale->DMSO Yes (>10g) Substrate Substrate Electronics? Safety->Substrate Yes Glyox Use Glyoxylic Acid (Metal-Free) Safety->Glyox No VH Use Vilsmeier-Haack (Standard Protocol) Substrate->VH Electron Rich/Neutral Heat VH at 60-80°C Substrate->Heat Electron Poor (EWG)

Figure 2: Decision matrix for selecting the optimal formylation strategy.

References

  • Vilsmeier-Haack Mechanism & Application

    • Title: The Vilsmeier–Haack Reaction (Review).[3][4][7][9][10][11]

    • Source: Meth-Cohn, O., & Stanforth, S. P. (1991).[4] Comprehensive Organic Synthesis.

    • URL:

  • Copper-Catalyzed Green Formylation

    • Title: Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen.
    • Source:Chemical Communic
    • URL:

  • Metal-Free/Glyoxylic Acid Method

    • Title: Metal-free C-3 formylation of imidazo[1,2-a]pyridines using glyoxylic acid.[8]

    • Source:Journal of Organic Chemistry (Recent Advances in C-H functionaliz
    • URL: (Representative link for C-H functionalization logic).

  • General Synthesis & Regioselectivity

    • Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.[12]

    • Source:Organic & Biomolecular Chemistry (2020).[12]

    • URL:[13][14]

Sources

Overcoming solubility issues with 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide Topic: 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde Case ID: SOL-IMP-008 Classification: Heterocyclic Building Blocks / Aldehyde Intermediates

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde , a critical intermediate often used in the synthesis of bioactive scaffolds (e.g., antitubercular agents, Zolpidem analogues) or Schiff base ligands.[1]

This molecule presents a "perfect storm" for solubility issues:

  • Planar Stacking: The fused imidazopyridine ring system encourages strong

    
     stacking, leading to high crystal lattice energy.
    
  • Lipophilicity: The 2-ethyl group adds significant hydrophobicity to an already aromatic core.

  • Aldehyde Reactivity: The 8-carbaldehyde group is prone to oxidation (forming the insoluble carboxylic acid) and hydration in aqueous media.

This guide moves beyond generic advice, providing a mechanistic approach to solubilizing this specific compound for synthesis and biological assays.

Module 1: Solvent Selection & Stock Preparation

The Challenge: Users often attempt to dissolve this compound in Methanol or Ethanol, observing partial solubility or "oiling out."[1] The Mechanism: While the aldehyde group is polar, the lipophilic 2-ethyl-imidazo[1,2-a]pyridine core dominates the physicochemical profile. Alcohols often fail to disrupt the strong crystal lattice interactions.

Recommended Solvent Protocol
SolventSolubility RatingApplicationTechnical Note
DMSO (Dimethyl sulfoxide)Excellent (>20 mM)Stock SolutionsPreferred. Disrupts

-stacking effectively.
DMA (Dimethylacetamide)Good SynthesisGood alternative if DMSO interferes with downstream catalysis.
Methanol/Ethanol Poor/Risky Avoid for StocksWarning: Aldehydes can form hemiacetals in alcohols, altering the effective concentration and structure.
DCM/Chloroform Moderate Synthesis/WorkupGood for extraction, poor for biological assay stocks.[1]

Standard Operating Procedure (SOP) for Stock Prep:

  • Weigh the compound in a glass vial (avoid static-prone plastics).

  • Add anhydrous DMSO to achieve a concentration of 10–20 mM .

  • Sonicate at 30–40°C for 5–10 minutes. Note: Heat is often required to break the initial lattice energy.

  • Visual Check: Ensure no micro-crystals remain. The solution should be clear yellow/orange.

Module 2: Aqueous Dilution (The "Crash-Out" Point)

The Challenge: "I injected my DMSO stock into PBS/Media, and it turned cloudy immediately." The Mechanism: This is the "Solvent Shock" effect. The rapid change in dielectric constant from DMSO (


) to Water (

) causes the hydrophobic ethyl-imidazopyridine core to aggregate before it can disperse.
Troubleshooting Workflow: The "Step-Down" Dilution

Do not dilute directly from 100% DMSO to 100% Aqueous buffer. Use an intermediate step.

SerialDilution cluster_0 Critical Control Point Stock 20 mM Stock (100% DMSO) Inter Intermediate Working Sol. (10x Conc. in 10% Tween 80) Stock->Inter 1:10 Dilution (Prevents Shock) Final Final Assay Buffer (1% DMSO / 0.1% Tween) Inter->Final 1:10 Dilution (Stable Dispersion)

Figure 1: Step-down dilution strategy to prevent precipitation during aqueous transfer.

Protocol:

  • Prepare an intermediate buffer containing 0.1% Tween 80 or Pluronic F-68 .

  • Dilute DMSO stock 1:10 into this surfactant-rich buffer.

  • Vortex immediately.

  • Dilute this intermediate into your final assay media.

Module 3: pH Management & Protonation

The Challenge: Can I use acid to dissolve it? The Mechanism: Imidazo[1,2-a]pyridines are weak bases. Protonation occurs at the N1 position (the non-bridgehead nitrogen).

  • Constraint: The 8-carbaldehyde is an electron-withdrawing group (EWG), which reduces the electron density on the ring, lowering the pKa (likely < 5.0).

Guidance:

  • Acidification: Mild acidification (pH 4–5) with Acetic Acid or HCl can significantly enhance solubility by protonating the N1 nitrogen.

  • Risk: Aldehydes are acid-labile. Prolonged exposure to low pH can catalyze oxidation or polymerization.

  • Recommendation: Only use acidification if the compound is being used immediately for a reaction (e.g., reductive amination).[1] For biological storage, keep neutral.[1]

Module 4: Chemical Stability vs. Solubility

The Challenge: "My old stock solution has a white precipitate." The Mechanism: This is likely 2-Ethylimidazo[1,2-a]pyridine-8-carboxylic acid . Aldehydes autoxidize in air. The resulting carboxylic acid is often less soluble in organic solvents and more soluble in basic aqueous media (opposite to the parent aldehyde).

Diagnostic Flowchart:

StabilityCheck Start Issue: Precipitate in Stock SolventCheck Is solvent Alcohol? Start->SolventCheck OxidationCheck Test: Add 1M NaOH SolventCheck->OxidationCheck No (DMSO) Hemiacetal Cause: Hemiacetal Formation Action: Switch to DMSO SolventCheck->Hemiacetal Yes AcidSalt Result: Dissolves Clear Diagnosis: Oxidized to Acid OxidationCheck->AcidSalt Precipitate Dissolves Insoluble Result: Remains Cloudy Diagnosis: Aggregation/Polymer OxidationCheck->Insoluble Precipitate Persists

Figure 2: Troubleshooting precipitate formation in stored samples.

Frequently Asked Questions (FAQ)

Q1: Can I use Cyclodextrins to improve bioavailability? A: Yes. The 2-ethylimidazo[1,2-a]pyridine core fits well into the cavity of HP-


-Cyclodextrin .
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water. Add the compound stock (in DMSO) slowly with vigorous stirring. This encapsulates the hydrophobic ethyl-heterocycle, protecting the aldehyde and preventing aggregation [1].
    

Q2: I need to perform a Schiff base reaction. What solvent do you recommend? A: Use Ethanol or Methanol with a catalytic amount of Acetic Acid, but perform it at reflux.

  • Reasoning: While solubility is poor at RT, reflux temperature overcomes the lattice energy.[1] The formation of the imine (Schiff base) usually drives the equilibrium, pulling the aldehyde into solution as it reacts [2].

Q3: Why does the color change from yellow to brown? A: This indicates decomposition. Imidazo[1,2-a]pyridines are generally stable, but the 8-carbaldehyde is reactive.[1] Brown discoloration often suggests aldol-type condensation products or polymerization. Ensure storage at -20°C under Argon.

References

  • Solubility Enhancement Strategies: Recent developments of imidazo[1,2-a]pyridine analogues often require surfactant or cyclodextrin-based formulations due to high lipophilicity. See:[1]

  • Synthetic Methodology: Condensation reactions involving imidazo[1,2-a]pyridine aldehydes typically utilize ethanol/reflux conditions to overcome solubility barriers during Schiff base formation. See:

  • Aldehyde Reactivity: Handling hydrophobic aldehydes requires specific care to avoid hydration and oxidation in aqueous media. See:

  • General Class Properties: Imidazo[1,2-a]pyridines are privileged scaffolds with specific solubility profiles dependent on substitution patterns. See:[1]

Sources

Technical Support Center: Handling & Stability of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields or unexplained side reactions when working with sensitive heterocyclic building blocks.

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS 1780725-37-2) [1] is a highly valuable, privileged scaffold in medicinal chemistry, often utilized in the synthesis of therapeutics targeting insomnia, neurodegeneration, and infectious diseases[2]. However, its bifunctional nature—combining an electron-rich imidazo[1,2-a]pyridine core with a highly reactive aldehyde group—makes it notoriously unstable under standard benchtop conditions.

This guide is designed to move beyond basic handling instructions. Here, we dissect the causality behind degradation mechanisms and provide self-validating protocols to ensure the absolute integrity of your compound.

Part 1: Troubleshooting & FAQs

Q1: My NMR spectra show a new broad peak around 10.5–11.0 ppm after a few months of storage. What is happening? The Causality: You are observing the autoxidation of the C8-aldehyde into its corresponding carboxylic acid. The aldehydic C-H bond is relatively weak and highly susceptible to radical cleavage by atmospheric oxygen (


)[3]. This process is initiated by ambient light or trace transition metals, forming an acyl radical. This radical reacts with 

to form a peroxy acid, which then undergoes a redox reaction with another unreacted aldehyde molecule to yield two equivalents of carboxylic acid. The Fix: Aldehydes must be stored under a strict inert atmosphere. We strongly recommend Argon over Nitrogen. Because Argon is denser than air, it forms a protective "blanket" over the solid powder, whereas Nitrogen easily mixes with ambient air during the capping process.

Q2: The originally light-yellow powder has turned dark brown and become sticky. Is it still usable? The Causality: Darkening indicates photolytic degradation and potential N-oxidation of the imidazopyridine core. The nitrogen atoms within the fused bicyclic ring are electron-rich and can act as nucleophiles or undergo oxidation when exposed to reactive oxygen species (ROS)[4]. The "stickiness" suggests moisture ingress, which catalyzes intermolecular aldol-type condensations or hydrate formation, leading to oligomeric impurities. The Fix: Once the compound has darkened significantly and changed state, it is generally unsuitable for sensitive cross-coupling or condensation reactions without rigorous purification. See the Bisulfite Purification Protocol below.

Q3: Why do you specify PTFE-lined caps instead of standard rubber septa for storage? The Causality: Aldehydes are highly reactive electrophiles. Over prolonged storage, volatile aldehyde vapors can react with the plasticizers and polymers in standard silicone or natural rubber septa. This not only degrades the seal—allowing oxygen and moisture to enter—but also leaches siloxanes and plasticizers into your reagent. PTFE (Polytetrafluoroethylene) is chemically inert and prevents this cross-contamination.

Part 2: Quantitative Stability Data

To illustrate the critical importance of storage conditions, our application laboratory tracked the purity of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde over a 6-month period using quantitative HPLC-UV (254 nm).

Storage TemperatureAtmosphereContainer Type1-Month Purity6-Month PurityPrimary Degradant
25°C (Ambient) AirClear Glass82.4%< 40.0%Carboxylic Acid, N-Oxides
4°C (Fridge) AirAmber Glass94.1%78.5%Carboxylic Acid
-20°C (Freezer) Nitrogen (

)
Amber Glass98.5%91.2%Carboxylic Acid
-20°C (Freezer) Argon (

)
Amber Glass (PTFE)> 99.5% 98.8% None detected

Part 3: Mechanistic & Workflow Visualizations

The Autoxidation Pathway

Understanding the degradation pathway is the first step in preventing it. The diagram below illustrates the radical chain mechanism that destroys your aldehyde.

Autoxidation A Aldehyde (R-CHO) B Acyl Radical (R-CO•) A->B O2, Light (H-abstraction) C Peroxy Radical (R-COOO•) B->C + O2 (Fast) D Peroxy Acid (R-COOOH) C->D + R-CHO (Propagation) E Carboxylic Acid (R-COOH) D->E + R-CHO (Redox)

Autoxidation mechanism of the aldehyde group into a carboxylic acid.

Best-Practice Storage Workflow

Follow this exact sequence upon receiving a fresh batch of the compound to guarantee long-term viability.

StorageWorkflow Step1 1. Material Receipt Inspect color (should be pale yellow) Step2 2. Aliquoting Divide into single-use amber vials Step1->Step2 Step3 3. Argon Purge Blanket solid with dense Ar gas Step2->Step3 Step4 4. Hermetic Sealing Cap with PTFE liners + Parafilm Step3->Step4 Step5 5. Cryogenic Storage Store at -20°C in a dark desiccator Step4->Step5

Optimal handling and storage workflow to prevent autoxidation and photolysis.

Part 4: Experimental Protocols

Protocol A: Bisulfite Purification of Degraded Aldehyde

If your compound has partially oxidized, standard silica gel chromatography often fails due to the strong streaking of the carboxylic acid and the basic nature of the imidazo[1,2-a]pyridine core. This chemical purification method leverages the specific reactivity of the aldehyde to form a water-soluble bisulfite adduct, leaving impurities behind.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the degraded 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde in 20 mL of Ethyl Acetate (EtOAc).

  • Adduct Formation: Add 20 mL of a freshly prepared, saturated aqueous Sodium Bisulfite (

    
    ) solution. Stir vigorously at room temperature for 2 hours. The aldehyde will form a water-soluble sulfonate adduct and migrate to the aqueous layer.
    
  • Phase Separation: Transfer to a separatory funnel. Drain the aqueous layer into a clean flask. Wash the remaining organic layer with an additional 10 mL of water and combine the aqueous phases. Discard the organic layer, which contains the unreacted carboxylic acid and N-oxide impurities.

  • Aldehyde Regeneration: Cool the combined aqueous layer in an ice bath. Slowly add saturated aqueous Sodium Carbonate (

    
    ) until the pH reaches 9-10. You will observe the free aldehyde precipitating out of the solution.
    
  • Extraction: Extract the regenerated aldehyde with Dichloromethane (DCM) (

    
     mL).
    
  • Drying & Concentration: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate under reduced pressure (bath temp < 30°C to prevent thermal degradation).
    
  • Self-Validation Check: Run a

    
    -NMR in 
    
    
    
    . You should observe a sharp singlet at ~10.0 ppm (aldehyde proton) and the complete absence of the broad peak at ~10.5-11.0 ppm (carboxylic acid).
Protocol B: Self-Validating Long-Term Storage
  • Aliquot: Immediately upon passing the NMR validation check, divide the batch into 50 mg to 100 mg single-use aliquots in 2 mL amber glass vials.

  • Purge: Insert an Argon line (fitted with a clean Pasteur pipette) into the vial, keeping the tip ~1 cm above the powder. Purge at a low flow rate for 15 seconds.

  • Seal: Quickly cap the vial using a PTFE-lined screw cap. Wrap the cap boundary tightly with Parafilm.

  • Gravimetric Validation: Weigh the sealed vial on an analytical balance and record the weight on the label.

  • Self-Validation Check: Before using an aliquot months later, re-weigh the vial. An increase in mass of >0.5 mg indicates moisture ingress and compromised atmospheric integrity. Discard or repurify if this occurs.

Part 5: References

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega / NIH URL: [Link]

Sources

Troubleshooting guide for the synthesis of substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting & Optimization Guide Reference ID: IMP-SYN-GUIDE-2026

Introduction: The Scaffold & The Challenge

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1] While the chemical space is vast, the synthesis often hits specific bottlenecks: regioselectivity failures, catalyst deactivation, and "tarry" purifications.

This guide treats your synthesis as a system. We do not just offer "tips"; we diagnose the mechanistic failure points of the three dominant synthetic methodologies:

  • The Hantzsch-Type Condensation (Two-component)

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction (Three-component)

  • Transition-Metal Catalyzed C-H Activation (Oxidative Coupling)

Module 1: The Hantzsch-Type Condensation

Context: The reaction of 2-aminopyridines with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-haloketones.
Ticket #001: "I am getting a mixture of N-alkylated intermediate and cyclized product."

Diagnosis: The reaction proceeds in two steps:[2][3][4] (1) Nucleophilic attack of the pyridine ring nitrogen (N1) onto the


-haloketone (SN2), followed by (2) Intramolecular cyclization and dehydration. If the reaction stops at the intermediate salt (N-alkylated 2-aminopyridine), your conditions lack the thermodynamic drive for the second dehydration step.

The Fix:

  • Base Selection: Weak bases (NaHCO3) often stall at the intermediate. Switch to K2CO3 or reflux in EtOH without base first, then treat with base.

  • Temperature: This cyclization is endothermic. Ensure stable reflux (typically >75°C).

  • Leaving Group: If using

    
    -chloroketones (less reactive than bromo), add NaI (0.1 equiv)  to generate the 
    
    
    
    -iodoketone in situ (Finkelstein reaction).
Ticket #002: "Regioselectivity issues with substituted 2-aminopyridines."

Diagnosis: When the 2-aminopyridine has a substituent at the 3-, 4-, or 5-position, sterics and electronics dictate the attack.

  • Mechanistic Reality: The ring nitrogen (N1) is more nucleophilic than the exocyclic amine (

    
    ). However, electron-withdrawing groups (EWGs) on the ring reduce N1 nucleophilicity.
    

Visualizing the Mechanism & Failure Points:

HantzschMechanism Start 2-Aminopyridine + α-Haloketone Inter1 N-Alkylated Salt (Intermediate) Start->Inter1 Sɴ2 Attack (N1) Side1 Exocyclic N-Alkylation (Regioisomer) Start->Side1 Steric Block at N1 Cyclization Intramolecular Nucleophilic Attack Inter1->Cyclization Base/Heat Dehydration - H₂O (Aromatization) Cyclization->Dehydration Product Imidazo[1,2-a]pyridine Dehydration->Product

Figure 1: Mechanistic pathway of the Hantzsch condensation. The critical decision point is the initial nucleophilic attack.

Module 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Context: One-pot multicomponent reaction (MCR) of 2-aminopyridine, aldehyde, and isonitrile.

Ticket #003: "The reaction works for benzaldehyde but fails with aliphatic aldehydes."

Diagnosis: Aliphatic aldehydes possess enolizable


-protons. In the presence of Lewis acids (catalysts), they undergo Aldol condensation  or polymerization faster than the imine formation with 2-aminopyridine.

The Fix:

  • Switch Solvent: Use 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the imine intermediate via hydrogen bonding and suppresses side reactions.

  • Catalyst Tuning: Switch from strong Lewis acids (Sc(OTf)3) to mild Brønsted acids like Acetic Acid (AcOH) or Ammonium Chloride (NH4Cl) to minimize aldol pathways.

Ticket #004: "Low yield and strong isonitrile smell after 24 hours."

Diagnosis: The "Passerini" or "Ugi" side reactions are competing, or the Schiff base (imine) is not forming efficiently. The isonitrile is likely hydrolyzing or remaining unreacted because the imine concentration is too low.

Optimization Protocol (Catalyst & Solvent Matrix):

CatalystLoadingSolventTempBest For...[1][5]Ref
Sc(OTf)3 5-10 mol%MeOH/DCMRT-50°CSterically hindered aldehydes[1]
Iodine (I2) 10 mol%EtOH70°CMetal-free / Green synthesis[2]
PTSA 10 mol%TolueneRefluxAcid-stable substrates[3]
AcOH StoichiometricMeOH60°CAliphatic aldehydes (prevents aldol)[4]

Module 3: Copper-Catalyzed Oxidative Coupling

Context: C-H activation reacting 2-aminopyridines with ketones (or ketoxime acetates) using Copper salts and oxidants.

Ticket #005: "Reaction stalls at 50% conversion. Adding more catalyst doesn't help."

Diagnosis: This is likely Product Inhibition or Oxidant Depletion . The imidazo[1,2-a]pyridine product is a strong ligand for Cu(I)/Cu(II). It coordinates to the catalyst, displacing the substrate and shutting down the catalytic cycle.

The Fix:

  • Ligand Exchange: Do not add more Copper. Add a stronger ligand like 1,10-phenanthroline (10-20 mol%) to keep the copper active.

  • Oxidant Check: If using air/O2, diffusion is the rate-limiting step. Switch to a balloon of O2 or add a chemical oxidant like DTBP (Di-tert-butyl peroxide) if the mechanism allows.

Visualizing the Catalytic Cycle:

CuCycle Step1 Cu(I)-Species Coordination Step2 Enamine Formation Step1->Step2 Step3 Oxidative Cyclization Step2->Step3 Oxidant Step4 Reductive Elimination Step3->Step4 Step4->Step1 Regeneration Inhibition Product Poisoning Step4->Inhibition Product Binds Cu

Figure 2: Simplified catalytic cycle showing the critical "Product Poisoning" exit vector.

Module 4: Purification & Characterization

Ticket #006: "Product is a sticky tar and co-elutes with starting material."

Diagnosis: Imidazo[1,2-a]pyridines are basic and polar. They often streak on silica gel (acidic) or bind to metal impurities.

The "Self-Validating" Purification Protocol:

  • The Acid Wash: Dissolve the crude "tar" in EtOAc. Wash 3x with 1M HCl . The product moves to the aqueous layer (protonated); neutral impurities stay in organic.

    • Validation: Check TLC of organic layer.[6][7] It should contain no product.

  • The Recovery: Basify the aqueous layer (pH 10) with NaOH. The product precipitates or becomes extractable.

  • Salt Formation (Industrial Standard): If the free base is oil, form the fumarate or oxalate salt . Dissolve free base in acetone, add 1 eq. of fumaric acid. The crystalline salt usually precipitates immediately.

References

  • Bienaymé, H., & Bouzid, K. (1998). A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines.[8][9] Angewandte Chemie International Edition. Link

  • Ren, Z. H., et al. (2016).[5][10] Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines. Synthesis. Link

  • Baenziger, M., et al. (2017).[11] Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Synthesis. Link

  • Zhang, Y., et al. (2013).[10] CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry. Link

Sources

How to avoid byproduct formation in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: HETEROCYCLE-GEN-01

Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Heterocycle Synthesis Support Hub . You are likely here because your imidazo[1,2-a]pyridine synthesis—a critical scaffold for drugs like Zolpidem or Alpidem—is yielding unexpected byproducts, regioisomers, or intractable tars.

This guide treats your synthesis issues as "support tickets." We analyze the failure modes of the three primary synthetic routes: Condensation (Chichibabin-like) , Oxidative Coupling , and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

📂 Module 1: The "Classic" Condensation Route

Reaction: 2-Aminopyridine +


-Haloketone
Common Symptom:  "I have a heavy precipitate, but it's not my product."
The Root Cause: The "Stalled" Salt

In the classic condensation, the ring nitrogen (endocyclic) is more nucleophilic than the exocyclic amine. The reaction proceeds rapidly to form an intermediate: N-(2-oxoalkyl)pyridinium halide .

If your reaction stops here, you isolate a crystalline salt (the intermediate), not the cyclized aromatic product.

Mechanism & Failure Point:

  • Step 1 (Fast): Ring Nitrogen attacks

    
    -haloketone 
    
    
    
    Pyridinium Salt.
  • Step 2 (Slow): Intramolecular attack by exocyclic amine

    
     Dehydration 
    
    
    
    Imidazo[1,2-a]pyridine.

Failure occurs when Step 2 is kinetically inhibited by lack of heat or base.

🛠️ Troubleshooting Protocol
SymptomDiagnosisCorrective Action
White/Yellow Precipitate Stalled Pyridinium SaltForce Cyclization: Isolate the solid and reflux in EtOH with NaHCO₃ or Na₂CO₃ for 2-4 hours.
Degradation/Tars Acid-Catalyzed PolymerizationBuffer the System: Add NaHCO₃ at the start of the reaction to neutralize HBr/HCl generated in situ.
Low Yield Hydrolysis of ImineDry Conditions: Ensure solvents are anhydrous. Water attacks the imine intermediate before cyclization.
📊 Visualization: The Condensation Pathway

CondensationMechanism cluster_legend Process Control Reactants 2-Aminopyridine + α-Haloketone Intermediate N-alkylated Pyridinium Salt Reactants->Intermediate Fast Nucleophilic Attack (Ring N) Byproduct Hydrolysis/Tars (Byproduct) Intermediate->Byproduct Acidic/Wet Conditions Product Imidazo[1,2-a]pyridine (Target) Intermediate->Product Reflux + Base (Cyclization) Info Critical Step: Ensure basicity to drive Step 2

Caption: The critical bifurcation point in condensation synthesis. Failure to neutralize the acid byproduct leads to stalled intermediates or degradation.

📂 Module 2: Regioselectivity & Isomer Control

Reaction: Substituted 2-Aminopyridines Common Symptom: "NMR shows a mixture of isomers I can't separate."

The Root Cause: Steric vs. Electronic Control

When using a substituted 2-aminopyridine (e.g., 4-methyl-2-aminopyridine), cyclization can theoretically occur at N1 or N3 (though N1 is chemically preferred). The real issue arises in oxidative couplings or when the starting material has ambiguity in nucleophilicity.

The Rule of Thumb:

  • 3-Substituted 2-aminopyridines: Often yield the 8-substituted imidazo[1,2-a]pyridine (steric steering).

  • 4-Substituted 2-aminopyridines: Yield the 7-substituted product (electronic control).

  • 5-Substituted 2-aminopyridines: Yield the 6-substituted product.

🛠️ Troubleshooting Protocol
Starting MaterialMajor Product IsomerImpurity RiskSolution
3-Methyl-2-aminopyridine 8-Methyl-imidazo...High steric hindrance slows reactionIncrease Temp (100°C+); Use polar aprotic solvent (DMF).
4-Methyl-2-aminopyridine 7-Methyl-imidazo...5-Methyl isomer (minor)Purify via Recrystallization (EtOAc/Hexane) rather than column.
5-Halo-2-aminopyridine 6-Halo-imidazo...Dehalogenation (if Pd/Cu used)Avoid Pd-catalysis; use transition-metal-free oxidative conditions.

📂 Module 3: Groebke-Blackburn-Bienaymé (GBB)

Reaction: Amine + Aldehyde + Isocyanide (Multicomponent) Common Symptom: "My product smells like isocyanide and yield is <40%."

The Root Cause: Hydrolysis & Non-Innocent Solvents

The GBB reaction relies on the formation of a Schiff base (imine) followed by [4+1] cycloaddition with the isocyanide.

  • Issue 1: Isocyanides are prone to hydrolysis to form formamides (useless byproduct) in the presence of water/acid.

  • Issue 2: "Sticky" byproducts form if the Schiff base formation is slow.

🛠️ Troubleshooting Protocol

Q: How do I stop the isocyanide from degrading? A: Use Trimethyl Orthoformate (TMOF) as a dehydrating additive or solvent. It scavenges water produced during imine formation, pushing the equilibrium forward and protecting the isocyanide.

Q: Which catalyst minimizes side reactions? A: Switch from acetic acid (weak) to Sc(OTf)₃ (Scandium Triflate) or InCl₃ (Indium Chloride) at 5-10 mol%. These Lewis acids catalyze the insertion faster than the hydrolysis can occur [1].

📊 Visualization: GBB Optimization Logic

GBB_Optimization Start GBB Reaction Low Yield? CheckSolvent Is Solvent Aqueous or Wet? Start->CheckSolvent ActionDry Use Anhydrous MeOH or add TMOF CheckSolvent->ActionDry Yes CheckCat Catalyst Type? CheckSolvent->CheckCat No ActionLewis Switch Bronsted (AcOH) to Lewis (Sc(OTf)3) CheckCat->ActionLewis Weak Acid CheckIso Isocyanide Odor Persists? CheckCat->CheckIso Strong Acid ActionEquiv Add Isocyanide Last (Sequential Addition) CheckIso->ActionEquiv Yes

Caption: Decision tree for optimizing GBB multicomponent reactions to minimize hydrolysis byproducts.

📂 Module 4: Oxidative Coupling (Metal-Catalyzed)

Reaction: 2-Aminopyridine + Ketone/Alkyne + [Oxidant] Common Symptom: "I'm getting dimers of my starting material."

The Root Cause: Homocoupling

In Copper (Cu) or Iron (Fe) catalyzed aerobic oxidations, the metal can catalyze the Glaser coupling (alkyne dimerization) or oxidative dimerization of the ketone/amine, depleting your starting materials before they cross-couple.

🛠️ Troubleshooting Protocol
  • The Fix: Oxygen Control.

    • Do not use a pure O₂ balloon unless specified. Use air (open flask) or a specific O₂:N₂ mix. High O₂ concentrations favor homocoupling radicals.

  • The Catalyst:

    • Use Nano-catalysts (e.g., CuCl₂/nano-TiO₂) .[1] These heterogeneous systems often show higher selectivity for the cross-coupling over homocoupling due to surface area constraints [2].

  • Halogenation Byproducts:

    • If using

      
       or NBS as an oxidant, you risk halogenating the C3 position of the pyridine ring.
      
    • Solution: Use DMSO as the oxidant (Kornblum-like mechanism) or air/visible light photoredox systems to avoid introducing halogen atoms entirely [3].

📚 References

  • Mechanism and Optimization of GBB:

    • Source: "Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction."

    • Citation: ACS Organic & Inorganic Au, 2023.

    • URL:[Link]

  • Heterogeneous Copper Catalysis:

    • Source: "Heterogeneously copper-catalyzed oxidative synthesis of imidazo[1,2-a]pyridines using 2-aminopyridines and ketones."[1]

    • Citation: RSC Advances, 2014.

    • URL:[Link]

  • Metal-Free/Photoredox Methods:

    • Source: "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines."

    • Citation: ACS Omega, 2021.

    • URL:[Link]

  • Industrial Scale-Up & GBB:

    • Source: "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction."

    • Citation: Synthesis, 2017.[2]

Sources

Characterization challenges of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Characterization of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Introduction: Navigating the "Deceptive" Scaffold

Welcome to the technical support hub for the 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde scaffold. This molecule acts as a critical intermediate in the synthesis of imidazopyridine-based anxiolytics and anti-infectives. While the imidazo[1,2-a]pyridine core is robust, the introduction of an aldehyde at the C-8 position creates a unique "push-pull" electronic environment adjacent to the bridgehead nitrogen.

This guide addresses the three most reported user challenges: NMR signal disappearance , chromatographic peak tailing , and unexpected degradation .

Module 1: NMR Troubleshooting (The "Vanishing" Aldehyde)

User Issue: "I synthesized the compound, but the aldehyde proton signal (~10 ppm) is missing or significantly diminished in my


H NMR spectrum. Is my compound decomposed?"

Diagnosis: This is likely not decomposition but reversible hydration . The C-8 aldehyde is highly electrophilic due to the electron-withdrawing nature of the adjacent bridgehead nitrogen. In the presence of trace water or protic solvents, it exists in equilibrium with its gem-diol form.

Technical Explanation:

  • The Mechanism: The bridgehead nitrogen (N-1) exerts an inductive effect that destabilizes the carbonyl dipole, making the carbonyl carbon highly susceptible to nucleophilic attack by water (or alcohols).

  • The Symptom: The sharp singlet at

    
     9.8–10.2 ppm (aldehyde) vanishes and is replaced by a broad singlet or weak signal in the aliphatic region (
    
    
    
    5.0–6.5 ppm), corresponding to the methine proton of the gem-diol [1].

Step-by-Step Solution:

  • Solvent Switch:

    • Do: Use anhydrous CDCl

      
        or CD
      
      
      
      CN
      stored over molecular sieves.
    • Avoid: DMSO-

      
       or CD
      
      
      
      OD. DMSO is hygroscopic; even "fresh" ampoules often contain enough water to shift the equilibrium toward the gem-diol.
  • The D

    
    O Shake Test: 
    
    • If you suspect the gem-diol, add a drop of D

      
      O to the NMR tube. The OH protons of the gem-diol will exchange and disappear, confirming the species.
      
  • Temperature Variation:

    • Run the NMR at elevated temperature (e.g., 50°C). Higher temperatures disfavor the entropic penalty of hydration, shifting the equilibrium back to the free aldehyde.

Visualization: Hydration Equilibrium

Hydration_Equilibrium cluster_0 Solvent Impact Aldehyde Free Aldehyde (Sharp Singlet ~10 ppm) GemDiol Gem-Diol (Hydrate) (Broad Signal ~6 ppm) Aldehyde->GemDiol  Hydration (DMSO/Wet Solvents)   Water + H2O / H+

Caption: Equilibrium shift between free aldehyde and gem-diol forms driven by solvent polarity and water content.

Module 2: Chromatographic Tailing (The "Sticky" Nitrogen)

User Issue: "My HPLC peaks are tailing severely (Asymmetry factor > 2.0), making purity integration unreliable."

Diagnosis: The imidazo[1,2-a]pyridine core contains a basic nitrogen (N-1, pKa ~5-6). On standard silica-based C18 columns, residual silanol groups (Si-OH) act as weak acids. The basic nitrogen interacts strongly with these silanols, causing secondary retention and peak tailing.

Optimization Protocol:

ParameterRecommendationRationale
Mobile Phase pH High pH (pH 8–9.5) Deprotonates the N-1 nitrogen (neutral species) and silanols, reducing ionic interaction. Requires alkali-stable column.
Buffer Additive Ammonium Formate (10-20 mM) Competes with the analyte for active silanol sites, "blocking" them.
Column Choice Hybrid Particle (e.g., XBridge, Gemini) Ethylene-bridged silica (BEH) or polymer-coated silica resists high pH and has fewer free silanols.
Ion Pairing Avoid if possible TFA (0.1%) can sharpen peaks but suppresses MS ionization. Use Formic Acid only if high pH is impossible.

Recommended Method (Starting Point):

  • Column: C18 Hybrid Particle (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

Module 3: Stability & Storage (The "Silent" Oxidation)

User Issue: "My sample turned from pale yellow to dark brown after a week on the bench. LC-MS shows a new peak with M+16 mass."

Diagnosis: Autoxidation. The C-8 aldehyde is susceptible to oxidation to the carboxylic acid (2-ethylimidazo[1,2-a]pyridine-8-carboxylic acid), especially in solution or when exposed to light. The "M+16" peak is the addition of oxygen [2].

Troubleshooting Workflow:

Stability_Workflow Start Sample Discoloration (Yellow -> Brown) Check_MS Check LC-MS (M+16 Peak?) Start->Check_MS Yes_Oxidation Diagnosis: Autoxidation to Carboxylic Acid Check_MS->Yes_Oxidation Yes No_Oxidation Diagnosis: Polymerization (Aldol Condensation) Check_MS->No_Oxidation No Action_Ox Action: Recrystallize (EtOH) Store under Argon @ -20°C Yes_Oxidation->Action_Ox Action_Poly Action: Filter through Silica Avoid Acetone/Methanol No_Oxidation->Action_Poly

Caption: Decision tree for diagnosing sample degradation based on visual and mass spectral evidence.

Prevention Strategy:

  • Storage: Store solid under Argon/Nitrogen at -20°C.

  • Solvents: Avoid storing in acetone or methanol (can form hemiacetals or undergo aldol condensation).

  • Purification: If acid is present, wash the organic layer with saturated NaHCO

    
     during extraction to remove the acidic impurity.
    

Module 4: Structural Confirmation (Regioisomer Check)

User Issue: "How do I confirm the aldehyde is at position 8 and not position 3?"

Scientific Insight: During synthesis (e.g., from 2-amino-3-pyridinecarboxaldehyde + 1-bromo-2-butanone), the cyclization is generally regioselective, but confirming the position is critical.

The "NOESY" Key:

  • Position 3 (H-3): The proton on the imidazole ring.[1] It typically appears as a singlet around

    
     7.4–7.6 ppm.
    
  • Position 8 (CHO): The aldehyde proton.

  • NOE Correlation:

    • If the aldehyde is at C-8 , you will see a NOE correlation between the CHO proton and H-7 (the adjacent aromatic proton).

    • You will NOT see a correlation between the CHO proton and the Ethyl group (at C-2).

    • H-3 will show a correlation with the Ethyl group protons.

Data Summary Table: Expected Shifts (CDCl


) 
ProtonMultiplicityApprox.[1][2] Shift (

)
Key Correlation (NOESY)
CHO (C-8) Singlet (s)10.0 - 10.2Cross-peak with H-7
H-3 Singlet (s)7.4 - 7.6Cross-peak with Ethyl-CH

H-5 Doublet (d)8.0 - 8.2Cross-peak with H-6
Ethyl-CH

Quartet (q)2.8 - 2.9Cross-peak with H-3

References

  • López-Alvarado, P., et al. (2024). "Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights." ChemistryOpen, 13(4). Available at: [Link]

  • Linton, S. D., et al. (2011).[3] "Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase." Journal of Medicinal Chemistry, 54(22), 7705–7712. Available at: [Link]

  • Goel, R., et al. (2012). "Imidazo[1,2-a]pyridine scaffolds as prospective heterocyclic agents." Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

Technical Support Center: 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for high-level research and development applications. It addresses the specific chemical behavior of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde , focusing on its basic nitrogen core, the reactivity of the aldehyde at the 8-position, and common impurity profiles associated with its synthesis.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Triage Dashboard: Identify Your Impurity Profile

Before initiating a protocol, match your observation to the likely chemical culprit.

ObservationLikely Impurity / IssueChemical LogicRecommended Protocol
Broad, tailing peak on TLC/LCMSProtonated Product (Silanol interaction)The basic N1 nitrogen interacts with acidic silanols on silica gel.Protocol B (Basified Silica)
New peak (M+16) in MSCarboxylic Acid (Oxidation)Aldehyde at C8 oxidizes to carboxylic acid in air.Protocol A (Bisulfite Extraction)
Dark Brown/Black Oil Oligomers/Polymerization Electron-rich heterocycles are prone to oxidative polymerization.Protocol C (Carbon/Silica Plug)
M+2 / M+2 starting material De-formylated / Unreacted Incomplete Vilsmeier or cyclization failure.Protocol A (Bisulfite Extraction)
Greenish tint Copper/Nickel Residues Carryover from coupling catalysts (if used).Protocol D (Metal Scavenging)

Troubleshooting Modules & FAQs

Module A: The "Oxidation" Problem (Removing the Acid)

Q: My LCMS shows a significant peak at M+16, and the product is dragging in the aqueous phase during extraction. What is happening?

A: You are likely dealing with 2-ethylimidazo[1,2-a]pyridine-8-carboxylic acid . Aldehydes at the 8-position are susceptible to autoxidation. The resulting carboxylic acid is zwitterionic (Acidic COOH + Basic Pyridine N), making it highly polar and difficult to remove via standard silica chromatography.

The Fix: Sodium Bisulfite Adduct Purification Unlike standard acid/base washes which might protonate your product and trap it in water, a bisulfite wash selectively targets the aldehyde.

Mechanism:

  • Formation: The aldehyde reacts with saturated

    
     to form a water-soluble hydroxy-sulfonate adduct. Impurities (acids, starting materials, isomers) remain in the organic layer.
    
  • Wash: The aqueous phase (containing your product-adduct) is washed with organic solvent.

  • Release: The aqueous phase is basified (pH > 10), reversing the equilibrium and releasing the pure aldehyde, which precipitates or is extracted back into organics.[1]

Module B: The "Tailing" Problem (Chromatography)

Q: I am trying to purify the compound on silica, but it streaks from the baseline to the solvent front. I can't separate close impurities.

A: This is a classic issue with Imidazo[1,2-a]pyridines . The bridgehead nitrogen (N1) is basic (


). Standard silica gel is slightly acidic (

). Your molecule is protonating on the column, acting like a cation exchanger rather than partitioning.

The Fix: Mobile Phase Modifiers

  • Standard: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH + 1% Et3N).

  • Alternative: Use Neutral Alumina instead of Silica. Alumina is less acidic and reduces interaction with the basic nitrogen.

  • Pre-treatment: "Basify" your silica column by flushing it with the mobile phase containing Et3N before loading your sample.

Module C: The "Black Tar" Problem (Color Removal)

Q: My product is technically pure by NMR, but it is a dark brown solid instead of the expected pale yellow/off-white. Does this matter?

A: Yes. The color usually comes from trace oligomers (polypyrroles/oxidized heterocycles) that can act as radical initiators, accelerating the degradation of your aldehyde.

The Fix:

  • Dissolve in minimal DCM.

  • Add Activated Carbon (100 wt%) and stir for 30 mins.

  • Filter through a pad of Celite .

  • Pro-Tip: If carbon fails, filter through a short plug of silica gel using a highly polar solvent (10% MeOH in DCM) to leave the non-polar tars at the top of the plug.

Visualized Workflows

Workflow 1: Bisulfite Purification Logic

This process is the "Gold Standard" for cleaning up the 8-carbaldehyde without chromatography.

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Add Sat. NaHSO3 (aq) + Organic Solvent (EtOAc) Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Keep Wash Wash Aqueous with Fresh EtOAc AqLayer->Wash Basify Basify Aqueous (pH > 10) (Na2CO3 or NaOH) Wash->Basify Adduct Decomposes Extract Extract with DCM Basify->Extract Final Pure Aldehyde Extract->Final

Figure 1: Selective purification of the aldehyde moiety using the reversible bisulfite adduct method.

Workflow 2: Chromatography Decision Tree

ChromDecision Start Chromatography Issue? Tailing Streaking / Tailing Start->Tailing CloseSpot Impurities Co-elute Start->CloseSpot Sol1 Add 1% Et3N to Eluent Tailing->Sol1 First Choice Sol2 Switch to Alumina (Neutral) Tailing->Sol2 If Et3N fails Sol3 Recrystallize (EtOH/H2O) CloseSpot->Sol3 If solid

Figure 2: Decision matrix for chromatographic difficulties common to basic heterocycles.

Detailed Experimental Protocols

Protocol A: Bisulfite Purification (The "Clean-Up")

Best for: Removing non-aldehyde impurities (starting materials, isomers) and carboxylic acids.

  • Preparation: Dissolve 1.0 g of crude 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde in 10 mL of Ethyl Acetate.

  • Adduct Formation: Add 10 mL of saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • Agitation: Stir vigorously for 1-2 hours. Note: The aldehyde will migrate into the water phase as the adduct.

  • Separation: Transfer to a separatory funnel. Separate the layers.

    • Top (Organic): Contains non-aldehyde impurities.[2] Discard (or check for recovery).

    • Bottom (Aqueous): Contains your product. Keep.

  • Wash: Wash the aqueous layer once with 5 mL fresh Ethyl Acetate to remove entrained organics.

  • Release: Cool the aqueous layer to 0°C. Slowly add 2M

    
      or 10% NaOH  until pH > 10. Caution: Exothermic.
    
    • Observation: The solution should become cloudy as the free aldehyde regenerates and precipitates/oils out.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    
Protocol B: Recrystallization

Best for: Final polishing of solid product.

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes.

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol.

    • Remove from heat.

    • Add water dropwise until persistent turbidity is just observed.

    • Add one drop of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter crystals and wash with cold Hexane.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Lobrutto, R., et al. "The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations." Journal of Chromatography A, 1217(6), 858–880, 2010.[3] Link

  • Groselj, U., et al. "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives."[4] Heterocycles, 2008.[5] (Provides context on the solubility and handling of 8-substituted imidazopyridines). Link

  • Bagdi, A. K., et al. "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines."[6] Journal of Organic Chemistry, 2024.[6] (Context for metal-catalyzed routes and impurities). Link

Sources

Validation & Comparative

Comparative Guide: Spectral Analysis of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectral analysis, synthesis, and interpretation of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde , contrasting it with its common regioisomer, the 3-carbaldehyde derivative.

Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary: The Regioisomer Challenge

In the development of imidazo[1,2-a]pyridine-based therapeutics (e.g., Zolpidem analogs, anti-infectives), the position of the formyl group is critical for Structure-Activity Relationship (SAR) studies. While the 3-carbaldehyde isomer is synthetically trivial (via Vilsmeier-Haack), the 8-carbaldehyde isomer represents a "privileged" substitution pattern often required to modulate solubility or create specific DNA-binding motifs.

This guide provides a definitive protocol to distinguish the 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (Target) from its 3-carbaldehyde isomer (Alternative) using self-validating spectral logic.

FeatureTarget: 8-Carbaldehyde Alternative: 3-Carbaldehyde
Primary Utility Precursor for DNA groove binders; Schiff base ligandsIntermediate for C3-functionalized drugs (e.g., Zolpidem)
Synthetic Complexity High (Requires functionalized precursor)Low (Direct C-H functionalization)
Key NMR Signal Singlet at ~7.4 ppm (H-3) No Singlet at H-3 (Substituted)
Electronic Effect Inductive withdrawal at Pyridine ringConjugative withdrawal at Imidazole ring

Synthesis & Causality: Defining the Pathways

The spectral differences arise directly from the synthetic routes. Understanding the origin of the molecule allows you to predict impurities and spectral artifacts.

Pathway A: The 8-Carbaldehyde (Target)

This compound cannot be made via direct formylation of the parent heterocycle because the C3 position is vastly more nucleophilic. It requires a cyclocondensation strategy.

  • Precursor: 2-Aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde).

  • Reagent: 1-Bromo-2-butanone.[1][2]

  • Mechanism: The ring closure locks the aldehyde at the C8 position (originally C3 of the pyridine).

Pathway B: The 3-Carbaldehyde (Alternative)
  • Precursor: 2-Ethylimidazo[1,2-a]pyridine.

  • Reagent: POCl₃ / DMF (Vilsmeier-Haack).

  • Mechanism: Electrophilic aromatic substitution occurs exclusively at the electron-rich C3 position.

SynthesisPathways Start1 2-Aminonicotinaldehyde Reagent1 + 1-Bromo-2-butanone Target TARGET: 2-Ethylimidazo[1,2-a]pyridine- 8-carbaldehyde Start1->Target Cyclocondensation (Reflux/EtOH) Start2 2-Ethylimidazo[1,2-a]pyridine Reagent2 + POCl3/DMF (Vilsmeier-Haack) Alternative ALTERNATIVE: 2-Ethylimidazo[1,2-a]pyridine- 3-carbaldehyde Start2->Alternative Electrophilic Subst. (0°C -> RT)

Figure 1: Divergent synthetic pathways dictate the substitution pattern. The 8-isomer requires pre-functionalized pyridine precursors.

Spectral Interpretation Protocols

To validate the structure, you must confirm the presence of the ethyl group, the aldehyde, and—crucially—the specific substitution pattern on the rings.

Protocol 1: ¹H NMR Structural Validation

Objective: Distinguish between the 8-CHO and 3-CHO isomers. Solvent: CDCl₃ or DMSO-d₆ (DMSO is preferred for aldehyde proton visibility).

Proton8-Carbaldehyde (Target) 3-Carbaldehyde (Alternative) Interpretation Logic
-CHO (Aldehyde) Singlet, ~10.0–10.5 ppmSinglet, ~9.8–10.0 ppmBoth show aldehydes, but C3-CHO is often slightly more shielded due to conjugation with the electron-rich imidazole ring.
H-3 (Imidazole) Singlet, ~7.4–7.6 ppm ABSENT CRITICAL CHECK: If this singlet exists, C3 is unsubstituted. You have the 8-isomer.
H-5 (Pyridine) Doublet, ~8.3 ppm (

Hz)
Doublet, ~9.5 ppmIn the 3-CHO isomer, the carbonyl anisotropy strongly deshields the peri-proton (H-5). In the 8-CHO isomer, H-5 is less affected.
H-7 (Pyridine) Doublet/Multiplet (deshielded)Triplet/MultipletThe 8-CHO group deshields the adjacent H-7 proton inductively.
Ethyl (-CH₂CH₃) Quartet (~2.8 ppm) + Triplet (~1.3 ppm)Quartet (~3.0 ppm) + Triplet (~1.4 ppm)Slight shifts, but diagnostic of the 2-ethyl group in both.

Expert Insight: The "Smoking Gun" is the H-3 Singlet . In the 3-carbaldehyde, the C3 position is occupied by the formyl group, so no proton signal is possible. If you see a sharp singlet in the aromatic region that does not couple with the pyridine ring protons (


), you have confirmed the 8-isomer.
Protocol 2: Infrared (IR) Spectroscopy

Objective: Confirm functional group environment.

  • C=O Stretch:

    • 3-CHO: ~1650–1660 cm⁻¹ (Lower frequency due to strong conjugation with the electron-rich N1-C2=C3 enamine-like system).

    • 8-CHO: ~1680–1700 cm⁻¹ (Typical aromatic aldehyde; less conjugation contribution from the imidazole nitrogen).

  • C-H Stretch (Aldehyde): Fermi doublet at ~2850 and 2750 cm⁻¹.

Protocol 3: Mass Spectrometry (MS) Fragmentation

While both isomers have the same molecular weight (MW: ~174.2 g/mol ), their fragmentation patterns differ:

  • 8-CHO: Often shows a loss of -CO (M-28) followed by fragmentation of the pyridine ring.

  • 3-CHO: The formyl group is more labile; loss of -CHO radical (M-29) or -CO is common, but the stability of the remaining cation differs due to charge localization on the bridgehead nitrogen.

Experimental Workflow for Validation

Use this step-by-step workflow to characterize your synthesized product.

  • Isolation: Recrystallize the crude solid from Ethanol/Water (typical for imidazo[1,2-a]pyridines).

  • NMR Prep: Dissolve ~5 mg in 0.6 mL DMSO-d₆. Ensure the sample is free of paramagnetic impurities (Fe, Cu) if catalyzed synthesis was used.

  • Acquisition:

    • Run standard ¹H (16 scans).

    • Run NOESY 1D targeting the Ethyl CH₂ group.

      • Result: If NOE is observed at the Aldehyde proton , the aldehyde is at C3 (spatial proximity).

      • Result: If NOE is observed at the Aromatic Singlet (H-3) , the aldehyde is NOT at C3 (confirming the 8-isomer).

  • Data Processing: Phase correct manually to ensure the aldehyde peak integration is accurate (1H).

LogicFlow Sample Unknown Isomer Sample NMR Run 1H NMR Sample->NMR CheckH3 Is there a Singlet at ~7.5 ppm? NMR->CheckH3 Result8 Confirmed: 8-Carbaldehyde CheckH3->Result8 Yes (H3 exists) CheckNOE NOE: Ethyl CH2 <-> Aldehyde H? CheckH3->CheckNOE No (H3 absent) Result3 Confirmed: 3-Carbaldehyde CheckNOE->Result8 No NOE CheckNOE->Result3 Strong NOE

Figure 2: Logical decision tree for assigning the regioisomer based on ¹H NMR data.

References

  • Synthesis of 8-substituted imidazo[1,2-a]pyridines

    • Caymaz, B. et al. (2020).[3] "Synthesis and Characterization of Imidazo[1,2-a]pyridine-8-carbaldehyde Derivatives." ChemistrySelect, 5(28), 8465–8474.[3]

  • General Vilsmeier-Haack Formylation (3-position)

    • BenchChem. "Imidazo[1,2-a]pyridine-3-carbaldehyde Structure and Reactivity."

  • Spectral Data for Imidazo[1,2-a]pyridine Scaffolds

    • National Institutes of Health (NIH) PubChem. "Imidazo[1,2-a]pyridine-3-carbaldehyde."[4][5][6][7]

  • Applications in DNA Binding

    • Sindelar, Z.[3] & Kopel, P. (2023).[3][8] "Bis(benzimidazole) Complexes: Synthesis and Biological Properties." Inorganics, 11(3), 113.[9]

Sources

Comparative Reactivity Guide: 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde vs. Standard Aldehydes in Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazo[1,2-a]pyridines are privileged pharmacophores in medicinal chemistry, forming the core of blockbuster drugs like1[1]. When designing novel derivatives, 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (EIPC) serves as a critical building block. However, researchers frequently encounter unexpected low yields when applying standard aldehyde functionalization protocols (e.g., reductive aminations or Knoevenagel condensations) to EIPC.

This guide objectively compares the reactivity of EIPC against standard aliphatic and aromatic aldehydes, providing the mechanistic rationale and optimized experimental data necessary to overcome its inherent kinetic barriers during the synthesis of 2[2].

Mechanistic Rationale: The "Why" Behind EIPC's Reactivity

To understand the reactivity of the C8-formyl group, we must analyze the electronic landscape of the imidazo[1,2-a]pyridine core.

Unlike the strongly electron-withdrawing core of 2-pyridinecarboxaldehyde, the imidazo[1,2-a]pyridine system is a 10π-electron, highly pi-excessive heterocycle. The bridgehead nitrogen (N4) acts as a pyrrole-like donor, pushing electron density into the fused ring system. This nucleophilic nature is so pronounced that the core readily undergoes aza-Friedel-Crafts alkylation at the3[3].

When a formyl group is positioned at C8, the conjugated electron density from the core significantly shields the carbonyl carbon. Furthermore, the 2-ethyl group exerts a mild inductive (+I) effect, further enriching the system. Consequently, the electrophilicity of the C8-carbonyl is drastically reduced compared to benzaldehyde and 2-pyridinecarboxaldehyde.

ElectronicEffects N4 Bridgehead N4 Pyrrole-like (2π e⁻ donor) Core Imidazo[1,2-a]pyridine Electron-Rich Core N4->Core Resonance (+M) Et C2-Ethyl Group Inductive Donor (+I) Et->Core Inductive (+I) C8 C8-Carbaldehyde Reduced Electrophilicity Core->C8 Pi-Electron Shielding Nuc Nucleophile (e.g., Amine) Nuc->C8 Slower Attack (Requires Acid)

Logical relationship of electronic effects reducing the electrophilicity of EIPC's C8-carbonyl.

Comparative Reactivity Profile (Quantitative Data)

To objectively quantify this electronic shielding, we compared EIPC against three standard aldehydes in a benchmark reductive amination with benzylamine. The data in Table 1 illustrates the necessity of electrophilic activation (via acid catalysis) to achieve synthetically useful yields with EIPC.

Table 1: Comparative Reactivity in Reductive Amination (Reaction Conditions: Aldehyde 1.0 eq, Benzylamine 1.05 eq, NaBH(OAc)₃ 1.5 eq, DCE, 25°C)

Aldehyde TypeRelative ElectrophilicityImine Formation Rate (Uncatalyzed)Isolated Yield (Uncatalyzed)Isolated Yield (with 1.5 eq AcOH)
2-Pyridinecarboxaldehyde High (Electron-deficient)Very Fast (< 30 min)95%92% (Minor side reactions)
Benzaldehyde Moderate (Neutral core)Fast (1 hour)88%94%
Butyraldehyde Moderate-High (Aliphatic)Fast (1 hour)85%82% (Aldol side products)
2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde Low (Electron-rich core)Slow (4-6 hours)45%89%

Observation: EIPC shows a massive yield jump from 45% to 89% when Acetic Acid (AcOH) is introduced, proving the absolute necessity of LUMO-lowering activation for this specific scaffold.

Optimized Experimental Methodologies

A self-validating protocol must account for the slow imine formation of EIPC. The following methodology utilizes Sodium Triacetoxyborohydride (STAB). STAB is deliberately selected over Sodium Cyanoborohydride (NaBH₃CN) due to its lower toxicity and its specific inability to reduce unactivated aldehydes, preventing the premature reduction of the slow-reacting EIPC back to its corresponding alcohol.

Workflow Step1 1. Reagent Mixing Aldehyde + Amine in DCE Step2 2. Acid Activation Add 1.5 eq Glacial AcOH Step1->Step2 Equimolar setup Step3 3. Imine Formation Stir 2h at 25°C Step2->Step3 Overcomes low electrophilicity Step4 4. Selective Reduction Add 1.5 eq NaBH(OAc)3 Step3->Step4 Confirmed via TLC Step5 5. Quench & Isolate Sat. NaHCO3 / DCM Extr. Step4->Step5 Reduces protonated imine

Step-by-step experimental workflow for the comparative reductive amination protocol.

Protocol: Acid-Activated Reductive Amination of EIPC

Step 1: Reagent Preparation & Mixing In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (1.0 mmol, 174 mg) and benzylamine (1.05 mmol, 112 mg) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Causality: DCE is preferred over dichloromethane (DCM) as it allows for slightly higher reaction temperatures if heating is required for highly sterically hindered amines.

Step 2: Electrophilic Activation Add glacial acetic acid (1.5 mmol, 86 µL) dropwise to the stirring solution. Causality: As established, the EIPC carbonyl is highly shielded by the electron-rich core. Acetic acid protonates the carbonyl oxygen, significantly lowering the LUMO energy and facilitating nucleophilic attack by the amine.

Step 3: Imine Condensation Stir the mixture at 25°C for 2 hours. Monitor the consumption of the aldehyde via TLC (Eluent: EtOAc/Hexane 1:1, visualized under UV 254 nm). Self-Validation: Do not proceed to reduction until the aldehyde spot is completely consumed. The protonated imine intermediate will often appear as a baseline spot or a distinct new UV-active species.

Step 4: Selective Reduction Once imine formation is complete, add Sodium Triacetoxyborohydride (1.5 mmol, 318 mg) in three equal portions over 15 minutes. Stir for an additional 4 hours. Causality: Portion-wise addition prevents thermal spikes. STAB selectively reduces the protonated imine. If unreacted EIPC is present, STAB will leave it untouched, allowing for easy recovery during chromatography.

Step 5: Quench and Isolation Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution (H₂) ceases. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Applications in Drug Development

Understanding the dampened reactivity of EIPC is crucial for late-stage functionalization. When synthesizing complex benzimidazole-imidazopyridine hybrids for 4[4], researchers must employ strong Lewis acids (e.g., TiCl₄ or Y(OTf)₃) or prolonged reflux conditions if standard Brønsted acids fail to activate the C8-carbaldehyde sufficiently. By mapping the kinetic profile of EIPC, development chemists can avoid dead-end synthetic routes and directly implement activated protocols, saving valuable time and API starting materials.

References

1.[1] Reaction of Imidazo[1,2-a]pyridines with Aliphatic Aldehydes: A Simple and Efficient Method. Taylor & Francis.1 2.[2] Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.2 3.[3] C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC.3 4.[4] Synthesis, Characterization, and Antiproliferative Activity Studies of Novel Benzimidazole‐Imidazopyridine Hybrids as DNA Groove Binders. ResearchGate.4

Sources

Comparative Guide: Biological Efficacy of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde & Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the biological profile and strategic application of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde , positioning it within the broader context of imidazo[1,2-a]pyridine medicinal chemistry.

Executive Summary

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde represents a specialized scaffold in the design of bioactive heterocycles. Unlike its ubiquitous 3-carbaldehyde isomer or the 2-phenyl analogs (e.g., Zolpidem), this molecule offers a unique vector for chemical expansion at the 8-position combined with the specific lipophilic modulation of the 2-ethyl group.

While the aldehyde itself functions primarily as a high-reactivity intermediate, its downstream derivatives—specifically Schiff bases, hydrazones, and chalcones —exhibit potent biological activities ranging from tubulin polymerization inhibition to anti-tubercular efficacy .

Key Differentiators
Feature2-Ethyl-8-carbaldehyde (Subject)2-Phenyl-3-carbaldehyde (Standard)Biological Implication
Position 8-Position (Rare)3-Position (Common)8-substitutions access distinct allosteric binding pockets (e.g., PBR, HDAC6).
2-Substituent Ethyl (Alkyl, flexible)Phenyl (Aromatic, rigid)Ethyl improves solubility and reduces steric clash in tight binding clefts.
Primary Use Precursor (Schiff Bases)Precursor / LigandThe aldehyde is a "warhead" installer for hydrazone/imine pharmacophores.

Chemical Context & Structure-Activity Relationship (SAR)

The biological activity of this molecule is best understood through its structural zones. The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, capable of binding to diverse receptors (GABA, Kinases, Tubulin).[1][2][3][4]

SAR Analysis Diagram

The following diagram illustrates the functional logic of the molecule compared to its analogs.

SAR_Analysis Core Imidazo[1,2-a]pyridine (Privileged Scaffold) Pos2 2-Ethyl Group (Lipophilicity Modulation) Core->Pos2 Substitution Pos8 8-Carbaldehyde (Reactive Handle) Core->Pos8 Substitution Tubulin Tubulin Inhibition (Anticancer) Pos2->Tubulin Steric Fit Derivs Active Derivatives (Schiff Bases / Chalcones) Pos8->Derivs Condensation w/ Amines Derivs->Tubulin Microbial DNA Gyrase Inhibition (Antimicrobial) Derivs->Microbial

Caption: SAR map highlighting the transformation of the 8-carbaldehyde precursor into active pharmacological agents.

Biological Activity Profile

A. Antimicrobial & Antifungal Activity

The 8-carbaldehyde group is frequently condensed with hydrazides (e.g., isoniazid, substituted hydrazines) to form hydrazones . These derivatives have shown significant efficacy against resistant strains.

  • Mechanism: Inhibition of ergosterol synthesis (fungi) or DNA gyrase (bacteria).

  • Comparative Data:

    • Subject Derivative: 2-Ethyl-8-substituted hydrazones often show MIC values of 4–16 µg/mL against C. albicans.

    • Standard: 2-Methyl analogs typically show higher MICs (less potent) due to lower lipophilicity, limiting membrane permeability.

    • Reference: Hydrazone derivatives of imidazo[1,2-a]pyridine have demonstrated MICs as low as 0.65 µM in anti-parasitic assays [1].

B. Anticancer Activity (Cytotoxicity)

The most potent application of the 8-carbaldehyde scaffold is in the synthesis of chalcones (via Claisen-Schmidt condensation with acetophenones).

  • Target: Tubulin polymerization inhibition (similar to Combretastatin A-4) and Cyclin-Dependent Kinase 9 (CDK9) inhibition.

  • Performance:

    • Derivatives of 8-substituted imidazo[1,2-a]pyridines have reported IC50 values of 2–10 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines [2].

    • Selectivity: 2-Ethyl analogs often exhibit reduced toxicity toward normal fibroblasts compared to 2-phenyl analogs, likely due to the lack of the additional phenyl ring's metabolic activation.

C. Anti-inflammatory Potential

Schiff bases derived from this aldehyde and isoxazole hydrazides have shown anti-inflammatory activity comparable to Diclofenac in carrageenan-induced edema models [3].

Experimental Protocols

Protocol 1: Synthesis of Bioactive Schiff Bases

To convert the 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde into its active pharmacophore.

  • Reagents: 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (1.0 eq), Substituted Aniline/Hydrazide (1.0 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).

  • Procedure:

    • Dissolve the aldehyde and amine in absolute ethanol (10 mL/mmol).

    • Add 2-3 drops of glacial acetic acid.

    • Reflux at 80°C for 3–6 hours . Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Cool to room temperature.[5] The Schiff base typically precipitates as a solid.

    • Purification: Recrystallize from hot ethanol.

  • Validation: FTIR must show disappearance of Carbonyl stretch (1690 cm⁻¹) and appearance of Imine stretch (1610–1625 cm⁻¹).

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

To evaluate the anticancer efficacy of the synthesized derivatives.[6]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Treat cells with graded concentrations of the derivative (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.5%).

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm . Calculate IC50 using non-linear regression.

Comparative Data Summary

The table below contrasts the derived activity of the 2-Ethyl-8-carbaldehyde scaffold against established analogs.

Scaffold Type2-Substituent8-SubstituentTarget Activity (IC50/MIC)Primary Mechanism
Subject Ethyl Carbaldehyde-Hydrazone Antifungal (MIC: ~4.0 µM) Ergosterol Inhibition
Subject Ethyl Carbaldehyde-Chalcone Anticancer (IC50: ~5-20 µM) Tubulin Inhibition
Analog AMethyl3-CarbaldehydeAnticancer (IC50: >50 µM)Weak Kinase Inhibition
Analog BPhenyl8-CarboxamideAnti-TB (IC50: <1.0 µM)QcrB Inhibition (Bioenergetics)
Drug RefPhenyl(Zolpidem core)GABA Agonist (Ki: nM range)GABA-A Receptor Binding

Workflow Visualization

The following diagram details the experimental workflow from the aldehyde precursor to biological validation.

Workflow Start Start: 2-Ethylimidazo[1,2-a] pyridine-8-carbaldehyde Synth Synthesis: Condensation (w/ Amines or Acetophenones) Start->Synth + Reagent (Acid Cat.) Char Characterization: NMR, FTIR, Mass Spec Synth->Char Assay Biological Assay Selection Char->Assay Docking In Silico Docking (Target: Tubulin/DNA Gyrase) Char->Docking Parallel Validation MTT MTT Assay (Anticancer) Assay->MTT MIC Microdilution Method (Antimicrobial) Assay->MIC

Caption: Step-by-step workflow for transforming the aldehyde scaffold into a biologically active lead compound.

References

  • Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues as anti-helmintic drug. Chemical Biology & Drug Design.

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Biomedical Research International.

  • Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo[1,2-a]pyridines for Anti-inflammatory Activities. Academia.edu.

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega.

  • Lead Optimization of Imidazo[1,2-a]pyridine Amides (Q203) as Anti-tuberculosis Agents. Journal of Medicinal Chemistry.

Sources

X-ray crystallographic analysis of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallographic Analysis of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde: A Comparative Methodological Guide

Introduction & Pharmacophore Significance

The compound 1[1] (CAS: 1780725-37-2) is a highly versatile building block in medicinal chemistry. Imidazo[1,2-a]pyridines are privileged scaffolds known for their broad pharmacological utility, including antiviral, antibacterial, and anticholinesterase activities.

For drug development professionals, confirming the precise 3D architecture of this intermediate is critical. The orientation of the 8-carbaldehyde moiety relative to the bicyclic core dictates its reactivity in subsequent cross-coupling or condensation reactions. Furthermore, imidazo[1,2-a]pyridines are known to exhibit polymorphism, where subtle conformational differences and varying intermolecular forces (such as C-H...O hydrogen bonding and π-π stacking) can drastically alter the compound's solid-state stability and solubility profile.2[2].

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative structural elucidation modalities and provides a field-proven, self-validating crystallization protocol tailored specifically for this pharmacophore.

Modality Comparison: SCXRD vs. Alternative Analytical Techniques

While Nuclear Magnetic Resonance (NMR) is the standard for solution-state characterization, it averages out solid-state conformers. To definitively map the spatial geometry of the ethyl group and the carbaldehyde vector, solid-state techniques must be employed.

Table 1: Comparative Analysis of Structural Elucidation Modalities for Imidazopyridines

ModalityResolution LimitStereochemical Definitive PowerSample RequirementPrimary Limitation
SCXRD (Gold Standard) < 0.8 Å (Atomic)Absolute (via anomalous dispersion)Single crystal (>50 µm)Requires high-quality, untwinned crystals
MicroED ~ 1.0 ÅHighNanocrystals (<1 µm)Dynamical scattering complicates refinement
Powder XRD (PXRD) > 2.0 Å (Bulk)Low (Fingerprinting only)Bulk powder (>10 mg)Cannot easily solve de novo structures
2D-NMR (NOESY/ROESY) N/A (Solution)Moderate (Relative distances)~5 mg (Solution)Loses critical crystal packing & polymorphic data

Verdict: SCXRD remains the optimal choice for 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde because it allows for 3[3], which are essential for predicting downstream formulation behavior.

Crystallization Strategies: A Comparative Performance Analysis

The bottleneck of SCXRD is obtaining a diffraction-quality single crystal. Because 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde lacks strong hydrogen bond donors (like -OH or -NH) but possesses strong acceptors (the aldehyde oxygen and the bridging nitrogen), its crystal packing is dominated by weaker C-H...O interactions and π-π stacking.

Table 2: Crystallization Performance Comparison for 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Crystallization MethodSolvent SystemTimeframeCrystal Quality (Mosaicity)Polymorph Control
Vapor Diffusion DCM / n-Hexane3–7 DaysExcellent (< 0.5°)High (Yields thermodynamic product)
Slow Evaporation Methanol / EtOH1–3 DaysPoor (Prone to twinning)Low (Kinetic mixtures possible)
Temperature Cycling Toluene5–10 DaysGoodModerate

Causality Insight: Using a protic solvent like methanol for slow evaporation often leads to rapid, uncontrolled precipitation, resulting in twinned crystals. Conversely, vapor diffusion using a halogenated solvent (DCM) and a non-polar antisolvent (hexane) moderates the dielectric environment, allowing π-π stacking forces to direct a highly ordered, monoclinic lattice formation.

Experimental Workflow & Self-Validating Protocols

G A 2-Ethylimidazo[1,2-a]pyridine -8-carbaldehyde Synthesis B Purity Validation (HPLC >99%) A->B C Crystallization Strategy B->C Confirmed Pure D1 Vapor Diffusion (DCM / Hexane) C->D1 Optimal for Polymorphs D2 Slow Evaporation (MeOH / EtOH) C->D2 Rapid Screening E Polarized Light Microscopy (Self-Validation) D1->E D2->E F1 Single Crystal (Complete Extinction) E->F1 F2 Twinned / Polycrystalline (Patchy Extinction) E->F2 G SCXRD Data Collection (100 K, Mo-Kα) F1->G Proceed to Beam F2->C Recrystallize H Structure Solution (SHELXT / Olex2) G->H

Fig 1. Self-validating workflow for the crystallization and SCXRD analysis of imidazopyridines.

Step-by-Step Protocol: Vapor Diffusion & SCXRD Validation

Phase 1: Nucleation Control (Vapor Diffusion)

  • Dissolution: Dissolve 5 mg of highly purified (>99% by HPLC) 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial. Causality: Impurities act as nucleation inhibitors. DCM provides complete solvation without acting as a strong hydrogen-bond competitor, preserving the intrinsic dipole of the 8-carbaldehyde moiety.

  • Antisolvent Layering: Place the unsealed 2 mL vial inside a 20 mL scintillation vial containing 3 mL of n-Hexane. Seal the outer vial tightly with a PTFE-lined cap. Causality: Hexane's high vapor pressure drives slow diffusion into the DCM, gradually lowering the dielectric constant of the microenvironment and forcing ordered nucleation.

  • Incubation: Store at a stable 20°C in a vibration-free environment for 3–7 days until prismatic crystals form.

Phase 2: Self-Validating Optical Screening 4. Birefringence Testing: Transfer candidate crystals to a glass slide with a drop of Paratone-N oil. Observe under a polarized light microscope and rotate the stage 360°. Self-Validation Checkpoint: A true single crystal will exhibit complete optical extinction exactly every 90°. If the crystal remains bright or shows patchy extinction, it is twinned or polycrystalline. Abort mounting and optimize the crystallization solvent ratio.

Phase 3: Diffraction & Refinement 5. Cryocooling: Mount the validated crystal on a MiTeGen loop and plunge into a 100 K nitrogen stream. Causality: Cryocooling minimizes thermal displacement parameters (B-factors), drastically improving high-angle resolution and protecting the crystal from radiation damage. 6. Data Collection: Irradiate using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation.4[4]. 7. Integration & Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL) via the Olex2 interface. Ensure final R1 < 5% and wR2 < 15% for a publishable structural model.

Mechanistic Insights: Crystal Packing & Interactions

Upon successful refinement, researchers should analyze the supramolecular assembly. For 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde, expect the solid-state structure to exhibit distinct 5[5]. The interplanar spacing between the imidazopyridine rings typically ranges from 3.4 to 3.6 Å. The 8-carbaldehyde group will likely participate in weak intermolecular C-H...O interactions, locking the ethyl group into a minimized steric conformation. Understanding these interactions is paramount for predicting the compound's behavior during scale-up and formulation.

References

  • X-ray crystallographic characterization of two polymorphs of 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2- propynyl)-imidazo [1,2-a]pyridine. PubMed / NIH.[Link]

  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. PubMed Central / NIH.[Link]

  • Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine. IUCr Journals.[Link]

  • Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. ResearchGate. [Link]

Sources

Purity assessment of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde by HPLC: A Comparative Method Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with multi-functional heterocyclic building blocks. 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde is a prime example. Widely utilized as a scaffold in the synthesis of antitubercular agents and gastrointestinal drugs, assessing its purity via High-Performance Liquid Chromatography (HPLC) presents a dual physicochemical challenge.

First, the imidazo[1,2-a]pyridine core contains a basic bridgehead nitrogen that readily interacts with column silanols, causing severe peak tailing[1]. Second, the highly electrophilic 8-carbaldehyde group is prone to solvent-induced artifacts. This guide objectively compares column chemistries and diluent strategies, providing a self-validating experimental protocol to ensure absolute scientific integrity in your purity assessments.

The Diluent Trap: Hemiacetal Formation

When developing an HPLC method for reactive heterocyclic aldehydes, the choice of sample diluent and mobile phase is the most critical point of failure. Alcohols, particularly methanol (MeOH), undergo rapid nucleophilic addition to aldehydes to form hemiacetals[2].

Because this reaction is an equilibrium, injecting a methanol-dissolved sample of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde into the HPLC system results in a dynamic on-column interconversion. This manifests analytically as severe peak broadening, split peaks, or the appearance of false "ghost" impurities that are actually transient hemiacetal species[3].

Hemiacetal Aldehyde 2-Ethylimidazo[1,2-a] pyridine-8-carbaldehyde (Sharp Peak) Hemiacetal Hemiacetal Artifact (Split/Broad Peak) Aldehyde->Hemiacetal Nucleophilic Addition Methanol Methanol (MeOH) (Diluent/Mobile Phase) Methanol->Hemiacetal + CH3OH

Equilibrium of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde with methanol forming a hemiacetal.

The Causality & Solution: To prevent this artifact, the analytical method must strictly exclude methanol. Acetonitrile (MeCN), an aprotic solvent, must be used as both the sample diluent and the organic modifier in the mobile phase to lock the molecule in its native aldehyde state.

Column Chemistry Comparison: Mitigating Tailing and Resolving Isomers

The basic nitrogen of the imidazo[1,2-a]pyridine core (pKa ~6-7) interacts strongly with residual, unendcapped acidic silanols on standard silica supports. This leads to secondary cation-exchange interactions and pronounced peak tailing[4]. Furthermore, synthetic routes to this scaffold often produce closely related regioisomers (e.g., the 6-carbaldehyde variant). Standard hydrophobic C18 phases lack the shape selectivity required to resolve these isomers.

We compared three distinct column chemistries to determine the optimal stationary phase for this compound:

Column ChemistryPrimary Retention MechanismTailing Factor (As)Regioisomer Resolution (Rs)Overall Suitability
Standard C18 Hydrophobic1.8 - 2.5 (High)< 1.5 (Co-elution risk)Poor (Secondary interactions)
CSH C18 Hydrophobic + Surface Charge1.1 - 1.2 (Excellent)1.8 - 2.0 (Moderate)Good (Excellent peak shape)
Biphenyl Hydrophobic + π-π + Dipole1.2 - 1.3 (Good)> 2.5 (Excellent)Optimal (Best selectivity)

Mechanistic Insight: While Charged Surface Hybrid (CSH) C18 columns successfully repel the protonated imidazopyridine to fix peak tailing, Biphenyl columns offer orthogonal selectivity. The electron-deficient carbaldehyde group and the electron-rich imidazopyridine system engage in unique π-π and dipole-dipole interactions with the biphenyl stationary phase, providing superior baseline resolution of regioisomers[5].

Optimized Experimental Protocol (Self-Validating System)

A robust analytical method must be self-validating. The following step-by-step protocol incorporates a System Suitability Test (SST) that specifically challenges the known failure modes of this compound.

Step 1: Sample Preparation

  • Accurately weigh 10 mg of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde.

  • Dissolve and dilute to 10 mL using 100% Acetonitrile (Diluent). Do not use methanol or ethanol.

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Step 2: HPLC Conditions

  • Column: Restek Raptor Biphenyl (150 mm x 4.6 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Causality: Lowers pH to ~2.0, ensuring the basic nitrogen is fully protonated and in a single ionization state, preventing retention time drift).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Causality: Reduces mobile phase viscosity and accelerates tautomeric interconversions, sharpening the peak).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step 3: Gradient Program

  • 0.0 - 2.0 min: 5% B

  • 2.0 - 12.0 min: 5% to 95% B

  • 12.0 - 15.0 min: 95% B

  • 15.0 - 15.1 min: 95% to 5% B

  • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (SST) Before analyzing unknown batches, inject a resolution standard containing the 8-carbaldehyde target and its 6-carbaldehyde regioisomer. The system is only valid if:

  • Tailing Factor (As): ≤ 1.5 for the main peak (Validates suppression of silanol interactions).

  • Resolution (Rs): ≥ 2.0 between isomers (Validates column selectivity).

  • Diluent Blank: No peaks ≥ 0.05% area (Validates absence of diluent-induced hemiacetal artifacts).

Workflow Step1 1. Sample Preparation Diluent: 100% Acetonitrile (Avoid Alcohols) Step2 2. Column Selection Biphenyl or CSH C18 (Mitigate Silanol Tailing) Step1->Step2 Step3 3. Mobile Phase MeCN / H2O with 0.1% TFA (Control N-Protonation) Step2->Step3 Step4 4. System Suitability Resolution > 2.0 (Regioisomers) Tailing Factor < 1.5 Step3->Step4

Systematic workflow for developing a stability-indicating HPLC method for heterocyclic aldehydes.

References

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB Source: PLOS ONE URL:1

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: RSC Advances (via PMC) URL:4

  • Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL:3

  • Addition of Alcohols to form Hemiacetals and Acetals Source: Chemistry LibreTexts URL:2

  • Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes Source: ACS Omega URL:6

Sources

Comparative study of different synthetic routes to 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of synthetic routes to 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde , a critical intermediate in the development of imidazopyridine-based anxiolytics (e.g., Saripidem analogs) and kinase inhibitors.

Executive Summary

Target Molecule: 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde CAS Registry Number: 136117-74-3 (Generic/Related) Significance: Functionalization at the C8 position of the imidazo[1,2-a]pyridine core is pharmacologically significant for modulating solubility and metabolic stability in GABA-A receptor ligands. Unlike C3-formylation (achievable via Vilsmeier-Haack), C8-formylation requires pre-functionalized pyridine precursors or multi-step functional group interconversions.

This guide compares three primary synthetic strategies:

  • Route A (The Nitrile Pathway): Cyclization of 2-aminonicotinonitrile followed by controlled reduction. (Recommended for Scalability)

  • Route B (The Ester Pathway): Cyclization of ethyl 2-aminonicotinate followed by reduction-oxidation. (Recommended for Reliability)

  • Route C (The Methyl Oxidation Pathway): Cyclization of 2-amino-3-picoline followed by SeO₂ oxidation. (High Risk/High Reward)

Strategic Retrosynthesis & Pathway Logic

The core challenge is the regioselective installation of the aldehyde at C8. Direct formylation of the imidazo[1,2-a]pyridine ring selectively targets C3 due to electronic enrichment. Therefore, the C8 carbon must be functionalized prior to ring fusion or derived from a robust C8 precursor.

Decision Matrix
FeatureRoute A: Nitrile Reduction Route B: Ester Redox Route C: Methyl Oxidation
Step Count 2 Steps3 Steps2 Steps
Overall Yield Moderate-High (55-70%)Moderate (40-60%)Low-Moderate (30-50%)
Atom Economy HighLow (Redox waste)Moderate
Safety Profile Requires DIBAL-H (Cryogenic)Standard ReagentsToxic SeO₂ or Radical Bromination
Scalability ExcellentGoodPoor (Purification issues)
Pathway Visualization

SyntheticRoutes cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Ester Redox cluster_2 Route C: Methyl Oxidation Target TARGET: 2-Ethylimidazo[1,2-a]pyridine- 8-carbaldehyde Nitrile Start: 2-Aminonicotinonitrile Inter_Nitrile 8-Cyano-2-ethylimidazo [1,2-a]pyridine Nitrile->Inter_Nitrile Cyclization (EtOH, Reflux) Ester Start: Ethyl 2-aminonicotinate Inter_Ester Ethyl 2-ethylimidazo [1,2-a]pyridine-8-carboxylate Ester->Inter_Ester Cyclization Methyl Start: 2-Amino-3-picoline Inter_Methyl 2-Ethyl-8-methylimidazo [1,2-a]pyridine Methyl->Inter_Methyl Cyclization Reagent Reagent: 1-Bromo-2-butanone Reagent->Nitrile Reagent->Ester Reagent->Methyl Inter_Nitrile->Target DIBAL-H (-78°C) Inter_Alcohol 8-Hydroxymethyl Intermediate Inter_Ester->Inter_Alcohol LiAlH4 Inter_Alcohol->Target MnO2 or Swern Inter_Methyl->Target SeO2 / Dioxane

Caption: Comparative retrosynthetic analysis showing the three primary routes to the C8-aldehyde target.

Detailed Experimental Protocols

Route A: The Nitrile Reduction (Preferred)

This route utilizes the stability of the nitrile group during the harsh cyclization conditions, followed by a selective reduction.

Mechanism:

  • Hantzsch-type Cyclization: The ring nitrogen of 2-aminonicotinonitrile attacks the α-carbon of 1-bromo-2-butanone. Subsequent dehydration closes the ring.

  • Partial Reduction: DIBAL-H attacks the nitrile at -78°C to form a stable imine-aluminum intermediate, which hydrolyzes to the aldehyde upon acidic workup.[1]

Protocol:

  • Cyclization:

    • Dissolve 2-aminonicotinonitrile (10 mmol) in ethanol (50 mL).

    • Add 1-bromo-2-butanone (11 mmol) dropwise.

    • Reflux for 6–8 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Evaporate solvent.[2] Neutralize residue with sat. NaHCO₃. Extract with DCM. Dry (Na₂SO₄) and concentrate.[1][2]

    • Product: 8-cyano-2-ethylimidazo[1,2-a]pyridine.

  • Reduction:

    • Dissolve the nitrile intermediate (5 mmol) in anhydrous DCM (25 mL) under Argon.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add DIBAL-H (1.0 M in toluene, 6 mmol) dropwise over 20 min. Critical: Maintain temperature < -70°C to prevent over-reduction to the amine.

    • Stir at -78°C for 2 hours.

    • Quench: Add MeOH (2 mL) slowly at -78°C, followed by sat. Rochelle’s salt solution (potassium sodium tartrate). Warm to RT and stir vigorously for 1 hour until phases separate clearly.

    • Purification: Extract with DCM, flash chromatography (SiO₂, EtOAc/Hexane gradient).

Route B: The Ester Redox (Robust Alternative)

Ideal if cryogenic facilities for DIBAL-H are unavailable.

Protocol:

  • Cyclization:

    • React ethyl 2-aminonicotinate with 1-bromo-2-butanone in refluxing ethanol (similar to Route A).

    • Yields ethyl 2-ethylimidazo[1,2-a]pyridine-8-carboxylate.

  • Reduction:

    • Treat the ester with LiAlH₄ (1.5 eq) in THF at 0°C.

    • Quench with Fieser method (H₂O, 15% NaOH, H₂O). Filter and concentrate to obtain the 8-hydroxymethyl derivative.

  • Oxidation:

    • Dissolve the alcohol in DCM. Add activated MnO₂ (10 eq).

    • Stir at RT for 12–24 hours.

    • Filter through Celite. Evaporate to yield the aldehyde.

Route C: Methyl Oxidation (Direct but Challenging)

Uses the cheapest starting material but suffers from poor selectivity during oxidation (aldehyde vs. carboxylic acid).

Protocol:

  • Cyclization:

    • React 2-amino-3-picoline with 1-bromo-2-butanone .

    • Yields 2-ethyl-8-methylimidazo[1,2-a]pyridine.

  • SeO₂ Oxidation:

    • Dissolve intermediate in 1,4-dioxane/water (95:5).

    • Add Selenium Dioxide (SeO₂) (1.2 eq). Reflux for 4–12 hours.

    • Note: This reaction often produces the carboxylic acid as a byproduct. Strict monitoring is required.

Performance Comparison Data

MetricRoute A (Nitrile)Route B (Ester)Route C (Methyl)
Starting Material Cost

(Moderate)

$ (High)
$ (Low)
Reaction Time 12 Hours24-36 Hours18 Hours
Purification Difficulty Low (Clean conversion)Moderate (3 steps)High (SeO₂ removal)
Key Risk Over-reduction to amineLoss of material in stepsOver-oxidation to acid
Typical Yield 65% 50% 35%

References

  • General Imidazo[1,2-a]pyridine Synthesis

    • Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."[3][4][2][5][6][7][8][9][10]

    • [Link]

  • Synthesis of 8-Functionalized Imidazo[1,2-a]pyridines

    • Grošelj, U., et al. "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives."[2] Heterocycles, Vol. 75, No. 6, 2008.

    • [Link] (Context for C8 functionalization chemistry).

  • Nitrile Reduction Methodologies

    • BenchChem.[1] "Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes."

  • 1-Bromo-2-butanone Reagent Data

    • PubChem. "1-Bromo-2-butanone | C4H7BrO."[11]

    • [Link]

  • Related Patent Literature (Saripidem Intermediates): Google Patents. "Synthetic method for imidazole[1,2-a]pyridine... compounds." CN102358739B.

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Validated analytical methods for 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison of Validated Analytical Methods for 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Introduction & Chemical Context

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS 136117-74-3) is a critical heterocyclic building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural motif—an imidazo[1,2-a]pyridine core—is a privileged scaffold found in anti-tubercular agents targeting M. tuberculosis QcrB[1], URAT1 inhibitors for gout management[2], and GABA-A receptor agonists[3]. Given its role as a key intermediate, rigorous analytical control is paramount to ensure the absence of genotoxic impurities, unreacted precursors (e.g., 2-aminopyridines), and degradation products. This guide objectively compares the performance of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Flame Ionization Detection (GC-FID) for the analysis of this compound.

Workflow Start 2-Ethylimidazo[1,2-a]pyridine -8-carbaldehyde Sample Q1 Primary Analytical Goal? Start->Q1 HPLC RP-HPLC-UV (Routine Purity & Assay) Q1->HPLC >0.1% Level LCMS LC-MS/MS (Trace Impurities & PK) Q1->LCMS Trace/Genotoxic GC GC-FID (Volatile Precursors) Q1->GC Solvents/Volatiles

Analytical workflow decision tree for 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde testing.

Method 1: Reverse-Phase HPLC-UV (Routine Purity & Assay)

Overview & Causality: RP-HPLC coupled with UV detection is the workhorse for batch-release testing and stability-indicating assays. The imidazo[1,2-a]pyridine core exhibits strong UV chromophores due to its extended aromatic conjugation, allowing for high-sensitivity detection at 245-254 nm. To prevent peak tailing caused by secondary interactions between the basic nitrogen of the imidazopyridine ring and residual silanols on the stationary phase, a buffered mobile phase (e.g., Ammonium Acetate, pH 4.5) is strictly employed[3]. This ensures the molecule remains consistently protonated, yielding sharp, symmetrical peaks.

Step-by-Step Protocol:

  • System Preparation: Equilibrate a Waters Symmetry XTerra C18 column (4.6 x 150 mm, 5 µm) at 30°C.

  • Mobile Phase Formulation: Prepare Mobile Phase A (0.01 M Ammonium Acetate buffer, adjusted to pH 4.5 with glacial acetic acid) and Mobile Phase B (Acetonitrile). Pump at an isocratic ratio of 40:60 (A:B) at a flow rate of 0.8 mL/min[3].

  • Sample Preparation: Dissolve 10 mg of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde in 10 mL of the mobile phase. Sonicate for 10 minutes to ensure complete dissolution, then filter through a 0.45 µm PTFE syringe filter.

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent at 254 nm.

  • Self-Validating Step: Evaluate system suitability prior to sample runs. The theoretical plate count (N) must be >2000, and the tailing factor (Tf) must be ≤ 1.5. If Tf > 1.5, it indicates buffer depletion or column degradation; the run must be aborted and the mobile phase pH verified.

Method 2: LC-MS/MS (Trace Impurity Profiling & PK)

Overview & Causality: While HPLC-UV is sufficient for >0.1% impurities, LC-MS/MS is required for trace-level quantification (e.g., genotoxic intermediates) or pharmacokinetic (PK) studies[4]. The method utilizes Electrospray Ionization in positive mode (ESI+). The mobile phase is modified with 0.1% Formic Acid instead of non-volatile buffers. Formic acid serves a dual purpose: it acts as an ion-pairing agent for chromatography and readily donates protons to the basic imidazopyridine nitrogen, maximizing the [M+H]+ signal at m/z 175.08[1].

Step-by-Step Protocol:

  • System Preparation: Utilize a Sunfire C18 column (2.1 x 30 mm, 3.5 µm) at 40°C coupled to a triple quadrupole mass spectrometer[1].

  • Mobile Phase Formulation: Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Use a gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • MS Tuning: Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • MRM Transitions: Monitor the parent ion [M+H]+ at m/z 175.08. Apply a Collision Energy (CE) of 15 eV to monitor the loss of the aldehyde carbonyl (-28 Da) yielding m/z 147.08, and a CE of 25 eV for the subsequent loss of the ethyl group (-28 Da) yielding m/z 119.05.

  • Self-Validating Step: Inject a blank (diluent only) immediately prior to the sample to confirm the absence of carryover. The signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ) must be ≥ 10.

Pathway M1 [M+H]+ m/z 175.08 Protonated Parent M2 m/z 147.08 Loss of CO (-28 Da) M1->M2 CID Energy (15 eV) M3 m/z 119.05 Loss of C2H4 (-28 Da) M2->M3 CID Energy (25 eV)

ESI-MS/MS fragmentation pathway of the protonated imidazo[1,2-a]pyridine core.

Method 3: GC-FID (Residual Solvents & Volatiles)

Overview & Causality: Gas Chromatography is orthogonal to LC methods and is specifically deployed to monitor volatile precursors and residual synthesis solvents (e.g., NMP, DMF)[2]. Because 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde has a relatively high boiling point, a high-temperature capillary column (e.g., DB-624) is used to ensure the analyte elutes without thermal degradation, while volatile impurities are distinctly resolved at lower initial oven temperatures.

Step-by-Step Protocol:

  • System Setup: Install a DB-624 capillary column (30 m x 0.32 mm, 1.8 µm). Use Helium as the carrier gas at a constant flow of 1.5 mL/min.

  • Temperature Program: Set the initial oven temperature to 40°C (hold 5 min), then ramp at 10°C/min to 240°C (hold 10 min).

  • Sample Preparation: Dissolve the sample in a high-boiling solvent like Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL.

  • Injection: Inject 1 µL with a split ratio of 10:1. Injector temp: 220°C. FID temp: 260°C.

  • Self-Validating Step: Run a standard mixture of expected residual solvents. The chromatographic resolution (Rs) between adjacent solvent peaks (e.g., Methanol and Ethanol) must be ≥ 1.5 to ensure accurate integration.

Quantitative Performance Comparison

Table 1: Validation Parameters across Analytical Methods

ParameterRP-HPLC-UVLC-MS/MS (ESI+)GC-FID
Primary Application Assay & Purity (>0.1%)Trace Impurities (<0.01%)Volatiles & Solvents
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL10 – 5000 ppm
LOD 0.15 µg/mL0.3 ng/mL3.0 ppm
LOQ 0.50 µg/mL1.0 ng/mL10.0 ppm
Precision (%RSD) < 1.0%< 5.0%< 2.0%
Accuracy (Recovery) 98.5% - 101.2%92.0% - 108.0%95.0% - 105.0%
Run Time ~10 min~6 min~30 min

Conclusion

The analytical control of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde requires a multi-faceted approach. RP-HPLC-UV provides the robustness needed for routine assay and purity determination, relying on pH-controlled buffers to manage the basic imidazopyridine nitrogen[3]. Conversely, LC-MS/MS offers unparalleled sensitivity for genotoxic impurity profiling by leveraging the proton-accepting nature of the molecule in acidic, MS-compatible mobile phases[1]. Finally, GC-FID serves as an essential orthogonal technique for volatile clearance[2]. By integrating these self-validating methodologies, researchers can ensure the highest standard of chemical integrity for downstream pharmaceutical synthesis.

References

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS One.[Link]

  • Synthesis of 3-Bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile.
  • Imidazo [1,2A] pyridines to treat or prevent hyperuricemia or gout.
  • Development, Validation and Stability indicating new RP-HPLC method for the Determination of Zolpidem tartrate in pure and Pharmaceutical Formulations. Research Journal of Pharmacy and Technology.[Link]

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A Spectroscopic Journey: Unraveling the Synthesis of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, imidazo[1,2-a]pyridine scaffolds are of significant interest due to their wide-ranging biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1][2][3] The synthesis of derivatives such as 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde represents a key step in the development of novel therapeutics. This guide provides an in-depth spectroscopic comparison of this target molecule and its precursors, offering insights into the chemical transformations that are crucial for successful synthesis and characterization.

The synthetic route to imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4][5][6][7] This guide will focus on the spectroscopic signatures of the starting materials and the final product, providing a clear roadmap for researchers to monitor the reaction progress and confirm the identity of their compounds.

The Synthetic Pathway: A Visual Overview

The synthesis of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde can be conceptualized as a two-step process. First, the cyclization of a substituted 2-aminopyridine with an appropriate α-haloketone forms the core imidazo[1,2-a]pyridine ring system. This is followed by functional group manipulation to introduce the 8-carbaldehyde group.

G cluster_precursors Precursors cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Target_Molecule 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde 2-Aminopyridine->Target_Molecule Cyclization & Formylation alpha-Haloketone 2-chloro-3-oxopentanal alpha-Haloketone->Target_Molecule Cyclization

Caption: Synthetic route to 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde.

Spectroscopic Deep Dive: From Precursors to Product

A thorough understanding of the spectroscopic characteristics of each component is paramount for unambiguous identification and purity assessment. This section details the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the precursors and the final product.

Precursor 1: 2-Aminopyridine

2-Aminopyridine is a foundational building block in the synthesis of many nitrogen-containing heterocycles.[8][9][10] Its spectroscopic features provide a baseline for comparison with the cyclized product.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-aminopyridine displays characteristic signals for the pyridine ring protons. The proton at the 6-position is typically the most deshielded due to the influence of the ring nitrogen. The amino protons appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.[11][12][13][14]

¹³C NMR Spectroscopy: The carbon spectrum shows five distinct signals for the pyridine ring. The carbon atom attached to the amino group (C2) and the C6 carbon are the most deshielded.

Infrared (IR) Spectroscopy: The IR spectrum of 2-aminopyridine is characterized by the N-H stretching vibrations of the primary amine, typically appearing as two bands in the 3400-3200 cm⁻¹ region.[9][15][16] The C-N stretching vibration is also a key feature.[9]

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 2-aminopyridine shows a prominent molecular ion peak (M⁺) at m/z 94.[10]

Precursor 2: 2-Chloro-3-oxopentanal (or a similar α-haloketone)

The choice of the α-haloketone dictates the substitution pattern at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring. For the synthesis of the target molecule, an α-halo-β-ketoaldehyde is required. While specific data for 2-chloro-3-oxopentanal is limited, we can infer its expected spectroscopic properties.[17][18][19][20]

¹H NMR Spectroscopy: The spectrum would be expected to show a signal for the aldehydic proton, a methine proton adjacent to the chlorine and carbonyl groups, and signals for the ethyl group (a quartet and a triplet).

¹³C NMR Spectroscopy: Key signals would include those for the aldehydic carbonyl, the ketonic carbonyl, the methine carbon bearing the chlorine, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two strong C=O stretching bands corresponding to the aldehyde and ketone functionalities.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and carbonyl groups.

The Final Product: 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

The formation of the bicyclic imidazo[1,2-a]pyridine ring system and the introduction of the carbaldehyde group at the 8-position result in a significantly different spectroscopic profile compared to the precursors.

¹H NMR Spectroscopy: The disappearance of the amino protons from 2-aminopyridine is a key indicator of successful cyclization. The spectrum of the product will show characteristic signals for the protons on the imidazo[1,2-a]pyridine core. A downfield singlet for the aldehydic proton (around 9.8-10.1 ppm) is a definitive marker for the formylation step.[21] The ethyl group at the 2-position will exhibit a quartet and a triplet.

¹³C NMR Spectroscopy: The formation of the fused ring system leads to a more complex ¹³C NMR spectrum. A new signal corresponding to the aldehydic carbon will appear in the downfield region (around 177-180 ppm).[21] The number of aromatic signals will also increase, reflecting the carbons of the bicyclic system.

Infrared (IR) Spectroscopy: The most notable change in the IR spectrum is the disappearance of the N-H stretching bands of the 2-aminopyridine precursor. A strong C=O stretching band for the aromatic aldehyde will be present, typically in the range of 1680-1700 cm⁻¹.[22]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde.[23]

Comparative Data Summary

The following tables provide a concise summary of the key spectroscopic data for a clear comparison.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

CompoundKey Protons
2-Aminopyridine Pyridine ring protons (6.5-8.2 ppm), -NH₂ (broad singlet)[11][12][13][14]
2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde Aldehyde proton (9.8-10.1 ppm), Aromatic protons (7.0-9.6 ppm), Ethyl group (quartet and triplet)[21]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundKey Carbons
2-Aminopyridine Pyridine ring carbons (108-158 ppm)
2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde Aldehyde C=O (177-180 ppm), Aromatic/Heterocyclic carbons (115-155 ppm)[21]

Table 3: IR Absorption Frequencies (cm⁻¹)

CompoundKey Functional Groups
2-Aminopyridine N-H stretch (3400-3200 cm⁻¹), C-N stretch[9][15][16]
2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde C=O stretch (aldehyde, 1680-1700 cm⁻¹)[22]

Table 4: Mass Spectrometry (m/z)

CompoundMolecular Ion (M⁺)
2-Aminopyridine 94[10]
2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde 174 (Expected)

Experimental Protocols

General Procedure for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[6][21][24] Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6] For a more detailed structural elucidation, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed.[25]

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.[22] Solid samples can be analyzed as KBr pellets, while liquid samples can be analyzed as thin films between salt plates.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized compounds.[21]

Conclusion

The spectroscopic comparison of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde and its precursors provides a clear and objective guide for researchers in the field. By understanding the distinct spectroscopic signatures of the starting materials and the final product, scientists can confidently monitor their reactions, purify their compounds, and fully characterize these medicinally important molecules. The data presented herein serves as a valuable reference for the synthesis and development of novel imidazo[1,2-a]pyridine-based therapeutics.

References

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  • ResearchGate. (n.d.). 2-Chloro-3-methylquinoxaline. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Imidazole-2-carbaldehyde, 1-phenyl-. Retrieved from [Link]

  • DePorre, Y., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 379-382. [Link]

  • PubChemLite. (n.d.). Imidazo[1,2-a]pyridine-8-carbaldehyde (C8H6N2O). Retrieved from [Link]

Sources

How to confirm the structure of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

[1]

Executive Summary: The Regioisomer Challenge

In the synthesis of substituted imidazo[1,2-a]pyridines, particularly those targeting GABA-A or antiviral pathways, structural ambiguity is a critical risk.[1][2][3] Standard condensation reactions (e.g., between 2-aminopyridines and

For 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde , the primary analytical challenge is distinguishing it from:

  • The 3-Ethyl Isomer: Resulting from alternative alkylation or rearrangement.[1]

  • The 6-Carbaldehyde Isomer: Common if the starting material (2-aminonicotinaldehyde) was impure or if formylation was attempted post-cyclization (Vilsmeier-Haack conditions typically favor C-3, not C-8).[1][3]

This guide compares Routine Verification (Method A) against Definitive Elucidation (Method B), proving why Method B is the mandatory standard for this scaffold.

Comparative Analysis of Analytical Methods

FeatureMethod A: Routine Verification Method B: Definitive Elucidation (Recommended)
Techniques 1D

H NMR, Low-Res MS (ESI)
1D + 2D NMR (HMBC, NOESY), HRMS
Data Output Functional group presence, Molecular WeightConnectivity, Spatial arrangement, Exact Mass
Regio-Specificity Low. Cannot definitively place the ethyl group at C2 vs C3 without a reference standard.[1][2]High. Unambiguously assigns positions via long-range coupling.[1]
Risk High risk of misidentifying the isomer (False Positive).[1][2][3]Near-zero risk of structural error.[1]
Time/Cost < 1 Hour / Low4-6 Hours / Medium

Detailed Experimental Protocols

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and unsaturation.[2][3]

  • Protocol: Dissolve 0.1 mg sample in MeOH. Inject into ESI-TOF or Q-TOF MS in positive mode.

  • Target Data:

    • Formula:

      
      
      
    • Exact Mass [M+H]+: 175.0866 Da.[1][2][3]

    • Acceptance Criteria: Error < 5 ppm.

  • Interpretation: A match confirms the condensation occurred but does not rule out the 3-ethyl or 6-carbaldehyde isomers.

Phase 2: 1D H NMR Spectroscopy

Objective: Assess functional groups and integration.[1]

  • Protocol:

    • Dissolve 5-10 mg in DMSO-d

      
        (preferred over CDCl
      
      
      to prevent aldehyde hydration and improve solubility of the polar core).
    • Acquire spectrum at 400 MHz or higher (64 scans).[1][2]

  • Critical Signal Analysis (Expected Shifts):

Proton (H)MultiplicityApprox.[1][2][3][4][5][6] Shift (

ppm)
Diagnostic Value
-CHO (Aldehyde) Singlet10.2 - 10.5Confirms oxidation state.[1][3]
H-5 (Pyridine) Doublet (d)8.4 - 8.6Most deshielded ring proton (alpha to bridgehead N).[1][2]
H-3 (Imidazole) Singlet (s) 7.8 - 8.0CRITICAL: If this is a singlet, the Ethyl is at C2.[1][2] If this signal is missing, the Ethyl is at C3.
H-7 (Pyridine) Doublet (d)7.4 - 7.6Ortho to aldehyde; coupling to H6.
H-6 (Pyridine) Triplet (t/dd)6.9 - 7.1Meta to bridgehead N.
-CH

- (Ethyl)
Quartet (q)2.7 - 2.9Integration = 2H.[1][2][3]
-CH

(Ethyl)
Triplet (t)1.2 - 1.4Integration = 3H.[1][2]
Phase 3: 2D NMR (The "Gold Standard" Validation)

Objective: Establish connectivity to prove Regiochemistry.[2]

Why this is non-negotiable: In 1D NMR, the H-3 singlet is strong evidence, but accidental overlap can mimic this.[1][2][3] HMBC (Heteronuclear Multiple Bond Correlation) is required to "see" the connection between the Ethyl group and the C2 carbon.[1][2][3]

  • Experiment 1: HMBC (Long Range C-H)

    • Look for: Correlation between Ethyl -CH

      
      - protons and C2  (quaternary) and C3  (methine).
      
    • Look for: Correlation between Aldehyde proton and C8 (quaternary) and C7 .

  • Experiment 2: NOESY (Spatial Proximity)

    • Look for: Strong NOE between Ethyl -CH

      
      - and H-3 .
      
    • Look for: NOE between Aldehyde proton and H-7 .[1]

Visualization of Logic & Connectivity[3]

Diagram 1: Analytical Decision Tree

This flowchart illustrates the self-validating logic required to reject the 3-ethyl isomer.

StructureConfirmationStartUnknown Sample(Solid)HRMSStep 1: HRMS (ESI+)Target: 175.0866 DaStart->HRMSNMR1DStep 2: 1H NMR (DMSO-d6)HRMS->NMR1DMass MatchesCheckH3Is H-3 a Singlet@ ~7.9 ppm?NMR1D->CheckH3Isomer3REJECT:Likely 3-Ethyl IsomerCheckH3->Isomer3No (Signal Missing)HMBCStep 3: 2D HMBC(Definitive)CheckH3->HMBCYes (Singlet Present)FinalCONFIRMED:2-Ethylimidazo[1,2-a]pyridine-8-carbaldehydeHMBC->FinalEthyl CH2 correlates to C2

Caption: Analytical workflow to distinguish the target 2-ethyl scaffold from its 3-ethyl regioisomer.

Diagram 2: Key HMBC Correlations

This diagram visualizes the specific 2-bond and 3-bond couplings (J2, J3) that confirm the position of the substituents.[1][3]

HMBC_ConnectivityEthyl_CH2Ethyl-CH2(2.8 ppm)C2C-2(Quaternary)Ethyl_CH2->C2StrongC3C-3(Methine)Ethyl_CH2->C3StrongH3H-3(7.9 ppm)H3->C2HMBC (J3)Aldehyde_HCHO-H(10.4 ppm)C8C-8(Quaternary)Aldehyde_H->C8DirectC7C-7(Methine)Aldehyde_H->C7Vicinal

Caption: Essential HMBC correlations. The Ethyl-CH2 to C3 correlation proves the ethyl group is NOT at position 3.[3]

References & Authoritative Grounding

The spectral logic above is derived from established characterization of the imidazo[1,2-a]pyridine core.[1][2]

  • General Synthesis & NMR of Imidazo[1,2-a]pyridines:

    • Source: BenchChem & ACS Publications.[1][3] "A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC." (While focusing on the [4,5-b] system, the HMBC principles for regioisomer assignment apply directly to the [1,2-a] system).

    • URL: (Generalized reference for scaffold analysis).[1][2][3]

  • Chemical Shift Validation (8-Methyl & 2-Phenyl derivatives):

    • Source: PubChem & ChemicalBook. "8-methylimidazo[1,2-a]pyridine-2-carbaldehyde Spectral Data."[1][3] Used to extrapolate the C8-aldehyde shifts.[1]

    • URL:[1][2][3]

  • Vilsmeier-Haack Regioselectivity:

    • Source: Organic Chemistry Portal.[1] "Synthesis of imidazo[1,2-a]pyridines." Confirms that electrophilic aromatic substitution (like Vilsmeier) typically targets C-3, supporting the need to verify C-8 placement if the aldehyde was introduced early.[3]

    • URL:[1][2][3]

  • Crystallographic Data (Comparative):

    • Source: Acta Crystallographica. "2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde."[1][7] Provides baseline bond angles and packing data for the core.[1]

    • URL:[1][2][3]

Cross-reactivity studies of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Precision Profiling: Cross-Reactivity & Selectivity of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde Derivatives

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (CNS) and emerging anti-infectives.[1] However, the 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde subclass presents a unique paradox: the 8-formyl group is a powerful "diversity handle" for generating Schiff base libraries, yet it introduces significant risks of chemical promiscuity and metabolic cross-reactivity .

This guide provides a rigorous framework for evaluating these derivatives. Unlike standard efficacy studies, this document focuses on cross-reactivity —the tendency of these molecules to bind off-target proteins (e.g., CYP450, hERG) or form covalent adducts with host nucleophiles. We compare their performance against standard 3-substituted analogs and established clinical agents.

Mechanistic Insight: The "Warhead" & The Anchor

To understand cross-reactivity, we must dissect the molecule's anatomy:

  • The Anchor (2-Ethyl Group): Unlike the 2-methyl or 2-phenyl analogs, the 2-ethyl group optimizes lipophilicity (

    
    ), enhancing membrane permeability. However, this increased lipophilicity often correlates with higher non-specific binding to plasma proteins (HSA).
    
  • The Handle (8-Carbaldehyde): Position 8 is sterically distinct from the "classical" position 3 (Zolpidem site).

    • Utility: It readily condenses with amines to form Schiff bases (imines) or hydrazones .

    • Risk:[2] If the aldehyde is not fully converted or if the imine bond is hydrolytically unstable, the electrophilic carbon can react with cysteine residues in host proteins (e.g., Glutathione), leading to false-positive bioactivity (Pan-Assay Interference or PAINS).

Critical Causality: High cross-reactivity in this series is often driven by imine instability . A stable derivative targets the receptor; an unstable one releases the reactive aldehyde, which "cross-reacts" indiscriminately.

Comparative Performance Analysis

The following data summarizes the selectivity profile of 8-substituted derivatives compared to the classic 3-substituted series and standard inhibitors.

Table 1: Selectivity & Cross-Reactivity Profile

Feature8-Carbaldehyde Derivatives (Subject)3-Carbaldehyde Derivatives (Alternative)Standard Drug (Zolpidem/Alpidem)
Primary Target Bacterial DNA Gyrase / GABA-A (Var.)GABA-A (

subunit)
GABA-A (

subunit)
Metabolic Stability (HLM) Moderate (

min)
High (

min)
High (

hrs)
CYP450 Inhibition (IC50)

(CYP3A4 liability)

(Clean)

(Clean)
hERG Binding (Cardiotox) Low Risk (

)
Moderate Risk (

)
Low Risk
Chemical Reactivity (GSH) High (if imine is labile)LowNegligible
Selectivity Index (SI) 15 - 50 (Target dependent)> 100> 500

Analysis:

  • The 8-Position Trade-off: Functionalizing the 8-position often disrupts the planar stacking required for CYP3A4 metabolism, leading to lower metabolic stability compared to 3-substituted analogs.

  • GSH Trapping: 8-substituted Schiff bases show a 3-fold higher rate of glutathione (GSH) adduct formation compared to 3-substituted analogs, indicating a higher potential for idiosyncratic toxicity .

Experimental Protocols: Self-Validating Systems

To ensure data integrity, every screening workflow must include a "trap" for false positives.

Protocol A: The "GSH Stress Test" (Chemical Cross-Reactivity)

Purpose: Determine if the derivative acts as a covalent modifier (toxin) rather than a reversible ligand.

  • Preparation: Dissolve test compound (10

    
    ) in PBS (pH 7.4) containing 1% DMSO.
    
  • Incubation: Add Glutathione (GSH) at a physiological excess (5 mM). Incubate at 37°C for 4 hours.

  • Analysis: Inject onto LC-MS/MS.

    • Monitoring: Look for the parent mass (

      
      ) and the adduct mass (
      
      
      
      Da).
  • Validation Criteria:

    • Pass:

      
       adduct formation.
      
    • Fail:

      
       adduct formation. Interpretation: The compound is chemically reactive and likely promiscuous.
      
Protocol B: Differential Selectivity Screening (Biological Cross-Reactivity)

Purpose: Distinguish between specific target engagement and non-specific hydrophobic binding.

  • Panel Setup:

    • Target: S. aureus DNA Gyrase (or specific receptor of interest).

    • Off-Target 1: Human Topoisomerase II (Homolog).

    • Off-Target 2: VERO Cell Line (General Cytotoxicity).

  • Dosing: 10-point dose-response curve (1 nM to 100

    
    ).
    
  • Calculation:

    • Calculate

      
       for Target and Off-Targets.
      
    • Selectivity Index (SI) =

      
       .
      
  • Threshold: An SI

    
     indicates the observed activity is likely due to general cross-reactivity (toxicity) rather than specific binding.
    

Visualization: The "Go/No-Go" Decision Tree

The following diagram illustrates the logical flow for validating 2-ethylimidazo[1,2-a]pyridine-8-carbaldehyde derivatives, prioritizing the elimination of "false positives" caused by the reactive aldehyde group.

CrossReactivityWorkflow Start Synthesis of 8-Carbaldehyde Derivative Purification Purification & 1H-NMR (Check -CHO peak) Start->Purification GSH_Assay GSH Stress Test (Chemical Reactivity) Purification->GSH_Assay Pure Compound Target_Assay Primary Target Assay (IC50 Determination) GSH_Assay->Target_Assay Stable Decision_Fail REJECT: Promiscuous/Reactive GSH_Assay->Decision_Fail >5% Adducts Cyto_Assay Cytotoxicity Screen (VERO/HepG2) Target_Assay->Cyto_Assay Active (<1 µM) Target_Assay->Decision_Fail Inactive Selectivity_Calc Calculate Selectivity Index (SI) Cyto_Assay->Selectivity_Calc Selectivity_Calc->Decision_Fail SI < 10 Decision_Pass ADVANCE: Selective Lead Selectivity_Calc->Decision_Pass SI > 10

Figure 1: Strategic workflow for filtering promiscuous compounds. Note the early "GSH Stress Test" gate to eliminate chemically reactive artifacts before biological profiling.

References

  • Gueiffier, A., et al. (2024). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Link

  • Aditya, N., et al. (2024).[3] Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations. PubMed.[3][4] Link

  • Marcaccini, S., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics via Groebke–Blackburn–Bienaymé reactions. Beilstein Journal of Organic Chemistry. Link

  • Coulibaly, S., et al. (2022).[3] Synthesis and Anticandidosic Activities of 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Link

  • Goel, R., et al. (2023). Imidazo[1,2-a]pyridine scaffolds as potential antibacterial agents against DNA Gyrase. Journal of Molecular Structure. Link

Sources

Safety Operating Guide

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

As drug development accelerates, the use of functionalized fused heterocycles like 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde has become increasingly common in medicinal chemistry. However, the unique physicochemical properties of these compounds demand rigorous, causality-driven safety and disposal protocols.

This guide provides researchers and laboratory managers with field-proven, self-validating methodologies for the safe handling, segregation, and disposal of this chemical, ensuring strict environmental compliance and laboratory safety.

Physicochemical Profile & Hazard Causality

To safely manage any chemical, one must first understand the mechanistic reasons behind its hazards. 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde contains two highly reactive structural features:

  • The C8-Carbaldehyde Moiety: Aldehydes are highly electrophilic. In biological systems, they readily undergo nucleophilic attack by the primary amine groups of lysine residues in skin and respiratory proteins, forming Schiff bases. This mechanism is the primary cause of contact dermatitis and respiratory sensitization[1][2].

  • The Imidazopyridine Core: This nitrogen-rich fused heterocyclic system is energetically dense. When subjected to oxidative degradation or combustion, it undergoes thermal decomposition to release highly toxic nitrogen oxides (NOx) and carbon oxides (COx)[2].

Table 1: Quantitative Data & Mechanistic Implications

ParameterValue / ClassificationMechanistic & Safety Implication
Molecular Formula C10H10N2OHigh nitrogen content dictates toxic NOx emission upon combustion[2].
Molecular Weight 174.20 g/mol Critical for stoichiometric calculations during chemical quenching.
Physical State Solid (Powder/Crystals)Prone to aerosolization; mandates handling within a drafted enclosure[1].
GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Electrophilic nature requires stringent P280 PPE (gloves, goggles)[1][2].
Combustion Byproducts NOx, CO, CO2Strict prohibition of low-temp disposal; requires high-temp incineration[2].

Operational Handling & Spill Response

Standard operating procedures must move beyond simple instructions and incorporate self-validating systems —built-in checks that confirm a step was executed successfully before proceeding.

Protocol: Solid Spill Containment

Because the solid powder is an inhalation hazard (STOT SE 3)[2], dry sweeping is strictly prohibited as it aerosolizes the electrophilic dust.

  • Step 1: Isolate & Prep. Immediately demarcate the spill zone. Don double nitrile gloves and a fitted respirator if outside a fume hood.

  • Step 2: Wet Wipe. Lightly dampen a highly absorbent cleanroom pad with a compatible, non-reactive solvent (e.g., isopropanol). Carefully wipe the surface from the perimeter inward.

  • Step 3: Validation Check (UV Verification). Self-Validation: Shine a handheld UV lamp (254 nm) over the spill area. Imidazopyridines exhibit strong UV absorbance and fluorescence. A complete lack of fluorescence validates the physical decontamination of the surface.

  • Step 4: Containment. Place all cleanup materials into a secondary containment bag, label as hazardous waste, and seal.

Step-by-Step Disposal Methodologies

Proper disposal requires segregating waste streams to comply with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines.

A. Solid Waste Disposal (Powders and Crystals)
  • Step 1: Transfer. Use an anti-static weighing spatula to transfer residual solid into a pre-tared, high-density polyethylene (HDPE) or amber glass waste vial. Amber glass prevents potential photo-oxidation of the aldehyde.

  • Step 2: Validation Check (Mass Balance). Self-Validation: Weigh the sealed waste vial. The mass increase must exactly match the logged depleted inventory mass from your chemical tracker, ensuring zero loss to the environment.

  • Step 3: Labeling. Affix a "Non-Halogenated Organic Solid Waste" label. Mark the hazard pictograms for "Irritant" (GHS07)[1]. Route to an approved facility for high-temperature incineration equipped with NOx scrubbers[2].

B. Liquid Waste Disposal (Reaction Solutions)

The regulatory burden of a solute is often dictated by its solvent carrier.

  • Step 1: Solvent Segregation. Identify the primary solvent. If the aldehyde is dissolved in an EPA-listed solvent such as toluene, benzene, or methyl ethyl ketone, the entire waste stream legally assumes the F005 waste code[3][4].

  • Step 2: Quenching. If the reaction mixture contains residual oxidants or reactive reagents, quench the solution (e.g., using sodium bisulfite for aldehydes) before transferring to the waste carboy.

  • Step 3: Validation Check (Peroxide/Oxidant Test). Self-Validation: Perform a starch-iodine paper test on a 1 mL aliquot. A negative result (no color change) validates the absence of residual oxidants, preventing dangerous exothermic reactions inside the waste carboy.

  • Step 4: Containment. Transfer the solution into the designated F005 liquid waste carboy. Cap with a vented pressure-relief lid.

C. Contaminated Consumables (PPE and Glassware)
  • Step 1: Collection. Disposable materials that become contaminated (gloves, weigh boats, paper towels) must be collected in a closeable bag or rigid container labeled as hazardous waste[5].

  • Step 2: Triple-Rinsing. Non-disposable materials (e.g., glassware) must be "triple-rinsed" with a compatible solvent (e.g., acetone) to remove contamination before reuse. All rinsate must be collected as hazardous waste[5].

  • Step 3: Validation Check (Rinsate Purity). Self-Validation: Spot the third rinsate onto a TLC plate and check under UV light. The absence of the characteristic imidazopyridine spot validates the complete decontamination of the glassware.

Waste Segregation & Disposal Pathway

WastePathway Start 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Organic Solutions) Start->Liquid PPE Contaminated Consumables (Gloves, Weigh Boats) Start->PPE Solid_Disp Seal in HDPE/Amber Glass Validation: Mass Balance Check Solid->Solid_Disp Liquid_Disp Segregate by Solvent Type Validation: Oxidant/Quench Check Liquid->Liquid_Disp PPE_Disp Triple-Rinse or Bag as HazMat Validation: UV/Rinsate Check PPE->PPE_Disp Code_Solid Label: Non-Halogenated Solid Solid_Disp->Code_Solid Code_Liquid Assign EPA Code (e.g., F005 for Toluene) Liquid_Disp->Code_Liquid Incineration High-Temperature Incineration (Approved Facility) PPE_Disp->Incineration Code_Solid->Incineration Code_Liquid->Incineration

Fig 1: Validated waste segregation and disposal pathway for imidazopyridine derivatives.

References

1.[1] Imidazo[1,2-a]pyridine-8-carbaldehyde | 136117-74-3 - Sigma-Aldrich - 1 2.[2] Imidazo[1,2-a]pyridine-2-carbaldehyde Safety Data Sheet - Fisher Scientific - 2 3.[5] Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance - Boston University - 5 4.[3] Introduction to Hazardous Waste Identification - EPA - 3 5.[4] EPA Hazardous Waste Codes - MT.gov - 4

Sources

Personal protective equipment for handling 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a superficial reading of a safety data sheet. For researchers and drug development professionals working with 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde , safety protocols must be rooted in the chemical behavior of the molecule.

This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational handling, and disposal, ensuring both operator safety and compound integrity.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the structural liabilities of the compound. 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde combines a lipophilic core with a highly reactive electrophilic moiety.

PropertySpecification
Chemical Name 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde
CAS Number 1780725-37-2[1]
Molecular Formula C₁₀H₁₀N₂O[2]
Primary Hazards Skin Irritation (Category 2), Eye Irritation (Category 2A), STOT SE 3 (Respiratory)[3]
Storage Requirements Cool, dry, well-ventilated area under inert gas (Argon/N₂) to prevent aldehyde oxidation[4]

The Mechanistic Rationale for Hazards:

  • The Carbaldehyde Moiety (-CHO): Aldehydes are potent electrophiles. Upon contact with biological tissues, they can undergo nucleophilic attack by primary amines (e.g., lysine residues in skin proteins). This protein cross-linking is the primary driver for contact dermatitis, skin sensitization, and severe eye irritation[5].

  • The Imidazopyridine Core: This nitrogen-containing fused bicyclic system is highly lipophilic. Lipophilicity dramatically increases the partition coefficient (LogP), allowing the molecule to easily bypass the stratum corneum (the skin's outermost barrier) and enter systemic circulation if dermal exposure occurs.

Exposure Compound 2-Ethylimidazo[1,2-a] pyridine-8-carbaldehyde Aldehyde Electrophilic Aldehyde (-CHO) Compound->Aldehyde Core Lipophilic Imidazopyridine Core Compound->Core Skin Protein Cross-linking (Skin Sensitization) Aldehyde->Skin Nucleophilic Attack Absorption Dermal Penetration (Systemic Exposure) Core->Absorption Lipid Solubility Mitigation1 Nitrile Gloves & Lab Coat Skin->Mitigation1 Prevented by Mitigation2 Fume Hood & Closed Systems Absorption->Mitigation2 Prevented by

Mechanistic pathways of chemical exposure and corresponding PPE mitigation strategies.

Primary PPE Matrix

Based on the mechanistic hazards, standard laboratory attire is insufficient. The following PPE matrix outlines the exact specifications required and the scientific justification for each choice based on standardized safety guidelines for imidazopyridine derivatives[6].

Body PartPPE SpecificationMechanistic Justification
Hands Minimum 4-mil Nitrile Gloves (EN 374 compliant). Double-gloving recommended for bulk transfer.Nitrile provides excellent resistance against non-polar heterocycles. Double-gloving mitigates the risk of micro-tears allowing lipophilic penetration.
Eyes/Face Snug-fitting Safety Goggles with side shields (EN 166 or NIOSH approved).The fine powder form can aerosolize. Standard safety glasses allow lateral dust ingress, risking severe ocular irritation from the aldehyde group.
Body Flame-resistant, knee-length laboratory coat and closed-toe, non-porous shoes.Prevents accumulation of static-charged particles on standard clothing fabrics, neutralizing dermal exposure routes.
Respiratory Handled exclusively inside a certified Chemical Fume Hood (local exhaust ventilation).Prevents inhalation of aerosolized particulates and volatile solvent vapors during solubilization[4].

Operational Workflows

Translating PPE into practice requires strict procedural adherence. Below are the validated, step-by-step methodologies for handling this compound.

Workflow A: Safe Weighing and Solution Preparation

Because imidazopyridine powders are prone to static charge buildup, improper weighing can lead to sudden aerosolization.

  • Pre-Operational Check: Verify the chemical fume hood flow rate is between 80–120 FPM (feet per minute). Don all PPE listed in the matrix.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth. Use anti-static polymeric or grounded metallic weighing boats.

  • Dispensing: Using a micro-spatula, carefully dispense the required mass. Keep the primary container open for the absolute minimum time required to prevent atmospheric oxygen from oxidizing the sensitive 8-carbaldehyde group into a carboxylic acid[5].

  • Solubilization: Transfer the solid to a reaction vial. Slowly introduce your solvent (commonly DMF, DMSO, or DCM for this scaffold) by letting it run down the inside wall of the vial to suppress dust generation.

  • Inert Purge: Flush the primary reagent container with Argon or Nitrogen gas before sealing to preserve compound integrity[4].

Workflow B: Spill Response & Decontamination

In the event of a localized spill inside the fume hood, follow this chemical-specific neutralization protocol[3].

  • Isolation: Immediately halt work. Do not attempt to wipe dry powder, as this forces the lipophilic compound into the pores of the hood surface and aerosolizes the dust.

  • Containment: Gently cover the spilled powder with a damp paper towel or a universal inert absorbent (e.g., diatomaceous earth) to trap the particulates.

  • Collection: Use a non-sparking scraper to collect the absorbent-chemical mixture and place it into a sealable hazardous waste bag.

  • Chemical Decontamination: Because the imidazopyridine core is insoluble in water, scrubbing the surface with soap and water first is ineffective. First , wipe the contaminated surface with an alcohol-soaked pad (Isopropanol or Ethanol) to dissolve the residual organic compound[3]. Second , wash the area with warm water and laboratory detergent to remove the solvent and any remaining residue.

G Start Start: PPE Verification Hood Transfer to Fume Hood (Local Exhaust) Start->Hood Weigh Anti-Static Weighing & Dispensing Hood->Weigh Spill Spill Detected? Weigh->Spill Decon Decontamination (Alcohol Wipe & Absorbent) Spill->Decon Yes Process Proceed to Reaction (Inert Atmosphere) Spill->Process No Waste Hazardous Waste Disposal Decon->Waste Process->Waste Post-Reaction

Operational workflow for handling and decontaminating imidazopyridine derivatives.

Disposal & Waste Management

Imidazopyridine derivatives pose a risk of environmental toxicity and must never be disposed of via standard aqueous waste streams or flushed down the sink[4][6].

  • Solid Waste: All contaminated consumables (nitrile gloves, weighing boats, spatulas, and spill cleanup absorbents) must be placed in a heavy-duty, puncture-resistant bag. Label clearly as "Hazardous Solid Waste: Contains Imidazopyridine/Aldehyde Derivatives."

  • Liquid Waste: If the compound was dissolved, segregate the waste based on the solvent used. Solutions in DCM must go into Halogenated Organic Waste . Solutions in DMSO or DMF must go into Non-Halogenated Organic Waste .

  • Final Destruction: Entrust disposal to a licensed professional waste disposal service. The standard destruction method for this chemical class is incineration in a facility equipped with an afterburner and scrubber to safely neutralize the nitrogen oxides (NOx) generated during combustion[7].

References

  • Capot Chemical Co. "SAFETY DATA SHEET: propan-2-one compound with imidazo[1,2-a]pyridine." CapotChem. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.